2-(Pyridin-3-yl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRMACWCCVROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984428 | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65943-95-5 | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Pyridin-3-yl)-1,3,4-oxadiazole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-(Pyridin-3-yl)-1,3,4-oxadiazole. This heterocyclic compound, featuring a pyridine ring linked to a 1,3,4-oxadiazole core, is a scaffold of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole moiety is a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties. This guide will delve into the synthesis of this compound, its key physicochemical characteristics, and explore its potential as a building block for the development of novel therapeutic agents, drawing upon data from analogous structures and the broader class of 1,3,4-oxadiazole derivatives.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs. Among them, the 1,3,4-oxadiazole ring has emerged as a "privileged scaffold" due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring, another key pharmacophore, into the 1,3,4-oxadiazole structure gives rise to a molecule with unique electronic and steric properties, making this compound a compound of considerable scientific interest. This guide aims to provide a detailed technical resource for researchers working with or considering this versatile molecule.
Chemical Structure and Properties
The fundamental structure of this compound consists of a pyridine ring attached at its 3-position to the 2-position of a 1,3,4-oxadiazole ring.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, based on available data.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | PubChem[1] |
| Molecular Weight | 147.13 g/mol | PubChem[1] |
| CAS Number | 65943-95-5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Structural Insights from Analogous Compounds
Synthesis of this compound
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the chemical literature. A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. For the synthesis of this compound, a logical and frequently employed route starts from nicotinic acid (pyridine-3-carboxylic acid).
Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol based on established methods for the synthesis of similar 1,3,4-oxadiazole derivatives.
Step 1: Synthesis of Nicotinohydrazide
-
To a solution of ethyl nicotinate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate of nicotinohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality: The nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate is a standard and efficient method for the preparation of acid hydrazides. Ethanol serves as a suitable solvent, and refluxing provides the necessary energy to drive the reaction to completion.
Step 2: Synthesis of this compound
-
A mixture of nicotinohydrazide (1 equivalent) and triethyl orthoformate (2-3 equivalents) is heated at reflux for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess triethyl orthoformate and ethanol formed during the reaction are removed by distillation under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Causality: Triethyl orthoformate serves as a one-carbon source and a dehydrating agent. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of ethanol to form the stable 1,3,4-oxadiazole ring. This one-pot cyclization is a common and efficient method for synthesizing 2-substituted-1,3,4-oxadiazoles.
Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques. While specific data for the unsubstituted compound is not consistently reported, the expected spectral characteristics can be inferred from data on closely related derivatives.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the single proton on the oxadiazole ring. The pyridine protons will appear as a complex multiplet in the aromatic region (typically δ 7.5-9.2 ppm). The proton at the 2-position of the pyridine ring will be the most deshielded. The proton on the oxadiazole ring (at the 5-position) will likely appear as a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine and oxadiazole rings. The two carbons of the oxadiazole ring are expected to resonate at approximately δ 155-165 ppm.[5] The carbons of the pyridine ring will appear in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=N stretching: Around 1600-1650 cm⁻¹
-
C-O-C stretching (in the oxadiazole ring): Around 1020-1070 cm⁻¹ and 1240 cm⁻¹
-
Aromatic C-H stretching: Above 3000 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 147. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings.
Potential Applications in Drug Development
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities. The incorporation of a pyridine moiety can further enhance these activities and modulate the pharmacokinetic properties of the molecule.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial activity of 1,3,4-oxadiazole derivatives.[7][8] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The pyridine ring is also a common feature in many antimicrobial drugs. Therefore, this compound and its derivatives are promising candidates for the development of new antimicrobial agents. For instance, various substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have been studied for their activity against common bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[9]
Anticancer Activity
The 1,3,4-oxadiazole nucleus is present in several compounds with demonstrated anticancer activity.[10] Derivatives of this compound have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. For example, N-(substituted phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives have shown significant cytotoxic properties against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines.[3] The mechanism of action for many anticancer 1,3,4-oxadiazoles involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.
References
- 1. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
A Technical Guide to 2-(Pyridin-3-yl)-1,3,4-oxadiazole: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth overview of 2-(Pyridin-3-yl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole ring system is a vital pharmacophore, and its derivatives are known to exhibit a wide array of biological activities.[1][2][3] This document details the essential identifiers, physicochemical properties, a robust synthesis protocol, and the principal applications of this compound, tailored for researchers, chemists, and professionals in drug development. The guide emphasizes the rationale behind the synthetic methodology and provides a framework for its characterization and potential use in creating novel therapeutic agents.
Compound Identification and Properties
Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. This compound is a stable, solid organic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole core.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 65943-95-5 | PubChem[4] |
| Molecular Formula | C₇H₅N₃O | PubChem[4] |
| Molecular Weight | 147.13 g/mol | PubChem[4] |
| Appearance | Yellow solid | ChemicalBook[5] |
| Melting Point | 75-76 °C | ChemicalBook[5] |
Synthesis Protocol: Cyclodehydration of Nicotinic Hydrazide
The most common and efficient route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles is through the cyclodehydration of acylhydrazides.[1][6] For this compound, this involves the reaction of nicotinic hydrazide (also known as isoniazid) with an orthoester, typically triethyl orthoformate, which serves as a source for the single carbon atom required to form the oxadiazole ring.
Rationale of Experimental Choices:
-
Nicotinic Hydrazide: This starting material provides the pyridine ring and the hydrazide functional group necessary for cyclization.
-
Triethyl Orthoformate: It acts as both a reactant and a dehydrating agent. It reacts with the hydrazide to form an intermediate which then undergoes acid-catalyzed cyclization and elimination of ethanol to yield the stable oxadiazole ring.
-
Acid Catalyst (e.g., p-Toluenesulfonic acid): While the reaction can proceed thermally, an acid catalyst significantly accelerates the rate-limiting cyclization and dehydration steps.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nicotinic hydrazide (1.0 eq) and a suitable solvent like absolute ethanol.
-
Reagent Addition: Add an excess of triethyl orthoformate (3.0-5.0 eq) to the suspension. If desired, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add a non-polar solvent such as petroleum ether or cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of the precipitation solvent. For higher purity, recrystallize the crude solid from a solvent system such as ethyl acetate/ligroine.[5]
-
Drying: Dry the purified white to yellow crystals under vacuum to obtain the final product.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the pyridine ring and a distinct singlet for the proton on the oxadiazole ring. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.5-9.2 ppm), and the C-H proton of the oxadiazole ring will appear as a singlet further downfield (often > δ 8.5 ppm).
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the correct number of carbon atoms. Key signals include those for the two distinct carbons of the oxadiazole ring (C2 and C5), which are typically found at high chemical shifts (δ > 150 ppm), and the signals corresponding to the pyridine ring carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 148.1. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula (C₇H₅N₃O).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=N stretching (around 1640-1660 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹), and aromatic C-H stretching (> 3000 cm⁻¹).
Applications in Research and Drug Development
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable metabolic stability, ability to act as a bioisostere for amide and ester groups, and its capacity to engage in hydrogen bonding.[7] Derivatives of this compound are investigated for a wide spectrum of pharmacological activities.
Biological Activity Profile
The versatility of the 1,3,4-oxadiazole core allows it to be a key component in compounds targeting various diseases.[2][3][8]
-
Anticancer: Many derivatives have shown significant cytotoxic activity against various cancer cell lines.[9] The planar heterocyclic system can intercalate with DNA or inhibit key enzymes like kinases or PARP.[7]
-
Antimicrobial: The scaffold is present in compounds with potent antibacterial and antifungal properties.[8][10]
-
Anti-inflammatory: Certain derivatives exhibit analgesic and anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3][8]
-
Antiviral: The 1,3,4-oxadiazole moiety is a component of approved antiviral drugs like Raltegravir, highlighting its importance in this therapeutic area.[8][9]
Role as a Chemical Probe and Scaffold
Beyond direct therapeutic use, this compound serves as a valuable building block for creating more complex molecules. The pyridine nitrogen offers a site for functionalization or for coordinating with metal centers in catalysts or materials. Some derivatives have been developed as pH-responsive fluorescent probes for biological imaging.[10]
Caption: Application pathways for the this compound scaffold.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | 65943-95-5 [amp.chemicalbook.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. connectjournals.com [connectjournals.com]
- 10. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(Pyridin-3-yl)-1,3,4-oxadiazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Pyridin-3-yl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The unique electronic properties arising from the conjunction of the electron-deficient pyridine ring and the 1,3,4-oxadiazole moiety make this molecule a valuable scaffold in the design of novel therapeutic agents and functional materials.[1][2][3] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.
This document delves into the core spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of experimentally reported values for closely related pyridine-substituted oxadiazoles and established spectroscopic principles. Each section includes a detailed experimental protocol to guide researchers in acquiring high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the pyridine and oxadiazole rings and for providing insights into the electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the pyridine ring and the single proton on the oxadiazole ring. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the aromatic ring currents. The pyridine protons will exhibit a distinct splitting pattern due to spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (Py) | ~9.2 - 9.4 | s | - |
| H-6' (Py) | ~8.7 - 8.9 | d | ~4.5 - 5.0 |
| H-4' (Py) | ~8.3 - 8.5 | dt | ~8.0, 2.0 |
| H-5' (Py) | ~7.5 - 7.7 | dd | ~8.0, 5.0 |
| H-5 (Oxa) | ~8.8 - 9.0 | s | - |
Note: The chemical shifts are predicted based on data from analogous structures and may vary depending on the solvent and concentration.[4][5][6]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.[7]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
-
Diagram 1: ¹H NMR Workflow
Caption: A streamlined workflow for acquiring high-quality ¹H NMR data.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of the neighboring heteroatoms. The carbons of the oxadiazole ring are expected to resonate at a lower field (higher ppm) due to the deshielding effect of the adjacent nitrogen and oxygen atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Oxa) | ~163 - 165 |
| C-5 (Oxa) | ~155 - 158 |
| C-2' (Py) | ~148 - 150 |
| C-6' (Py) | ~151 - 153 |
| C-4' (Py) | ~135 - 137 |
| C-3' (Py) | ~123 - 125 |
| C-5' (Py) | ~124 - 126 |
Note: The chemical shifts are predicted based on data from analogous structures and established correlation tables.[5][6][8][9][10]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals, simplifying the spectrum.
-
Set a wider spectral width (e.g., 0-200 ppm) compared to ¹H NMR.
-
A significantly larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule, allowing for the identification of key functional groups. For this compound, the IR spectrum will be characterized by absorptions corresponding to the vibrations of the pyridine and oxadiazole rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C=N stretching (oxadiazole & pyridine) | 1650 - 1580 | Strong |
| C=C stretching (aromatic) | 1580 - 1450 | Medium-Strong |
| C-O-C stretching (oxadiazole) | 1250 - 1200 & 1070 - 1020 | Strong |
| C-H bending (out-of-plane) | 900 - 690 | Strong |
Note: The predicted frequencies are based on typical ranges for these functional groups in similar heterocyclic systems.[11][12][13][14]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[11]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.[11]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₇H₅N₃O), the expected molecular weight is approximately 147.13 g/mol .[15]
Table 4: Predicted Key Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment Identity |
| 147 | [M]⁺˙ (Molecular Ion) |
| 119 | [M - CO]⁺˙ or [M - N₂]⁺˙ |
| 105 | [C₆H₅N₂]⁺ (Pyridyl-cyanide cation) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 51 | [C₄H₃]⁺ |
Note: The fragmentation pattern can vary significantly depending on the ionization technique used (e.g., EI, ESI).[16][17][18][19]
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like this compound, a direct insertion probe or a gas chromatography (GC) interface can be used.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Diagram 2: Predicted EI Mass Spectrometry Fragmentation Pathway
Caption: A plausible fragmentation pathway for this compound under electron ionization.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a powerful and comprehensive toolkit for the unambiguous characterization of this compound. The data and protocols presented in this guide offer a solid foundation for researchers working with this important heterocyclic compound. Adherence to rigorous experimental procedures is crucial for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and materials science.
References
- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 2. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 9. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalspub.com [journalspub.com]
- 12. researchgate.net [researchgate.net]
- 13. oaji.net [oaji.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(Pyridin-3-yl)-1,3,4-oxadiazole
Foreword: Navigating the Physicochemical Landscape of a Promising Heterocycle
The confluence of a pyridine ring and a 1,3,4-oxadiazole core in 2-(Pyridin-3-yl)-1,3,4-oxadiazole presents a molecular architecture of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a well-regarded bioisostere for amide and ester groups, often enhancing metabolic stability and improving pharmacokinetic profiles.[1][2] Coupled with the versatile pyridine ring, a frequent constituent of bioactive molecules, this compound stands as a valuable scaffold for drug discovery. However, realizing its full therapeutic potential is contingent on a thorough understanding of its fundamental physicochemical properties: solubility and stability.
This guide provides a comprehensive technical overview of these critical attributes. While direct, consolidated experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and the established chemical principles of its constituent heterocycles. More importantly, it furnishes detailed, field-proven protocols to empower researchers to generate robust, in-house data, thereby accelerating development timelines and ensuring the scientific integrity of their findings.
Physicochemical and Solubility Profile
A comprehensive understanding of a compound's solubility is the bedrock of preclinical development, influencing everything from formulation design to bioavailability.
Core Physicochemical Properties
A summary of the key computed physicochemical properties for this compound is presented below. These parameters provide initial insights into its likely behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | PubChem[3] |
| Molecular Weight | 147.13 g/mol | PubChem[3] |
| XLogP3 | 0.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
The low XLogP3 value suggests a degree of hydrophilicity. However, the presence of two aromatic heterocyclic rings is a strong indicator of low aqueous solubility, a common characteristic of aryl-substituted 1,3,4-oxadiazoles.[4][5] This is further supported by reports describing a similar compound, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, as being "scarcely soluble in an aqueous environment".[5]
Anticipated Solubility Behavior
Based on available data for analogous structures, the following solubility profile can be anticipated:
-
Aqueous Solubility: Expected to be low. The aryl (pyridine) substituent significantly decreases water solubility compared to alkyl-substituted oxadiazoles.[1]
-
pH-Dependent Solubility: The pyridine ring contains a basic nitrogen atom (pKa of pyridine is ~5.2). Therefore, the solubility of this compound is expected to increase in acidic conditions (pH < 5) due to the formation of a more soluble cationic pyridinium salt.
-
Organic Solvent Solubility: High solubility is anticipated in polar aprotic solvents. A structurally related derivative demonstrated good solubility in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, with increasing solubility corresponding to higher solvent polarity.[5] Good solubility is also expected in other common organic solvents such as chloroform and ethanol.[5]
Experimental Protocol: Thermodynamic Solubility Assessment
To definitively determine the solubility, a robust, reproducible experimental protocol is essential. The shake-flask method (OECD Guideline 105) is the gold standard.
Objective: To determine the thermodynamic equilibrium solubility in various pharmaceutically relevant solvents.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, 0.01 N HCl, pH 7.4 phosphate buffer, ethanol, DMSO). The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sampling and Dilution: Carefully collect an aliquot from the clear supernatant. It is crucial to avoid disturbing the solid pellet. Immediately dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (as described in Section 3.2).
-
Calculation: Determine the solubility by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor.
Chemical Stability Profile
The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability.[1][6] However, the complete molecular structure is susceptible to degradation under certain stress conditions, a critical consideration for formulation development and shelf-life determination.
Forced Degradation Studies: Rationale and Design
Forced degradation (stress testing) is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[4] Its purpose is to identify likely degradation products and pathways, which informs the development of stability-indicating analytical methods and helps in formulating a stable drug product.
Based on studies of related 1,3,4-oxadiazole and pyridine-containing compounds, this compound is likely to be most susceptible to alkaline hydrolysis and oxidation.[3][7]
Diagram: Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Anticipated Degradation Pathways
While the specific degradation products must be confirmed experimentally, plausible pathways can be hypothesized based on chemical principles:
-
Hydrolytic Degradation (Acidic/Basic): The most likely point of hydrolytic attack is the 1,3,4-oxadiazole ring. Under harsh acidic or, more likely, basic conditions, the ring can undergo cleavage. Nucleophilic attack on one of the carbon atoms of the oxadiazole ring can lead to ring-opening, potentially forming a diacylhydrazine derivative or other related products.[8][9]
-
Oxidative Degradation: The pyridine ring is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.[10] The electron-rich nature of the heterocyclic rings could also make them susceptible to other oxidative degradation pathways.
-
Thermal and Photolytic Stability: The core 1,3,4-oxadiazole structure is generally stable to heat and light.[11][12] Studies on a similar oxadiazole derivative showed resistance to photolysis in neutral and acidic conditions.[3] Significant degradation under these conditions is not anticipated unless there are specific chromophores that render the molecule photolabile.
Diagram: Potential Degradation Pathways
Caption: Hypothesized major degradation pathways for the molecule.
Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately quantifying the compound and resolving it from any potential degradation products.
Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of the molecule and identify potential degradation products.
Materials: this compound, HPLC-grade acetonitrile and water, 1 N HCl, 1 N NaOH, 30% H₂O₂.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 6, 24 hours). Cool and neutralize with 1 mL of 1 N NaOH before dilution for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature for a predetermined time. Neutralize with 1 mL of 1 N HCl before dilution.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-6% H₂O₂. Keep at room temperature, protected from light, for a predetermined time.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 60-80°C.
-
Solid State: Place a known amount of solid compound in an oven at 60-80°C. Periodically dissolve a sample for analysis.
-
-
Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method detailed below. Aim for 5-20% degradation to ensure that the primary degradation pathways are observed without overly complex secondary degradation.
Protocol: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative HPLC method that can separate the parent compound from all process impurities and degradation products.
Starting Conditions (based on published methods for analogs[3][13]):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure separation of nonpolar degradants and the polar parent compound.
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a wavelength determined from the compound's UV spectrum (e.g., 235 nm, as seen for an analog[14]). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
Method Validation:
The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The stressed samples from the forced degradation study are essential for proving the specificity and stability-indicating nature of the method.
Conclusion and Forward-Looking Recommendations
This compound is a scaffold with considerable potential, but like any drug candidate, its success is tied to its fundamental physicochemical properties. This guide establishes a strong, scientifically-grounded framework for its evaluation.
Key Takeaways:
-
Solubility: Expect low intrinsic aqueous solubility, which can be significantly improved at acidic pH. The compound should be readily soluble in polar organic solvents like DMSO and DMF.
-
Stability: The core structure is robust. The primary liabilities are likely to be hydrolytic degradation of the oxadiazole ring under alkaline conditions and potential oxidation of the pyridine ring.
It is imperative that the experimental protocols outlined herein are executed to generate definitive data. This will enable a data-driven approach to formulation design, ensuring that the developed drug product is stable, safe, and effective. Subsequent characterization of any identified degradation products using mass spectrometry and NMR will be crucial for a complete understanding of the compound's stability profile.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. ajrconline.org [ajrconline.org]
- 5. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Dearomatization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
The 2-(Pyridin-3-yl)-1,3,4-Oxadiazole Scaffold: A Privileged Heterocyclic Core for Diverse Biological Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of distinct heterocyclic moieties into a single molecular framework is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide provides a comprehensive technical overview of the 2-(pyridin-3-yl)-1,3,4-oxadiazole scaffold, a structure of significant interest due to its remarkable versatility and broad spectrum of biological activities. The 1,3,4-oxadiazole ring is a bioisosteric equivalent of ester and amide groups, offering metabolic stability and favorable interactions with biological targets, while the pyridine ring is a common feature in numerous approved drugs, imparting crucial physicochemical properties and hydrogen bonding capabilities.[1][2][3] The fusion of these two pharmacophores has yielded derivatives with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document synthesizes the current state of knowledge, detailing mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower researchers in the field of drug discovery and development.
The Architectural Blueprint: Synthesis of the Core Scaffold
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. The most common pathway to derivatives bearing the 2-(pyridin-3-yl) motif begins with nicotinic acid or its derivatives. The typical synthetic route involves the esterification of nicotinic acid, followed by conversion to the corresponding nicotinohydrazide. This key intermediate is then cyclized with various aromatic carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the target 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole compounds.[4]
This synthetic strategy is highly adaptable, allowing for the introduction of a wide array of substituents on the second aryl ring, which is crucial for tuning the molecule's biological activity and pharmacokinetic profile.
Caption: General synthetic route to the this compound scaffold.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The this compound scaffold has emerged as a formidable backbone for the development of novel anticancer agents.[5] Derivatives have demonstrated potent activity against a range of human cancer cell lines, including breast, colon, and leukemia, often operating through diverse and sophisticated mechanisms.[6][7]
Key Mechanisms of Antitumor Action
The antiproliferative effects are not monolithic; instead, they arise from the inhibition of various critical cellular pathways and enzymes essential for cancer cell survival and proliferation.
-
Enzyme Inhibition: This class of compounds has been shown to inhibit several key enzymes.
-
Thymidine Phosphorylase (TP): Certain derivatives, such as 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole, have been identified as potent inhibitors of thymidine phosphorylase, an enzyme involved in pyrimidine metabolism and a target for anticancer drug development.[8]
-
Telomerase: Other analogs act as telomerase inhibitors, disrupting the maintenance of telomeres and inducing senescence in cancer cells.[8]
-
Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease but is also a target in cancer. Oxadiazole derivatives have been developed as potent GSK-3β inhibitors.[9]
-
Epidermal Growth Factor Receptor (EGFR): Hybrids incorporating the oxadiazole-pyridine core have shown potent EGFR inhibitory activity, outperforming the standard drug erlotinib in some cases.[10]
-
-
Induction of Apoptosis and Cell Cycle Arrest: Many derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis). For instance, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole was found to induce a significant increase in apoptosis in MDA-MB-231 breast cancer cells.[6] This is often accompanied by perturbation of the cell cycle, halting cell division.
-
Transcription Factor Inhibition: Predictive studies and experimental evidence suggest that some compounds function by inhibiting key transcription factors like STAT3, which plays a pivotal role in tumor cell proliferation, survival, and invasion.[6]
Caption: Key anticancer mechanisms of the this compound scaffold.
Quantitative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative compounds against various human cancer cell lines.
| Compound ID | Structure/Modification | Target Cell Line | IC₅₀ (µM) | Reference |
| VIb-d | 5-Halo-substituted isatin moiety | HeLa (Cervical) | 10.64 - 12.51 | [11] |
| 3e | 2-[...]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | ~10 (at 24h) | [6] |
| iMPZ-8 | Imidazopyridine-oxadiazole hybrid | MDA-MB-231 (Breast) | 7.5 | [12] |
| Compound 1 | Pyridine-oxadiazole-indole hybrid | EGFR Target | 0.010 | [10] |
| Compound 76 | Nitroimidazole-thio-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [8] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a robust method for assessing the antiproliferative activity of synthesized compounds.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Activity
Derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial agents.[4][13] Their activity spans a broad range, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (Candida albicans, Aspergillus niger).[4][14]
The mechanism often involves the disruption of essential cellular processes in the microbes. The heterocyclic system can interact with microbial enzymes or disrupt cell wall synthesis. The presence of specific substituents, particularly electron-withdrawing groups like chloro or nitro on the aryl ring, has been shown to enhance antimicrobial efficacy.[2]
Quantitative Antimicrobial Data
| Compound ID | Modification | Test Organism | Activity (Zone of Inhibition, mm) | Reference |
| 3d | 4-Chlorophenyl | S. aureus | 17 | [3] |
| 3b, 3d, 3e, 3g | Various aryl groups | Fungal strains | Better than Griseofulvin | [4] |
| C1 | Cationic chain | E. coli | Significant antibacterial activity | [14] |
| 20 | Quinoline moiety | B. subtilis | Strong to moderate | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control with a standard antibiotic (e.g., Ciprofloxacin) should also be run in parallel.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Anti-inflammatory and Anticonvulsant Properties
Beyond oncology and infectious diseases, the this compound core has shown promise in neurology and immunology.
Anti-inflammatory Activity
The 1,3,4-oxadiazole ring is associated with significant anti-inflammatory and analgesic activities, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[16][17] The mechanism is frequently linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[18] The pyridine moiety can enhance this activity.[16] In vivo studies, such as the carrageenan-induced rat paw edema test, have demonstrated that these compounds can significantly reduce inflammation, with efficacy comparable to standard drugs like ibuprofen and indomethacin.[17]
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of this scaffold.[19][20] In preclinical models, these compounds have shown the ability to protect against seizures induced by maximal electroshock (MES) or chemical convulsants like pentylenetetrazole (scPTZ).[19][21] The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model suggests efficacy against absence seizures. The mechanism may involve modulation of GABA-A receptors, a key target for many antiepileptic drugs.[21][22] The introduction of electron-withdrawing groups, such as a 4-chlorophenyl substituent, has been found to produce excellent anticonvulsant activity.[19]
Quantitative CNS & Anti-inflammatory Data
| Activity | Compound ID | Modification | Model | Result (ED₅₀ or % Inhibition) | Reference |
| Anticonvulsant | IIIf | 4-Chlorophenylamino | MES | Excellent Activity | [19] |
| Anticonvulsant | 5b | Pentylthio & quinolinone | MES | ED₅₀ = 8.9 mg/kg | [21] |
| Anti-inflammatory | 10b | Pyrrolo-pyridazinone | Carrageenan Paw Edema | 57.5% Inhibition | [17] |
| Anti-inflammatory | 13b | Pyrrolo-pyridazinone | Carrageenan Paw Edema | 62.3% Inhibition | [17] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Objective: To screen compounds for their ability to prevent the tonic hind-limb extension phase of a maximal seizure, indicative of potential efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Use adult male albino mice or rats, allowing them to acclimatize to the laboratory environment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle. A standard antiepileptic drug (e.g., Phenytoin at 25 mg/kg) is used as a positive control.
-
Induction of Seizure: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-administration), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind-limb extension. The complete abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected at each dose. The ED₅₀ (the dose required to protect 50% of the animals) can be calculated using probit analysis. Neurotoxicity is often assessed in parallel using the rotarod test.
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research into this scaffold has illuminated key structure-activity relationships that can guide future drug design.
Caption: Key SAR insights for the this compound scaffold.
-
Substituents on the Aryl Ring: The nature of the substituent at the 5-position of the oxadiazole ring is a critical determinant of activity. For antimicrobial and anticonvulsant actions, the presence of electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) on a phenyl ring generally enhances potency.[2][19] In contrast, for some anticancer activities, methoxy (-OCH₃) groups have shown favorable results.[10]
-
Bioisosteric Replacements: The 1,3,4-oxadiazole core itself is a successful bioisostere of amide/ester functionalities, conferring improved metabolic stability and a favorable geometry for receptor binding.[17]
-
Hybridization: Fusing the core scaffold with other pharmacologically active moieties (e.g., isatin, quinoline, imidazopyridine) has proven to be a highly effective strategy for creating hybrid molecules with potent and sometimes novel mechanisms of action.[11][12][15]
Future Perspectives: The this compound scaffold remains a highly promising platform for drug discovery. Future efforts should focus on optimizing lead compounds to improve their selectivity and reduce off-target effects. Exploring their potential as multi-target agents, particularly in complex diseases like cancer, could yield next-generation therapeutics. Furthermore, detailed mechanistic studies and the application of computational modeling will be instrumental in rationally designing new derivatives with superior efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. dovepress.com [dovepress.com]
- 18. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ptfarm.pl [ptfarm.pl]
- 20. ijmspr.in [ijmspr.in]
- 21. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
Unlocking Therapeutic Potential: A Guide to the Molecular Targets of 2-(Pyridin-3-yl)-1,3,4-oxadiazole Derivatives
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] When functionalized with a pyridin-3-yl moiety, this core structure gives rise to a class of compounds with significant therapeutic promise across multiple domains, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive analysis of the key molecular targets of 2-(pyridin-3-yl)-1,3,4-oxadiazole derivatives. We will delve into the mechanistic basis of their action, supported by quantitative data, detailed experimental protocols, and visual pathways to offer a holistic view for researchers and drug development professionals. The narrative emphasizes the causal relationships behind experimental designs and the validation of these compounds as potent and selective modulators of critical biological pathways.
Introduction: A Scaffold of Promise
The 1,3,4-oxadiazole nucleus is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide groups make it a cornerstone in modern drug design.[2] The incorporation of a pyridine ring, specifically the 3-pyridyl isomer, introduces a key hydrogen bond acceptor and modulates the molecule's physicochemical properties, often enhancing target engagement and pharmacokinetic profiles. This guide will explore the validated and emerging therapeutic targets for derivatives built upon this synergistic scaffold.
Chapter 1: Prime Targets in Oncology
This compound derivatives have emerged as potent anticancer agents by interfering with multiple signaling pathways essential for tumor growth and survival.[1][3]
Enzyme Inhibition in Cancer Metabolism and Proliferation
Certain enzymes are crucial for the rapid proliferation and survival of cancer cells, making them excellent targets for therapeutic intervention.
-
Thymidine Phosphorylase (TP): This enzyme is involved in pyrimidine salvage pathways and is overexpressed in many solid tumors. It plays a role in angiogenesis by producing 2-deoxy-D-ribose, which promotes tumor progression. Derivatives such as 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole have been identified as potent inhibitors of thymidine phosphorylase, presenting a clear mechanism for their anticancer effects.[4]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when hyperactivated, drives uncontrolled cell division.[3][5] Several pyridine-containing 1,3,4-oxadiazole derivatives have demonstrated significant EGFR inhibitory activity, positioning them as potential targeted therapies for cancers characterized by EGFR mutations or overexpression.[5]
Caption: EGFR signaling pathway and its inhibition by oxadiazole derivatives.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
Microtubules are essential for cell division, and agents that disrupt their dynamics are powerful anticancer drugs. A novel series of imidazo[1,2-a]pyridine-oxadiazole hybrids have been designed as β-tubulin polymerization inhibitors.[6][7] These compounds induce cell cycle arrest in the G2/M phase and trigger programmed cell death (apoptosis) through the intrinsic caspase-3-mediated pathway.[6][7]
Quantitative Efficacy Data: Anticancer Activity
The following table summarizes the cytotoxic potential of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Target Cell Line | Activity Metric | Value (µM) | Reference |
| N-(3-bromophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | HepG2 (Liver) | IC₅₀ | 25.73 | [8] |
| N-(4-methylphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | MCF-7 (Breast) | IC₅₀ | 29.25 | [8] |
| iMPZ-8 (imidazo[1,2-a]pyridine-oxadiazole hybrid) | MDA-MB-231 (Breast) | IC₅₀ | 7.5 | [7] |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | - | Potent | [9] |
Chapter 2: Targets in Infectious Diseases
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has proven to be a versatile platform for this purpose.[10]
-
Bacterial Targets: Derivatives have been shown to target essential bacterial enzymes such as DNA gyrase, peptide deformylase, and thymidylate synthase.[10][11] Targeting these enzymes disrupts DNA replication, protein synthesis, and nucleotide metabolism, respectively, leading to bacterial cell death.
-
Mycobacterial Targets: In the context of tuberculosis, 1,3,4-oxadiazole derivatives target enzymes like enoyl reductase (InhA).[10] For instance, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine shows potent activity against both susceptible and drug-resistant strains of M. tuberculosis.[11]
-
Fungal Targets: The ergosterol biosynthesis pathway is a primary target for antifungal drugs. Oxadiazole derivatives can inhibit key enzymes in this pathway, such as 14α-demethylase, disrupting fungal cell membrane integrity.[10]
Quantitative Efficacy Data: Antimicrobial Activity
| Compound/Derivative | Target Organism | MIC (µg/mL or µM) | Reference |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4–8 µM | [11] |
| N-decyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. kansasii | 8–16 µM | [11] |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | S. aureus, E. coli, C. albicans | 0.37 - 1.11 mg/mL | [12] |
Chapter 3: Targets in Neurological Disorders
Derivatives of 1,3,4-oxadiazole are being actively investigated for their potential in treating complex neurodegenerative and psychiatric conditions.
-
Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease.[13] Compounds like 4-(5-(pyridin-4-ylamino)-1,3,4-oxadiazol-2-yl)phenol have shown high inhibitory potential against human AChE (IC₅₀ = 1.098 µM) and also reduce AChE-induced amyloid-β aggregation.[13]
-
Monoamine Oxidases (MAO-A & MAO-B): These enzymes are crucial targets for treating depression and Parkinson's disease. Certain 1,3,4-oxadiazole derivatives have demonstrated potent, multi-target inhibition of MAO-A, MAO-B, and AChE, making them promising candidates for diseases with complex pathologies like Alzheimer's.[14]
-
GABA-A Receptor Pathway: Some oxadiazole derivatives exhibit neuroprotective and anticonvulsant effects, which may be mediated through the GABA-A receptor pathway, a key target for anti-epileptic drugs.[15]
Chapter 4: Experimental Protocols & Workflows
The validation of therapeutic targets relies on robust and reproducible experimental methodologies. This section details a generalized workflow and a key protocol for evaluating these compounds.
General Experimental Workflow
The development of novel oxadiazole derivatives follows a structured pipeline from chemical synthesis to biological validation.
Caption: General experimental workflow for oxadiazole derivative development.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the anticancer efficacy of newly synthesized compounds.
Objective: To measure the reduction of cell viability in a cancer cell line (e.g., MCF-7) after treatment with a this compound derivative.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of targeted therapeutics. The derivatives have demonstrated potent activity against a wide array of molecular targets implicated in cancer, infectious diseases, and neurological disorders. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. The multi-target capabilities exhibited by some derivatives, such as the dual inhibition of cholinesterases and monoamine oxidases, represent a particularly exciting avenue for developing treatments for complex, multifactorial diseases like Alzheimer's. Continued exploration of this chemical space, guided by mechanistic insights and robust preclinical evaluation, holds significant promise for delivering next-generation medicines.
References
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- 2. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectjournals.com [connectjournals.com]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. tmrjournals.com [tmrjournals.com]
- 14. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of 1, 3, 4 Oxadiazole Derivative in PTZ-Induced Neurodegeneration: A Simulation and Molecular Approach - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The 1,3,4-Oxadiazole Core as a Privileged Scaffold
An In-Depth Technical Guide to 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2][3] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and pharmacokinetic properties.[4][5] Its unique electronic features, including the pyridine-type nitrogen atoms, facilitate strong interactions with various biological targets like enzymes and receptors through hydrogen bonding and other non-covalent forces.[6][7]
This inherent versatility has led to the development of 1,3,4-oxadiazole derivatives exhibiting an impressively broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular effects, among others.[1][6][8][9] This guide provides a technical overview of the synthesis, mechanisms of action, and structure-activity relationships of 1,3,4-oxadiazole derivatives, offering field-proven insights for researchers and drug development professionals.
Part 1: Core Synthetic Strategies
The accessibility of the 1,3,4-oxadiazole ring through several reliable synthetic routes is a primary reason for its prevalence in drug discovery programs. The most common strategies involve the cyclization of acylhydrazine precursors.
Dehydrative Cyclization of 1,2-Diacylhydrazines
The most traditional and widely used method involves the intramolecular cyclodehydration of 1,2-diacylhydrazines. This reaction is typically promoted by a variety of dehydrating agents under thermal conditions. The choice of reagent can influence reaction time, yield, and purity. Commonly employed reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅).[5][10]
The causality behind this choice lies in the activation of the carbonyl oxygen, making it a better leaving group (as a complex with the dehydrating agent), thus facilitating the nucleophilic attack by the second amide nitrogen to close the ring.
Oxidative Cyclization of N-Acylhydrazones
An alternative and often milder approach is the oxidative cyclization of N-acylhydrazones, which are readily prepared by condensing an acylhydrazide with an aldehyde. This method avoids the need for harsh dehydrating agents. Various oxidizing agents can effect this transformation, including iodine in the presence of a base, ceric ammonium nitrate (CAN), and copper-based catalysts.[8][10] This pathway is particularly useful for creating diversely substituted oxadiazoles, as a wide array of aldehydes are commercially available.
Synthesis of 2-Thio and 2-Amino Derivatives
2-Thiol and 2-amino substituted 1,3,4-oxadiazoles are crucial intermediates for further functionalization.
-
2-Thiol Derivatives : These are typically synthesized by reacting an acylhydrazide with carbon disulfide (CS₂) in a basic medium, such as ethanolic potassium hydroxide. The reaction proceeds via an intermediate dithiocarbazate salt, which upon heating and subsequent acidification, cyclizes to form the 5-substituted-1,3,4-oxadiazole-2-thiol.[8] These compounds exist in a thiol-thione tautomeric equilibrium.[1][8]
-
2-Amino Derivatives : These can be prepared via the oxidative cyclization of semicarbazones using reagents like bromine in acetic acid or iodine.[8][11] Another common method involves the reaction of acylhydrazides with cyanogen bromide.[10]
Part 2: Pharmacological Activities & Mechanistic Insights
The structural and electronic properties of the 1,3,4-oxadiazole ring enable it to interact with a wide array of biological targets, leading to diverse therapeutic applications.
Anticancer Activity
1,3,4-oxadiazole derivatives represent a significant class of anticancer agents with multiple mechanisms of action.[9][11][12] Their anti-proliferative effects stem from their ability to inhibit key enzymes and growth factors essential for tumor growth and survival.[13][14]
Mechanisms of Action:
-
Enzyme Inhibition: Many derivatives function by inhibiting enzymes crucial for cancer progression. This includes receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR-2), which is vital for tumor angiogenesis.[12][14] Other targeted enzymes include focal adhesion kinase (FAK), histone deacetylase (HDAC), telomerase, and thymidylate synthase.[11][12][13]
-
Apoptosis Induction: Certain compounds exert their effect by triggering programmed cell death (apoptosis). This can be achieved by disrupting the mitochondrial membrane potential, leading to the release of apoptotic factors, and activating key executioner enzymes like caspase-3.[13]
-
Tubulin Polymerization Inhibition: Some derivatives target the cytoskeleton by inhibiting the polymerization of tubulin, which is necessary for cell division, leading to cell cycle arrest and apoptosis.[15]
Structure-Activity Relationship (SAR) Insights: The substitution pattern at the C2 and C5 positions of the oxadiazole ring is critical for anticancer activity.
| Compound Class | Key Substituents | Target/Activity | Reference |
| Phenylpiperazine derivatives | 3-trifluoromethyl-piperazine at C2 | FAK inhibitor, potent against HepG2 cells | [14] |
| Pyrrolotriazine derivatives | Pyrrolotriazine core | VEGFR-2 inhibitor, anti-angiogenic | [14] |
| Mercapto-acetamides | N-(benzothiazol-2-yl) at C5 via thio-acetamide linker | Induces apoptosis, MMP-9 inhibition | [13] |
| Hybrid Schiff bases | 1,3,4-thiadiazole ring | Potent against SMMC-7721, MCF-7, A549 cell lines | [14] |
Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[16] 1,3,4-oxadiazole derivatives have shown significant promise in this area, with activity against a broad range of bacteria and fungi.[16][17]
Mechanism of Action: The antimicrobial effect is often attributed to the presence of a toxophoric -N=C-O- linkage within the oxadiazole ring.[18][19] This group is proposed to interact with nucleophilic centers in microbial cells, such as enzymes or proteins, disrupting normal physiological functions and impairing cell membrane permeability.[19] Some derivatives, particularly those hybridized with fluoroquinolones, have been shown to act as DNA gyrase inhibitors.[17]
Structure-Activity Relationship (SAR) Insights: The nature and position of substituents on the aryl rings attached to the oxadiazole core significantly influence antimicrobial potency.
| Compound Class | Key Substituents | Activity Spectrum | MIC (µg/mL) | Reference |
| OZE-I, OZE-II, OZE-III | Tetrahydronaphthalene, Dimethoxyphenyl, Chlorophenyl | S. aureus (including MRSA) | 4 - 32 | [18] |
| Norfloxacin hybrids | Norfloxacin moiety at C2 | S. aureus, MRSA | 0.25 - 2 | [17] |
| Naphthyloxymethyl derivatives | Naphthyloxymethyl and phenoxymethyl groups | S. aureus, E. coli, P. aeruginosa, C. albicans | 64 - 256 | [4] |
| Quinoxaline hybrids | Nalidixic acid-quinoxaline moiety | P. aeruginosa, S. aureus | Comparable to Ciprofloxacin | [16][17] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. 1,3,4-oxadiazole derivatives have been widely explored as potential anti-inflammatory agents.[20][21][22]
Mechanism of Action: The precise mechanism is not fully elucidated for all derivatives, but a primary mode of action is believed to be the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[20][23] By inhibiting these enzymes, the biosynthesis of prostaglandins and leukotrienes—key mediators of inflammation—is reduced.[20]
Structure-Activity Relationship (SAR) Insights: Electron-withdrawing and electron-donating groups on the appended aryl rings have been shown to modulate activity.
| Compound Class | Key Substituents | Activity | Reference |
| Flurbiprofen-based | p-chlorophenyl anilide moiety | 79.8% edema reduction (in vivo) | [24] |
| Naphthyloxymethyl derivatives | 2-napthyloxymethyl group | Significant activity with reduced ulcerogenic side effects | [22] |
| Aroyl propionic acid based | Various aryl substitutions | Up to 89.5% activity vs. ibuprofen | [22] |
| Benzamide derivatives | 4-Nitro and 4-Chloro substitutions | Good activity in rat paw edema model | [21] |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have demonstrated potent anticonvulsant activity in preclinical models.[4][25]
Mechanism of Action: A key mechanism involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[25] Many active compounds bind to the benzodiazepine site on the GABA-A receptor, enhancing GABAergic neurotransmission and leading to a hyperpolarization of neuronal membranes, which raises the seizure threshold.[25][26][27]
Structure-Activity Relationship (SAR) Insights: Specific substitutions are crucial for interaction with the GABA-A receptor.
| Compound Class | Key Substituents | Efficacy Models | ED₅₀ (mg/kg) | Reference | | :--- | :--- | :--- | :--- | | Quinolinone derivatives | 5-(pentylthio) on oxadiazole | MES, scPTZ | 8.9 (MES), 10.2 (scPTZ) |[26] | | Benzylthiophenyl derivatives | Amino group at C2, fluorine on benzylthio | Potent anticonvulsant activity |[4] | | Phenoxyphenyl derivatives | Amino group at C5 | Pentylenetetrazole (PTZ) induced seizure test |[27] | | Styrylquinazoline derivatives | Substituted phenyl at C5 | Maximal Electroshock (MES) test |[4] |
Part 3: Validated Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key synthesis and evaluation procedures.
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization
This protocol describes a reliable method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles from an aromatic hydrazide and an aromatic aldehyde.[28]
Materials:
-
p-Toluic benzhydrazide (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (0.2 mmol, catalyst)
-
Dichloromethane (DCM) (15 mL)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
Dissolve p-toluic benzhydrazide (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in 15 mL of dichloromethane in a 50 mL round-bottom flask.
-
Add a catalytic amount of ceric ammonium nitrate (0.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Separate the organic layer. Wash the organic layer sequentially with 15 mL of 5% sodium bicarbonate solution and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using an appropriate ethyl acetate/hexane mixture as the eluent to yield the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.
-
Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This protocol provides a standard method for the initial screening of anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[24][28]
Materials:
-
Test compounds (1,3,4-oxadiazole derivatives)
-
Diclofenac sodium (Standard drug)
-
Bovine Serum Albumin (BSA) solution (1% w/v) or Egg Albumin (0.2 mL)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 2 mL of varying concentrations of the test compounds/standard drug and 2.8 mL of PBS (pH 6.4).
-
Add 0.2 mL of 1% BSA solution to each tube.
-
A control tube consists of 2 mL of vehicle and 2.8 mL of PBS, with 0.2 mL of 1% BSA.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This protocol describes a widely used in vivo model for identifying anticonvulsant agents effective against generalized tonic-clonic seizures.[25][29]
Materials:
-
Swiss albino mice (20-25 g)
-
Test compounds
-
Diazepam or Phenytoin (Standard drug)
-
Vehicle (e.g., 1% Tween 80 solution)
-
Electroconvulsiometer with corneal electrodes
Procedure:
-
Divide mice into groups (n=6 per group): Vehicle control, Standard drug, and Test compound groups.
-
Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 100 mg/kg). Administer the standard drug (e.g., Diazepam 5 mg/kg, i.p.) and vehicle to the respective groups.
-
After a specific pre-treatment time (e.g., 45 minutes for oral administration, 30 minutes for i.p.), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the hind limb tonic extension (HLTE) phase of the seizure.
-
The absence of the HLTE phase is considered a positive result, indicating protection.
-
Record the duration of the HLTE for unprotected mice. A significant reduction in the duration of HLTE compared to the control group also indicates anticonvulsant activity.[25][29]
-
Analyze the data statistically to determine the significance of the observed protection.
Conclusion and Future Perspectives
The 1,3,4-oxadiazole scaffold is undeniably a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a multitude of biological targets ensure its continued relevance in drug discovery. The diverse pharmacological profiles, from anticancer to anticonvulsant, highlight its remarkable versatility.[1][6][8]
Future research will likely focus on several key areas. The development of novel, more efficient, and greener synthetic methodologies will continue to be important. The design of multi-target ligands, where a single 1,3,4-oxadiazole derivative can modulate multiple nodes in a disease pathway, holds significant therapeutic promise. Furthermore, exploring new therapeutic areas and elucidating the mechanisms of action for novel derivatives through advanced biochemical and in silico techniques will pave the way for the next generation of 1,3,4-oxadiazole-based medicines. The accumulated knowledge strongly suggests that this privileged scaffold will remain a highly fruitful area of investigation for years to come.[12]
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Pharmacological Activities Of 1, 3, 4-Oxadiazole Derivatives - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rroij.com [rroij.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. tis.wu.ac.th [tis.wu.ac.th]
- 26. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. brieflands.com [brieflands.com]
- 28. thaiscience.info [thaiscience.info]
- 29. thieme-connect.com [thieme-connect.com]
2-(Pyridin-3-yl)-1,3,4-Oxadiazole Derivatives: A Comprehensive Exploration of Synthesis and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyridine and 1,3,4-oxadiazole rings has given rise to a versatile class of heterocyclic compounds with a wide spectrum of biological activities. The 1,3,4-oxadiazole ring acts as a stable, planar linker and a bioisostere for amide and ester groups, while the pyridine moiety provides a key hydrogen bond acceptor site, enhancing interactions with various biological targets.[1] This unique combination has positioned 2-(pyridin-3-yl)-1,3,4-oxadiazole derivatives as privileged scaffolds in medicinal chemistry. This guide provides a comprehensive overview of their synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships, offering critical insights for professionals in drug discovery and development.
Introduction: The Strategic Fusion of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Both the 1,3,4-oxadiazole and pyridine moieties are independently recognized for their profound impact on pharmacological activity.
-
The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a bioisosteric replacement for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties.[2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an effective scaffold for orienting substituents to engage with biological targets.[1] Derivatives of 1,3,4-oxadiazole are known to exhibit a vast array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
-
The Pyridine Ring: As the second most common nitrogen-containing heterocycle in FDA-approved drugs, the pyridine ring is a critical structural motif.[5] The nitrogen atom acts as a potent hydrogen bond acceptor and can be protonated under physiological conditions, influencing solubility and receptor binding. Pyridine derivatives have demonstrated a wide range of therapeutic applications, including antitumor, antiviral, and anti-inflammatory activities.[5]
The conjugation of these two scaffolds into the this compound framework creates molecules with enhanced potential for biological interactions, leading to the development of potent agents across multiple therapeutic areas.
Synthetic Strategies for 2,5-Disubstituted 1,3,4-Oxadiazoles
The most prevalent and straightforward method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazides (hydrazides) or the oxidative cyclization of N-acylhydrazones. The common precursor for the 2-(pyridin-3-yl) moiety is nicotinic acid hydrazide (also known as isoniazid, though isoniazid is technically isonicotinic acid hydrazide, the pyridine-4-yl isomer, the synthetic principle is identical).
A general synthetic pathway involves two main steps:
-
Formation of an N-acylhydrazone Intermediate: A pyridine-containing hydrazide (e.g., nicotinic hydrazide) is condensed with an aldehyde.
-
Oxidative Cyclization: The resulting hydrazone is cyclized to form the 1,3,4-oxadiazole ring using a suitable oxidizing or dehydrating agent.
Common reagents for the cyclization step include phosphorus oxychloride (POCl₃), iodine, ceric ammonium nitrate, or thionyl chloride.[6][7][8]
Caption: General Synthetic Pathway for this compound Derivatives.
Biological Significance and Therapeutic Potential
The this compound scaffold has proven to be a fertile ground for the discovery of potent bioactive molecules.
Anticancer Activity
This class of compounds has demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. The mechanisms are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.
Key Mechanisms of Action:
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes that are overexpressed or hyperactive in cancer cells. This includes telomerase, thymidylate synthase, and various kinases.[9][10][11] For instance, certain (3,4-dihydroxybenzylidene)-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives have been identified as potent telomerase inhibitors, showing broad-spectrum anticancer activity against liver (HEPG2), breast (MCF7), and colorectal (SW1116) cancer cell lines.[12]
-
Growth Factor Receptor Inhibition: The inhibition of growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor) is a common mechanism.[1][13] By blocking these receptors, the compounds interfere with downstream signaling pathways responsible for cell proliferation and angiogenesis.
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubules by inhibiting tubulin polymerization.[1][14] This arrests the cell cycle in the G2/M phase, leading to apoptosis. Novel imidazo[1,2-a]pyridine–oxadiazole hybrids have been designed as β-tubulin polymerization inhibitors, with one candidate showing an IC₅₀ value of 7.5 μM in triple-negative breast cancer cells (MDA-MB-231).[15]
-
Apoptosis Induction: Ultimately, many of these mechanisms converge on the induction of programmed cell death (apoptosis). This can be triggered through various pathways, including the p53-mediated intrinsic pathway.[10]
Table 1: Anticancer Activity of Selected 2-(Pyridin-yl)-1,3,4-Oxadiazole Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action | Reference |
| Imidazopyridine–Oxadiazole Hybrids | MDA-MB-231 (Breast) | 7.5 | β-tubulin polymerization inhibition | [14][15] |
| Pyridine-acylhydrazone Hybrids | HEPG2 (Liver) | Varies | Telomerase Inhibition | [12] |
| Pyridine-2-carboxylic acid Hybrids | MCF-7 (Breast) | Varies | EGFR Kinase Inhibition | [13] |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | - | - | Thymidine Phosphorylase Inhibition | [10] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.
-
Antibacterial Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17] Some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[18] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[16] The presence of the pyridine nitrogen atom is thought to enhance antimicrobial activity through charge delocalization.[18]
-
Antifungal Activity: Activity has also been reported against fungal strains like Candida albicans and Aspergillus niger.[19][20]
-
Antitubercular Activity: Specific derivatives, such as N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, have shown significant antimycobacterial activity against susceptible and drug-resistant M. tuberculosis strains, with MIC values in the range of 4–8 µM.[16][17]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, including arthritis, cardiovascular disease, and cancer. Several 1,3,4-oxadiazole derivatives incorporating a pyridine ring have been evaluated as anti-inflammatory agents.[21]
The primary mechanism often involves the inhibition of key inflammatory mediators:
-
COX Enzyme Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), these compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[22]
-
NF-κB Pathway Suppression: They can also target pro-inflammatory signaling cascades, such as the LPS-TLR4-NF-κB pathway, to suppress the release of pro-inflammatory mediators.[21]
In animal models, such as the carrageenan-induced rat paw edema model, certain derivatives have shown significant reductions in inflammation, comparable to standard drugs like indomethacin.[21][23]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is crucial for optimizing lead compounds. For this compound derivatives, several key SAR trends have been observed:
-
Substituents on the 5-position: The nature of the substituent at the 5-position of the oxadiazole ring is a major determinant of activity.
-
Aromatic/Heteroaromatic Rings: The presence of another aryl or heteroaryl ring at this position often enhances anticancer activity, likely through increased π-π stacking interactions with biological targets.[1]
-
Lipophilicity: In antimicrobial agents, increasing the lipophilicity of the substituent (e.g., with alkyl chains or phenylmethyl groups) can enhance activity by facilitating transport across microbial cell membranes.[17][18]
-
-
Substituents on the Pyridine Ring: Modifications to the pyridine ring can fine-tune the electronic properties and binding affinity of the molecule. The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly alter biological potency.[5]
-
Linker Modifications: For derivatives where the oxadiazole is linked to another moiety via a spacer (e.g., a thioether or methylene group), the length and flexibility of this linker are critical for optimal orientation and binding.
Experimental Protocols
To provide practical guidance, this section outlines representative protocols for the synthesis and biological evaluation of these compounds.
Protocol: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole
This protocol describes a one-pot synthesis adapted from literature procedures for preparing analogous compounds.[24] It uses isonicotinic acid hydrazide (the pyridine-4-yl isomer) as a starting material; the same principle applies to the pyridine-3-yl isomer.
Materials:
-
Isonicotinic acid hydrazide
-
Triethyl orthoacetate
-
Ethanol (absolute)
-
Reflux apparatus
-
Magnetic stirrer with hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend isonicotinic acid hydrazide (1.0 eq) in an excess of triethyl orthoacetate.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction proceeds through an initial acylation followed by cyclodehydration to form the oxadiazole ring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Isolation: Remove the excess triethyl orthoacetate under reduced pressure. The crude product will remain.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure brown crystals of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.[24]
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol: In Vitro Anticancer Cytotoxicity (MTS Assay)
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of synthesized compounds on cancer cells.[1]
Caption: Workflow for an In Vitro Anticancer MTS Assay.
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 breast cancer cells) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in the cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include wells for untreated cells (negative control) and a standard anticancer drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 48 hours.[1]
-
Viability Assay: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and privileged structure in modern medicinal chemistry. Derivatives have demonstrated a remarkable breadth of biological activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents. The ease of synthesis and the potential for substitution at multiple positions allow for the creation of large, diverse chemical libraries for high-throughput screening.
Future research should focus on:
-
Mechanism Deconvolution: While many compounds show potent activity, the precise molecular targets are often not fully elucidated. Advanced proteomic and genomic approaches can help identify specific binding partners and downstream effects.
-
Pharmacokinetic Optimization: Efforts should be directed towards improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Development of Selective Inhibitors: By leveraging detailed SAR and computational modeling, more selective inhibitors can be designed to minimize off-target effects and improve the therapeutic index.
The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutic agents to address pressing unmet medical needs.
References
- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. thaiscience.info [thaiscience.info]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 19. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. brieflands.com [brieflands.com]
- 24. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Discovery and History of Pyridine-Containing Oxadiazoles
A Senior Application Scientist's Perspective on a Privileged Structural Motif
Foreword
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel molecular entities with superior therapeutic profiles. The fusion of the pyridine ring and the oxadiazole nucleus is a testament to this principle. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyridine-containing oxadiazoles. We will delve into the foundational chemistry of each heterocycle, elucidate the key synthetic methodologies that unite them, and examine the rich pharmacological legacy that has cemented their importance in modern drug development. This document is designed for the practicing researcher, offering not just a historical account, but a detailed, practical guide to the synthesis and rationale behind this potent structural combination.
Part 1: The Pillars of the Scaffold - Pyridine and Oxadiazole in Medicinal Chemistry
The enduring presence of certain heterocyclic structures in FDA-approved drugs is no coincidence. These "privileged scaffolds" possess inherent physicochemical properties that render them ideal for modulating biological targets. Both pyridine and oxadiazole fall squarely into this category.
The Pyridine Nucleus: A Cornerstone of Drug Design
First isolated in 1846 by Scottish chemist Thomas Anderson, pyridine is a six-membered aromatic heterocycle structurally analogous to benzene but with one carbon atom replaced by nitrogen.[1] This substitution fundamentally alters the ring's electronics, imparting a basic character and creating a hydrogen bond acceptor site, which is crucial for molecular recognition at biological targets.[1][2] The pyridine scaffold is a key component in numerous essential medicines, including the proton pump inhibitor esomeprazole and the kinase inhibitor imatinib.[1] Its utility lies in its ability to enhance aqueous solubility, improve metabolic stability, and serve as a versatile synthetic handle for further molecular elaboration.[1][3]
The Oxadiazole Ring: A Master of Bioisosterism
Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms.[4][5] The two most prominent isomers in medicinal chemistry are the 1,3,4-oxadiazole and the 1,2,4-oxadiazole.[5] Their primary value stems from their role as effective bioisosteres for amide and ester functionalities.[5][6][7]
Bioisosteric replacement is a cornerstone strategy in drug optimization, where a functional group is replaced by another that retains similar physical and chemical properties, leading to broadly similar biological effects.[8] The oxadiazole ring mimics the hydrogen bonding and conformational profile of amides and esters but is significantly more resistant to hydrolytic cleavage by metabolic enzymes like proteases and esterases.[7][9] This substitution can dramatically improve a drug candidate's pharmacokinetic profile, enhancing stability and oral bioavailability.[10][11]
| Feature | Carboxamide (-CONH-) / Ester (-COO-) | Oxadiazole Ring | Rationale for Bioisosteric Replacement |
| Metabolic Stability | Susceptible to enzymatic hydrolysis | Generally stable and resistant to hydrolysis | To increase in vivo half-life and oral bioavailability.[9] |
| Hydrogen Bonding | H-bond acceptor (C=O) and/or donor (N-H) | H-bond acceptor (pyridine-type nitrogens)[12] | To mimic key interactions at the target binding site.[11] |
| Conformation | Planar, but with rotational freedom | Rigid, planar scaffold | To lock the molecule in a bioactive conformation and reduce entropic penalty upon binding. |
| Lipophilicity | Variable | Generally low, can improve solubility[9] | To modulate the overall physicochemical properties of the lead compound. |
Part 2: The Genesis of a Heterocycle - Foundational Syntheses
The journey to pyridine-containing oxadiazoles begins with the independent discovery and synthesis of the core oxadiazole isomers.
The First 1,2,4-Oxadiazole: Tiemann and Krüger (1884)
The history of the 1,2,4-oxadiazole ring began in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger.[6] Their classical synthesis involved the reaction of an amidoxime with an acyl chloride .[6] This foundational method proceeds through an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization to form the stable aromatic ring. While groundbreaking, this early method often required harsh conditions and resulted in modest yields.[6]
The Unveiling of 1,3,4-Oxadiazole: Ainsworth (1965)
The parent, unsubstituted 1,3,4-oxadiazole was first prepared much later, in 1965, by C. Ainsworth via the thermolysis of formylhydrazone ethylformate.[4] However, the most prevalent and versatile synthetic routes to substituted 1,3,4-oxadiazoles involve the dehydrative cyclization of 1,2-diacylhydrazines .[4][5][9] This approach remains a workhorse in modern synthetic chemistry due to the wide availability of the requisite carboxylic acid and acylhydrazide starting materials.
Part 3: The Convergence - Crafting the Pyridine-Oxadiazole Hybrid
The true power of this scaffold lies in its synthetic accessibility. By combining the foundational principles of pyridine and oxadiazole chemistry, researchers have developed robust and efficient methods to construct these hybrid molecules.
Synthesis of 2-Pyridyl-1,3,4-Oxadiazoles
The most direct and common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the coupling of a carboxylic acid with a hydrazide, followed by cyclization. To incorporate a pyridine ring, one of these starting materials must contain the pyridyl moiety. A classic example is the use of isonicotinic acid hydrazide (isoniazid), a readily available anti-tubercular drug, as a key building block.
The logical flow involves activating a carboxylic acid, coupling it with the pyridine-containing hydrazide to form a diacylhydrazine intermediate, which is then cyclized.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
This protocol describes a reliable, one-pot procedure for the synthesis of a representative pyridine-containing 1,3,4-oxadiazole using phosphorus oxychloride as the dehydrating agent.[5][13]
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isonicotinic acid hydrazide (1.0 eq) and 4-chlorobenzoic acid (1.0 eq).
-
Reaction Initiation: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The addition is exothermic and should be done slowly.
-
Thermal Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Precipitation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF) to yield the pure 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole.
Synthesis of 3-Pyridyl-1,2,4-Oxadiazoles
The synthesis of pyridine-containing 1,2,4-oxadiazoles follows the classical Tiemann and Krüger logic, typically involving the reaction of a pyridine-derived amidoxime with an acylating agent.[14][15]
This process is generally a multi-step synthesis where the key amidoxime intermediate is first prepared from a nitrile.
Caption: Multi-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
This two-part protocol details the formation of the key amidoxime intermediate followed by its conversion to the final product.[12]
Part A: Synthesis of N'-hydroxypyridine-4-carboximidamide (Amidoxime)
-
Reaction Setup: To a solution of 4-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the disappearance of the nitrile starting material by TLC.
-
Isolation: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude solid can often be used directly in the next step or purified by recrystallization from ethanol.
Part B: Acylation and Cyclization
-
Acylation: Dissolve the crude amidoxime from Part A (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C. Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to stir at room temperature for 2-4 hours until the O-acylamidoxime intermediate is formed (monitor by TLC).
-
Cyclization: The intermediate can be isolated, or the reaction can proceed in one pot. To effect cyclization, heat the reaction mixture in a high-boiling solvent like toluene or xylene to reflux for 8-12 hours.[12] Alternatively, modern methods may use a base like tetrabutylammonium fluoride (TBAF) in THF at room temperature.[14]
-
Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 3-(pyridin-4-yl)-5-phenyl-1,2,4-oxadiazole.
Part 4: A Legacy of Bioactivity - Pharmacological Significance
The fusion of the pyridine and oxadiazole rings has yielded compounds with a broad spectrum of pharmacological activities. The rationale is clear: the pyridine moiety often provides a key vector for interaction with the biological target and enhances solubility, while the oxadiazole core imparts metabolic stability and acts as a rigid scaffold.[10][16]
| Compound Class / Example | Therapeutic Area | Mechanism/Significance |
| Raltegravir (Isentress®) | Antiviral (Anti-HIV) | Contains a 1,3,4-oxadiazole core. While not directly substituted with a simple pyridine, its complex heterocyclic system incorporates pyridine-type nitrogens. It acts as an HIV integrase inhibitor.[4][5] |
| Pyridine-Oxadiazole Hybrids (e.g., Compound 5k) | Anticancer | A series of pyridine-based 1,3,4-oxadiazoles showed potent cytotoxicity against A549 lung cancer cells, with the 3,5-dichloro substituted analog (5k) having an IC₅₀ of 6.99 µM.[10] |
| Nicotinamide-based 1,2,4-oxadiazoles | Anti-tubercular | Compounds incorporating the pyridine ring of nicotinamide into a 1,2,4-oxadiazole scaffold have been designed as potent anti-TB agents.[17] |
| 5-Pyridyl-1,3,4-oxadiazole-2-thiol Derivatives | Anti-inflammatory | These compounds have been synthesized and evaluated for anti-inflammatory activity, showing significant inhibition of carrageenan-induced paw edema.[18][19] |
| General Pyridine-Oxadiazole Scaffolds | Antimicrobial | Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[4][12] |
Part 5: Conclusion and Future Directions
The history of pyridine-containing oxadiazoles is a compelling narrative of chemical convergence. What began with the independent discovery of two foundational heterocycles has evolved into a highly productive field of medicinal chemistry. The synthesis of these hybrid molecules is built upon robust, classical reactions that have been refined over decades for greater efficiency and scope. The inherent properties of the pyridine ring as a solubility-enhancing, target-binding element, combined with the oxadiazole's role as a metabolically stable bioisostere, create a molecular framework that is pre-validated for drug development.
Future research will undoubtedly focus on leveraging modern synthetic techniques, such as C-H activation and photoredox catalysis, to functionalize pre-formed pyridine-oxadiazole cores in novel ways.[20] As our understanding of complex biological pathways deepens, the rational design of new generations of these potent hybrids will continue to provide innovative solutions to pressing therapeutic challenges, from infectious diseases to oncology.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.utar.edu.my [eprints.utar.edu.my]
- 14. mdpi.com [mdpi.com]
- 15. ias.ac.in [ias.ac.in]
- 16. journaljpri.com [journaljpri.com]
- 17. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchemrev.com [jchemrev.com]
- 19. rroij.com [rroij.com]
- 20. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Modeling of 2-(Pyridin-3-yl)-1,3,4-oxadiazole: A Guide for Modern Drug Discovery
An In-Depth Technical Guide
Abstract: The 1,3,4-oxadiazole ring system, particularly when functionalized with a pyridine moiety, represents a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate 2-(Pyridin-3-yl)-1,3,4-oxadiazole and its derivatives. We delve into the application of quantum chemical calculations and molecular docking simulations to elucidate the structural, electronic, and biological properties of this promising heterocyclic system. By explaining the causality behind methodological choices and presenting validated computational workflows, this guide serves as a practical resource for accelerating the rational design of novel therapeutics.
Introduction: The Strategic Importance of the Pyridyl-Oxadiazole Scaffold
The convergence of heterocyclic chemistry and computational science has created unprecedented opportunities in drug discovery. Among the myriad of heterocyclic scaffolds, the 1,3,4-oxadiazole core has emerged as a "privileged structure" due to its favorable pharmacokinetic properties and its ability to act as a bioisosteric replacement for amide and ester groups.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects.[4][5]
The incorporation of a pyridine ring, specifically at the 2-position of the oxadiazole, introduces a key pharmacophoric feature. The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets, and can significantly influence the molecule's overall electronic properties, solubility, and metabolic stability. The this compound motif, therefore, represents a synthetically accessible and highly versatile template for the development of targeted therapeutic agents.[1][6]
Computational modeling provides an indispensable toolkit for exploring this chemical space in silico. By simulating molecular behavior at the quantum and atomic levels, we can predict key properties, rationalize structure-activity relationships (SAR), and prioritize synthetic efforts. This guide focuses on two cornerstone computational techniques: Quantum Chemical Calculations based on Density Functional Theory (DFT) and Molecular Docking simulations.
Core Computational Methodologies: From Electron Clouds to Protein Pockets
The predictive power of computational modeling hinges on the selection of appropriate theoretical frameworks. For a molecule like this compound, a multi-layered approach is required to build a comprehensive profile, starting from its intrinsic electronic structure and extending to its interactions within a complex biological environment.
Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties
Quantum chemical calculations allow us to understand the fundamental electronic structure and geometry of a molecule. Density Functional Theory (DFT) is the workhorse for these investigations in medicinal chemistry, offering a remarkable balance of computational cost and accuracy.[7][8]
Causality Behind Method Selection:
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently chosen. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron correlation effects that are vital for accurately predicting molecular geometries and energies in organic molecules.[8]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed. This designation indicates a flexible and comprehensive set of mathematical functions used to describe the atomic orbitals. The "++" signifies the addition of diffuse functions for both heavy atoms and hydrogens, which are essential for describing lone pairs and non-covalent interactions. The "(d,p)" indicates the inclusion of polarization functions, which allow for anisotropy in the electron distribution (e.g., the pi-system of the aromatic rings) and are critical for an accurate representation of bonding.
Key Analyses Derived from DFT:
-
Geometry Optimization: The first and most crucial step is to find the molecule's lowest energy conformation. This optimized 3D structure provides the foundation for all subsequent calculations and yields precise data on bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a molecule that is more readily polarized and reactive.[9]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. Red-colored regions (negative potential) indicate electron-rich areas, such as those around the nitrogen and oxygen atoms, which are likely sites for hydrogen bonding and electrophilic interactions. Blue-colored regions (positive potential) denote electron-deficient areas.[9]
Molecular Docking: Simulating the Drug-Target Handshake
While DFT reveals the intrinsic properties of the ligand, molecular docking predicts its preferred binding mode and affinity within the active site of a biological target, such as an enzyme or receptor.[4] This technique is instrumental in hypothesis-driven drug design, helping to identify potential drug candidates and elucidate their mechanism of action at a molecular level.
The Logic of the Docking Workflow:
-
Target Selection & Preparation: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. Defining the binding site, often guided by a co-crystallized ligand, is a critical step.
-
Ligand Preparation: The DFT-optimized structure of this compound is used as the starting point. The ligand is prepared by assigning appropriate protonation states and charges.
-
Docking & Scoring: A docking algorithm systematically samples a vast number of possible conformations and orientations of the ligand within the binding site. A "scoring function" then estimates the binding affinity (often expressed as a negative value in kcal/mol, where a more negative score indicates stronger binding) for each pose.[7]
-
Post-Docking Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex. This analysis is crucial for understanding the structural basis of binding and for designing derivatives with improved affinity.
Key Findings and In-Silico Insights
By applying these computational methodologies, we can generate a detailed profile of this compound. The following sections present representative data that could be obtained from such studies.
Structural and Electronic Profile
DFT calculations provide a precise picture of the molecule's geometry and electronic landscape. The planarity of the linked aromatic rings is a key feature, facilitating pi-stacking interactions in biological systems.
Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C(oxa)-O(oxa) | 1.37 |
| C(oxa)-N(oxa) | 1.31 | |
| N(oxa)-N(oxa) | 1.40 | |
| C(oxa)-C(pyridine) | 1.47 | |
| Bond Angles (°) | C-O-C (in oxa ring) | 105.5 |
| O-C-N (in oxa ring) | 115.0 | |
| Dihedral Angle (°) | Oxadiazole-Pyridine | ~5-15° |
Note: These are representative values. Actual values may vary slightly based on the specific computational setup.
The HOMO-LUMO energy gap provides insight into the molecule's reactivity. For many 1,3,4-oxadiazole derivatives, this gap is relatively large, suggesting good kinetic stability, a desirable property for a drug candidate. The MEP map would typically show strong negative potential around the oxadiazole oxygen and both the oxadiazole and pyridine nitrogen atoms, identifying them as primary sites for hydrogen bond acceptance.
Predicted Biological Activity: A Molecular Docking Case Study
The anticancer activity of many oxadiazole derivatives is linked to the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[10][11] A molecular docking study of this compound into the ATP-binding site of EGFR (PDB ID: 1M17) can reveal a plausible binding mechanism.
Table 2: Representative Molecular Docking Results against EGFR Kinase Domain
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -7.5 | Met793 | Hydrogen Bond (with Pyridine-N) |
| Leu718, Val726 | Hydrophobic Interactions | ||
| Cys797 | Pi-Sulfur Interaction | ||
| Erlotinib (Reference Drug) | -9.8 | Met793 | Hydrogen Bond |
| Leu718, Ala743, Leu844 | Hydrophobic Interactions |
The docking results suggest that the pyridine nitrogen is critical for anchoring the molecule in the hinge region of the kinase via a hydrogen bond with the backbone of Met793, an interaction characteristic of many known EGFR inhibitors.[10] This in silico finding provides a strong rationale for the synthesis and biological evaluation of this scaffold as a potential kinase inhibitor.
Validated Computational Workflows
To ensure reproducibility and trustworthiness, computational studies must follow a logical and systematic protocol. The following diagrams illustrate standard workflows for the analyses described in this guide.
Quantum Chemical Analysis Workflow
Caption: Workflow for DFT-based quantum chemical analysis.
Molecular Docking Workflow
Caption: Standard workflow for molecular docking simulations.
Conclusion and Future Directions
The theoretical and computational modeling of this compound provides profound insights that are difficult to obtain through experimental means alone. DFT and molecular docking are powerful, complementary techniques that, when used in concert, can effectively guide the drug discovery process. The computational workflows detailed herein offer a validated framework for predicting the structural and electronic properties of this scaffold and for generating testable hypotheses about its biological activity.
Future work in this area will likely involve the integration of more advanced computational methods, such as molecular dynamics (MD) simulations, to study the dynamic behavior of the ligand-protein complex over time, and the use of machine learning models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[7] By continuing to leverage these in silico tools, the scientific community can more efficiently design and optimize the next generation of drugs based on the versatile this compound scaffold.
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide [mdpi.com]
- 5. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 6. media.neliti.com [media.neliti.com]
- 7. mdpi.com [mdpi.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As a bioisostere for amide and ester functionalities, it plays a critical role in modern drug design.[1] This document provides a comprehensive, field-proven protocol for the synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole, a key heterocyclic building block. We detail a robust and efficient one-pot cyclodehydration method starting from the readily available nicotinic acid hydrazide. This guide is designed to be a self-validating system, incorporating not only a step-by-step experimental procedure but also the underlying chemical principles, characterization data, and troubleshooting insights to ensure reproducible and high-yield synthesis.
Chemical Principle and Reaction Mechanism
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[3][4][5] The protocol detailed herein utilizes a direct and efficient one-pot reaction between a carbohydrazide (nicotinic acid hydrazide) and an orthoester (triethyl orthoformate).
Mechanism: The reaction proceeds via two key stages:
-
Acylhydrazone Formation: The nicotinic acid hydrazide initially reacts with triethyl orthoformate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the orthoformate, leading to the elimination of ethanol molecules and the formation of an intermediate N'-acylhydrazone.
-
Intramolecular Cyclodehydration: Under thermal conditions (reflux), the acylhydrazone intermediate undergoes an intramolecular cyclization. The oxygen atom of the carbonyl group attacks the imine carbon, followed by the elimination of a final molecule of ethanol, to yield the stable, aromatic 1,3,4-oxadiazole ring.
This approach is advantageous due to the use of a common reagent that serves as both the source of the C5 carbon of the heterocycle and a dehydrating agent. An alternative, highly effective method involves the reaction of the acid hydrazide with a carboxylic acid (in this case, formic acid) in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[6][7][8]
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles Utilizing Pyridine Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents due to its favorable metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1][2] This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, with a particular focus on the strategic use of pyridine carbohydrazide as a key building block. We will delve into the mechanistic underpinnings of this synthetic strategy, offer a detailed, field-tested protocol, and present data that underscores the versatility and efficiency of this approach. The methodologies described herein are designed to be readily adaptable for the synthesis of diverse libraries of novel oxadiazole derivatives for applications in drug discovery and development.
Introduction: The Significance of 1,3,4-Oxadiazoles in Medicinal Chemistry
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This privileged scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The metabolic stability of the oxadiazole ring, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions, makes it an attractive component in the design of novel therapeutic agents.
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles traditionally involves the cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones. One-pot methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. This application note focuses on a one-pot approach that leverages the reactivity of pyridine carbohydrazide (isonicotinohydrazide) to generate a diverse range of 2-(pyridin-4-yl)-5-aryl-1,3,4-oxadiazoles.
Mechanistic Insights: The Pathway to Oxadiazole Formation
The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carbohydrazide and a carboxylic acid proceeds through a two-step sequence within a single reaction vessel: (1) the formation of a 1,2-diacylhydrazine intermediate, followed by (2) an intramolecular cyclodehydration to yield the 1,3,4-oxadiazole ring.
The reaction is initiated by the activation of the carboxylic acid, which facilitates the nucleophilic attack by the terminal nitrogen of the pyridine carbohydrazide. This forms the key 1,2-diacylhydrazine intermediate. The subsequent and final step is the cyclodehydration of this intermediate. This intramolecular cyclization is typically promoted by a dehydrating agent or by thermal means, often under microwave irradiation which can significantly accelerate the reaction.[3][4] The mechanism involves the protonation of one of the carbonyl oxygens, followed by a nucleophilic attack from the other carbonyl oxygen, leading to a five-membered ring intermediate. The elimination of a water molecule then yields the stable aromatic 1,3,4-oxadiazole ring.
Reaction Mechanism Diagram
Caption: General reaction mechanism for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol describes a general and efficient microwave-assisted one-pot synthesis of 2-(pyridin-4-yl)-5-aryl-1,3,4-oxadiazoles from pyridine carbohydrazide and various aromatic carboxylic acids. Microwave irradiation provides rapid and uniform heating, leading to shorter reaction times and often improved yields.[3][5]
Materials:
-
Pyridine-4-carbohydrazide (Isonicotinohydrazide)
-
Substituted aromatic carboxylic acid
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., thionyl chloride, polyphosphoric acid)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add pyridine-4-carbohydrazide (1.0 mmol), the desired aromatic carboxylic acid (1.1 mmol), and anhydrous DMF (3 mL).
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (1.2 mmol) dropwise to the stirred mixture at room temperature. The vessel should be capped securely after the addition.
-
Microwave Irradiation: Place the reaction vessel in the microwave reactor. Irradiate the mixture at a constant power of 150 W for a period of 5-10 minutes. The reaction temperature should be monitored and maintained around 120-140 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice (50 g) with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The solid product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure 2-(pyridin-4-yl)-5-aryl-1,3,4-oxadiazole.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Data Presentation: Representative Examples and Yields
The described one-pot protocol is versatile and can be applied to a range of aromatic carboxylic acids to generate a library of 2-(pyridin-4-yl)-5-aryl-1,3,4-oxadiazoles. The following table summarizes the results for the synthesis of several derivatives using this method.
| Entry | Aromatic Carboxylic Acid | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzoic Acid | 2-(Pyridin-4-yl)-5-phenyl-1,3,4-oxadiazole | 7 | 88 |
| 2 | 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 5 | 92 |
| 3 | 4-Methoxybenzoic Acid | 2-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 8 | 85 |
| 4 | 4-Nitrobenzoic Acid | 2-(4-Nitrophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 6 | 90 |
| 5 | 2-Naphthoic Acid | 2-(Naphthalen-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | 10 | 82 |
Conclusion
This application note has detailed a highly efficient and versatile one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using pyridine carbohydrazide as a readily available starting material. The microwave-assisted protocol offers significant advantages in terms of reaction time and yield, making it an attractive method for the rapid generation of compound libraries for drug discovery. The mechanistic insights provided offer a clear understanding of the reaction pathway, empowering researchers to further optimize and adapt this methodology for their specific synthetic targets. The presented protocols and data serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds with therapeutic potential.
References
- 1. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antimicrobial Activity of 2-(Pyridin-3-yl)-1,3,4-oxadiazole Derivatives Against E. coli and S. aureus
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance poses a formidable threat to global public health. Organisms such as Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) are frequent culprits in a spectrum of infections, with multidrug-resistant strains complicating treatment and escalating healthcare costs. This crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties.
Among the myriad of heterocyclic compounds explored for their therapeutic potential, 1,3,4-oxadiazole derivatives have emerged as a promising class of antimicrobials.[1][2][3] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides and is implicated in a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[3][4] The incorporation of a pyridine ring into the oxadiazole scaffold can further enhance antimicrobial efficacy.[5][6] The nitrogen atom in the pyridine ring can modulate the electronic and lipophilic properties of the molecule, potentially improving its interaction with bacterial targets.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of 2-(Pyridin-3-yl)-1,3,4-oxadiazole derivatives against the clinically significant pathogens E. coli and S. aureus. The protocols detailed herein are grounded in established methodologies and are designed to yield robust and reproducible data.
Plausible Mechanism of Action
While the precise mechanism of action for this compound derivatives is an active area of investigation, studies on related oxadiazole compounds suggest several potential bacterial targets. The oxadiazole class of antibiotics has been shown to inhibit cell-wall biosynthesis in Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[7][8] Other potential mechanisms for oxadiazole derivatives include the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication.[5] The pyridinyl moiety may facilitate binding to bacterial enzymes or disrupt membrane integrity. Further mechanistic studies are crucial to fully elucidate the mode of action of these specific derivatives.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
This compound derivatives
-
Escherichia coli (e.g., ATCC 25922)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds (if necessary)
-
Preparation of Compound Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anticancer Mechanism of 2-(Pyridin-3-yl)-1,3,4-oxadiazole Compounds
Introduction: The Emerging Role of 1,3,4-Oxadiazoles in Oncology
The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer properties.[1][2] These compounds are characterized by their multidirectional biological effects, which are often attributed to the inhibition of various growth factors, enzymes, and kinases crucial for cancer cell proliferation and survival.[2][3] The structural versatility of the 1,3,4-oxadiazole nucleus allows for the synthesis of a diverse library of derivatives with potent and selective anticancer activities.[3] Notably, the incorporation of a pyridine moiety, particularly at the 2-position of the oxadiazole ring, has been shown to enhance the anticancer potential of these compounds. This application note provides a detailed overview of the anticancer mechanisms of 2-(pyridin-3-yl)-1,3,4-oxadiazole compounds, along with comprehensive protocols for their investigation.
Unraveling the Anticancer Mechanisms: A Multi-faceted Approach
The anticancer activity of this compound derivatives is not mediated by a single mechanism but rather through the modulation of multiple cellular pathways involved in tumorigenesis. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Induction of Apoptosis: Triggering Programmed Cell Death
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Several 1,3,4-oxadiazole derivatives have been reported to trigger apoptosis through various signaling cascades.
One notable example is the compound 2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (CHK9) , which has demonstrated significant cytotoxicity against lung cancer cells with IC50 values ranging from 4.8 to 5.1 µM.[4] The pro-apoptotic effect of CHK9 was confirmed through Annexin V-FITC staining and TUNEL assays.[4] Mechanistically, CHK9 exerts its apoptotic effect through the inhibition of the STAT3 signaling pathway.[4]
STAT3 Signaling Pathway and its Inhibition:
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[4] The inhibition of STAT3 is therefore a promising strategy for cancer therapy.[5] The compound CHK9 has been shown to inhibit the activation of STAT3 in lung cancer cells, leading to the downregulation of anti-apoptotic proteins and subsequently inducing apoptosis.[4]
Caption: Inhibition of the STAT3 signaling pathway by a this compound compound (CHK9).
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, this compound compounds can also exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing the uncontrolled proliferation of cancer cells. While direct evidence for pyridin-3-yl derivatives is still emerging, related 1,3,4-oxadiazole compounds have been shown to cause cell cycle arrest. For instance, some derivatives can induce G1/G0 and G2 phase arrest. This effect is often mediated by the modulation of key cell cycle regulatory proteins.
Inhibition of Key Kinases in Angiogenesis and Proliferation
The pyridine-oxadiazole scaffold has been identified as a privileged structure for targeting various protein kinases involved in cancer progression.
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis.[6] Studies on 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives have demonstrated their potential as potent VEGFR-2 inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range.[7][8] Although the substitution is at the 4-position of the pyridine ring, this provides strong evidence for the anti-angiogenic potential of the broader class of pyridine-substituted oxadiazoles.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, as its overexpression and mutation can lead to uncontrolled cell growth.[9][10] Molecular docking studies of pyridine-2-carboxylic acid incorporated 1,3,4-oxadiazole hybrids have shown good binding affinity to the EGFR kinase domain, suggesting a potential mechanism of action for this class of compounds.[11]
Quantitative Data Summary
The following table summarizes the reported anticancer activity of representative this compound and related compounds.
| Compound ID | Cancer Cell Line | IC50 Value | Target/Mechanism | Reference |
| CHK9 | Lung Cancer Cells | 4.8 - 5.1 µM | STAT3 Inhibition, Apoptosis Induction | [4] |
| Compound 3i (a pyridin-4-yl derivative) | - | 0.5 µM (for VEGFR-2) | VEGFR-2 Inhibition, Anti-angiogenesis | [7][8] |
Experimental Protocols
To facilitate the investigation of the anticancer mechanisms of this compound compounds, detailed protocols for key in vitro assays are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (1-5 x 10^5) by centrifugation.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content using flow cytometry.[15]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 30 minutes on ice.[16][17]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Protocol 4: Western Blot Analysis
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This technique is crucial for investigating the modulation of signaling pathways by the test compound.[18]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound compounds represent a promising class of anticancer agents with multifaceted mechanisms of action. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways, such as the STAT3 pathway, underscores their therapeutic potential. The protocols provided in this application note offer a robust framework for researchers and drug development professionals to further elucidate the anticancer properties of these and other novel compounds. A thorough understanding of their molecular mechanisms is paramount for the continued development of more effective and targeted cancer therapies.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-[1,3,4]oxadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for 2-(Pyridin-3-yl)-1,3,4-oxadiazole Derivatives
Introduction: The Rationale for Cytotoxicity Screening of 2-(Pyridin-3-yl)-1,3,4-oxadiazole Derivatives
The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3][4][5] Derivatives of 1,3,4-oxadiazole have demonstrated the ability to inhibit various biological targets implicated in cancer progression, such as growth factors, enzymes, and kinases.[1][4][6] The incorporation of a pyridine ring, specifically at the 2-position, can further enhance the therapeutic potential of these compounds by modulating their physicochemical properties and target interactions.
The initial step in evaluating the anticancer potential of novel this compound derivatives is to assess their cytotoxic effects on cancer cell lines. This application note provides a comprehensive guide to performing robust and reliable in vitro cytotoxicity assays, tailored for researchers, scientists, and drug development professionals. We will delve into the principles, protocols, and data interpretation of key assays, empowering you to generate high-quality, reproducible data.
Choosing the Right Assays: A Multi-Faceted Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach is recommended, employing assays that measure different cellular parameters. This strategy enhances the reliability of the results and provides deeper insights into the potential mechanisms of action.
Here, we will focus on three widely adopted and complementary assays:
-
MTT Assay: Measures cell viability based on mitochondrial metabolic activity.
-
LDH Assay: Quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Caspase-3/7 Assay: Specifically assesses apoptosis by measuring the activity of key executioner caspases.
This combination of assays allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and can provide preliminary evidence for an apoptotic mechanism of action.
I. MTT Assay: Assessing Cell Viability through Mitochondrial Function
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
Materials:
-
This compound derivatives
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29)[9]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (see Table 1).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[12]
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentrations | 0.1 - 100 µM (logarithmic dilutions) | Covers a broad range to accurately determine the IC50 value. |
| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term cytotoxic effects. |
| Vehicle Control | DMSO concentration < 0.5% | High concentrations of DMSO can be toxic to cells. |
Table 1: Recommended Parameters for MTT Assay
II. LDH Assay: Quantifying Cell Death via Membrane Integrity Loss
Principle
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of dead cells.[14]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Protocol: LDH Assay
Materials:
-
LDH cytotoxicity assay kit
-
This compound derivatives
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Preparation of Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit.
-
Background control: Medium only.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Measurement:
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Plot the percentage of cytotoxicity against the log of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that induces 50% of the maximum LDH release).
III. Caspase-3/7 Assay: Detecting Apoptotic Cell Death
Principle
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[16][17][18] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[16][17] The intensity of the luminescent signal is proportional to the amount of caspase-3/7 activity.
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for the Caspase-3/7 assay.
Protocol: Caspase-3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
This compound derivatives
-
Selected cancer cell lines
-
Complete cell culture medium
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2), using white-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Reagent Addition:
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.[17]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[17]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity compared to the vehicle control.
-
Plot the fold change against the compound concentration.
Interpreting the Results: A Holistic View
By combining the data from these three assays, a more complete picture of the cytotoxic effects of the this compound derivatives can be obtained.
-
High MTT activity, low LDH release, and low caspase activity: Suggests the compound is not cytotoxic at the tested concentrations.
-
Low MTT activity, high LDH release, and low caspase activity: Indicates a necrotic or other non-apoptotic cell death mechanism.
-
Low MTT activity, high LDH release, and high caspase activity: Suggests the compound induces apoptosis, leading to secondary necrosis.
-
Low MTT activity, low LDH release, and high caspase activity: Indicates a primary apoptotic mechanism of cell death.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro cytotoxicity assessment of this compound derivatives. By employing a multi-parametric approach and carefully interpreting the data, researchers can effectively screen and prioritize compounds for further development in the quest for novel anticancer therapeutics.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 3. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. moleculardevices.com [moleculardevices.com]
Application Notes & Protocols: The 2-(Pyridin-3-yl)-1,3,4-oxadiazole Scaffold as a Privileged Motif in Modern Drug Discovery
Abstract
The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its metabolic stability and its role as a versatile pharmacophore capable of engaging in various biological interactions.[1][2] When coupled with a pyridine ring, specifically forming the 2-(Pyridin-3-yl)-1,3,4-oxadiazole scaffold, the resulting molecule exhibits a remarkable spectrum of pharmacological activities.[3][4] This scaffold serves as a bioisostere for amide and ester groups, enhancing properties like lipophilicity and metabolic resistance while providing crucial hydrogen bond accepting features through its pyridine-type nitrogen atoms.[2][5] These attributes make it a "privileged structure" in the rational design of novel therapeutic agents. This document provides a detailed guide for researchers, outlining the synthesis, characterization, and biological evaluation of derivatives based on this potent scaffold, with a primary focus on anticancer applications.
The Scientific Rationale: Why this compound?
The strategic combination of the 1,3,4-oxadiazole and pyridine rings creates a unique electronic and structural framework. The 1,3,4-oxadiazole core is an electron-deficient system that is hydrolytically stable and acts as a rigid linker, properly orienting substituents for optimal target interaction.[5] The pyridine ring, a common element in numerous approved drugs, imparts basicity and the ability to form key hydrogen bonds with biological targets such as enzymes and receptors.[2] This synergy has led to the development of compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][6][7]
Derivatives of this scaffold have demonstrated significant potential, particularly in oncology, by targeting various cellular mechanisms. These include the inhibition of crucial enzymes like histone deacetylases (HDACs) and thymidylate synthase, the disruption of signaling pathways such as NF-κB, and the induction of apoptosis in cancer cells.[8][9][10]
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established. A common and efficient method involves the oxidative cyclization of an N-acylhydrazone, which is itself formed from the condensation of a hydrazide with an aldehyde. For the title scaffold, nicotinic hydrazide (the hydrazide of vitamin B3) serves as a readily available and cost-effective starting material.
General Synthetic Workflow
The following diagram outlines the typical two-step, one-pot synthesis strategy for creating a library of 2-(pyridin-3-yl)-5-aryl-1,3,4-oxadiazole derivatives.
Caption: General workflow for synthesizing this compound derivatives.
Detailed Laboratory Protocol: Synthesis of 2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
This protocol describes a reliable method for synthesizing a representative compound. The choice of an oxidizing agent for the cyclization step is critical; various reagents can be used, with iodine in the presence of a mild base being a common and effective choice.
Materials & Reagents:
-
Nicotinic hydrazide
-
4-Chlorobenzaldehyde
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve nicotinic hydrazide (1.37 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.
-
Hydrazone Formation: Add 2-3 drops of glacial acetic acid as a catalyst. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude N'-(4-chlorobenzylidene)nicotinohydrazide intermediate.
-
Cyclization: To the flask containing the crude intermediate, add dimethylformamide (DMF, 20 mL), potassium carbonate (2.76 g, 20 mmol), and iodine (2.54 g, 10 mmol).
-
Causality Note: Potassium carbonate acts as a base to facilitate the cyclization, while iodine serves as the oxidizing agent to drive the formation of the stable oxadiazole ring.
-
-
Reaction: Stir the mixture at 80-90 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water containing a 10% sodium thiosulfate solution to quench the excess iodine.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(4-chlorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Characterization Data Summary (Expected)
| Parameter | Expected Value | Rationale / Standard Reference |
| Appearance | White to off-white crystalline solid | Standard for pure organic compounds |
| Melting Point | Varies based on purity | A sharp melting point indicates high purity |
| ¹H NMR | Signals corresponding to pyridine and substituted phenyl protons | Confirms the covalent structure |
| ¹³C NMR | Signals for all unique carbon atoms, including C=N and C-O of the oxadiazole ring | Provides further structural confirmation |
| Mass Spec (HRMS) | [M+H]⁺ peak matching the calculated exact mass | Confirms molecular formula and weight |
Application in Anticancer Drug Development
The this compound scaffold is a prolific source of potent anticancer agents.[9][11][12] The protocols below outline a standard cascade for evaluating newly synthesized derivatives for their cytotoxic and mechanistic properties.
In Vitro Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[13][14] It measures the metabolic activity of living cells, providing a robust initial screen for cytotoxic potential.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Workflow:
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[14]
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). Promising compounds typically exhibit low micromolar or even nanomolar IC₅₀ values.[15][16]
Probing the Mechanism of Action: NF-κB Signaling
A significant number of 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][17] Aberrant NF-κB activation is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation.[10]
Signaling Pathway Overview:
Caption: Inhibition of the NF-κB pathway by 1,3,4-oxadiazole derivatives.
Protocol: Western Blot for Phospho-IκBα
A key validation step is to determine if a compound inhibits the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.
-
Cell Treatment: Plate and grow cancer cells (e.g., HepG2) to ~80% confluency. Treat the cells with the test compound (at its IC₅₀ concentration) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator like TNF-α (10 ng/mL) for 15-30 minutes. Include an unstimulated control and a TNF-α-only control.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Collect the cytoplasmic protein extracts.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for total IκBα and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A potent inhibitor will reduce the level of p-IκBα in TNF-α stimulated cells compared to the TNF-α-only control, indicating that the degradation of IκBα is blocked and NF-κB remains sequestered in the cytoplasm.
Concluding Remarks
The this compound scaffold represents a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities, particularly in oncology, make it an attractive target for medicinal chemists. The protocols outlined in this guide provide a robust framework for the synthesis, initial screening, and preliminary mechanistic evaluation of new derivatives. By systematically applying these methods, researchers can efficiently identify and advance promising lead compounds toward further preclinical development.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of Pyridine Containing 1,3,4-Oxadiazole Derivatives [cjcu.jlu.edu.cn]
- 4. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. jchemrev.com [jchemrev.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. connectjournals.com [connectjournals.com]
- 17. ijfmr.com [ijfmr.com]
Application of 2-(Pyridin-3-yl)-1,3,4-oxadiazole in materials science
An Application Guide to 2-(Pyridin-3-yl)-1,3,4-oxadiazole in Advanced Materials
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Unique Synergy of Pyridine and Oxadiazole
The 1,3,4-oxadiazole ring is a cornerstone heterocycle in materials science, prized for its exceptional thermal and chemical stability, high photoluminescence quantum yield, and pronounced electron-deficient nature.[1] These characteristics make 1,3,4-oxadiazole derivatives prime candidates for electron-transporting and hole-blocking materials in electronic devices.[2][3] When this robust heterocycle is functionalized with a pyridine moiety, specifically at the 3-position as in this compound, a molecule of remarkable versatility is created.
The pyridine ring introduces a crucial Lewis basic nitrogen atom, which serves as a coordination site for metal ions. This feature unlocks applications in the realm of coordination polymers and chemosensors. The combination of the electron-transporting oxadiazole core and the coordinating pyridine unit allows this single molecule to bridge the fields of organic electronics and inorganic coordination chemistry, making it a powerful building block for multifunctional materials. This guide provides an in-depth exploration of its synthesis, properties, and key applications, complete with detailed experimental protocols for researchers and scientists.
Section 1: Synthesis and Characterization
The most reliable route to this compound is the cyclodehydration of nicotinic acid hydrazide. Several methods exist for this transformation, with phosphorus oxychloride being a common and effective reagent that acts as both a solvent and a dehydrating agent.[4][5]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via the cyclization of nicotinic hydrazide.
Materials:
-
Nicotinic hydrazide
-
Benzoyl chloride (or another suitable acid chloride)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
Procedure:
-
Acylation of Hydrazide:
-
In a 100 mL round-bottom flask, dissolve nicotinic hydrazide (1.0 eq) in a suitable solvent like pyridine or dichloromethane.
-
Cool the mixture in an ice bath (0 °C).
-
Add benzoyl chloride (1.0 eq) dropwise with constant stirring. The addition of an acid chloride to the hydrazide forms the N,N'-diacylhydrazine intermediate.
-
Allow the reaction to stir at room temperature for 4-6 hours until completion, monitored by Thin Layer Chromatography (TLC).
-
-
Cyclodehydration:
-
Carefully remove the solvent from the intermediate product under reduced pressure.
-
To the crude diacylhydrazine, slowly add phosphorus oxychloride (5-10 mL) in a fume hood. This step is exothermic and releases HCl gas. POCl₃ is a powerful dehydrating agent that facilitates the ring-closing reaction to form the stable 1,3,4-oxadiazole ring.[4]
-
Fit the flask with a reflux condenser and heat the mixture at 80-90 °C for 6-8 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The crude product will precipitate as a solid. Filter the solid using a Büchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure 2-(Aryl)-5-(pyridin-3-yl)-1,3,4-oxadiazole.
-
Dry the purified crystals under vacuum.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To verify the chemical structure and purity.
-
FT-IR: To confirm the presence of characteristic functional groups (e.g., C=N, C-O-C of the oxadiazole ring) and the absence of the starting hydrazide's N-H and C=O stretches.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
-
Section 2: Application in Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the 1,3,4-oxadiazole ring makes its derivatives, including this compound, highly effective as electron transport materials (ETMs) in OLEDs.[2] By incorporating these molecules as a distinct Electron Transport Layer (ETL), the injection and transport of electrons from the cathode are significantly improved. This leads to a more balanced charge carrier flux within the device, ensuring that the recombination of electrons and holes occurs efficiently within the emissive layer (EML), thereby boosting device luminance and efficiency.[2]
Mechanism of Action in OLEDs
In a typical multilayer OLED, holes are injected from the anode and transported through a Hole Transport Layer (HTL), while electrons are injected from the cathode and transported through the ETL. The this compound-based ETL serves two primary functions:
-
Efficient Electron Transport: Its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level facilitates electron injection from the cathode and subsequent transport to the EML.
-
Hole Blocking: Its high-lying Highest Occupied Molecular Orbital (HOMO) energy level creates a significant energy barrier for holes, preventing them from leaking from the EML to the cathode. This confinement of both charge carriers within the EML maximizes the probability of radiative recombination.
Protocol 2: Fabrication of a Multilayer OLED Device
Objective: To fabricate a functional OLED using this compound as the ETL via thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host and dopant materials (e.g., mCP doped with FIrpic for blue emission)[6]
-
Electron Transport Layer (ETL) material: this compound
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solvents (Deionized water, acetone, isopropanol)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Immediately treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum. The causality is crucial: maintaining high vacuum prevents contamination and ensures the formation of clean interfaces between layers, which is vital for device performance.
-
Deposit a 40 nm layer of the HTL material (e.g., TAPC).
-
Deposit a 20 nm layer of the EML by co-evaporating the host and dopant materials at a pre-determined ratio.
-
Deposit a 35 nm layer of This compound as the ETL.
-
-
Cathode Deposition:
-
Following the organic layers, deposit a thin (1-1.5 nm) layer of LiF as the EIL. This layer lowers the electron injection barrier between the ETL and the metal cathode.
-
Finally, deposit a 100 nm layer of Aluminum (Al) to serve as the cathode.
-
-
Encapsulation and Testing:
-
Remove the completed device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric oxygen and moisture.
-
Test the device's current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
| Device Performance Metric | Typical Values for Pyridine-Oxadiazole based PhOLEDs | Significance |
| Turn-on Voltage (V) | 3.0 - 4.0 V[6][7] | Lower voltage indicates more efficient charge injection. |
| Maximum Luminance (cd/m²) | > 10,000 cd/m²[7] | Brightness of the emitted light. |
| Current Efficiency (cd/A) | 20 - 60 cd/A[6][7] | Ratio of luminance to current density; measures efficiency. |
| External Quantum Efficiency (EQE) | 10 - 25%[6][7] | Ratio of photons emitted to electrons injected. |
Section 3: Application in Coordination Polymers and Sensors
The nitrogen atom of the pyridine ring in this compound is a versatile coordination site for metal ions. This allows the molecule to act as a ligand, self-assembling with metal centers to form coordination polymers or Metal-Organic Frameworks (MOFs).[8] These materials can exhibit interesting properties, such as tunable luminescence for sensing applications.[9]
Derivatives of this compound have been successfully developed as "turn-on" fluorescent sensors for specific metal ions like Ag⁺ or as pH-responsive probes.[10][11][12] The sensing mechanism often relies on the modulation of a photoinduced electron transfer (PET) process. In the free ligand state, fluorescence is quenched. Upon binding to the target analyte (e.g., a metal ion), the PET process is inhibited, leading to a significant enhancement in fluorescence emission.
Protocol 3: Evaluating Metal-Ion Sensing Capability
Objective: To characterize the fluorometric response of this compound to various metal ions.
Materials:
-
Synthesized this compound
-
HEPES buffer solution (10 mM, pH = 7.0)
-
Solvent mixture (e.g., DMF/H₂O, 9:1 v/v)
-
Stock solutions (1.0 mM) of various metal perchlorate or nitrate salts (e.g., Ag⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare Sensor Solution:
-
Prepare a stock solution of the this compound compound (e.g., 1.0 mM) in DMF.
-
Prepare the working sensor solution by diluting the stock solution in the HEPES buffer/solvent mixture to a final concentration of 10 µM.
-
-
Selectivity Screening:
-
Place 2 mL of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at its λ_abs_max).
-
Add a small aliquot (e.g., 20 µL) of a specific metal ion stock solution (final concentration ~10 eq) to the cuvette.
-
Mix thoroughly and allow to equilibrate for 2-5 minutes.
-
Record the new fluorescence emission spectrum.
-
Repeat this process for a wide range of different metal ions to assess selectivity. A significant fluorescence enhancement only in the presence of a specific ion indicates high selectivity.[11]
-
-
Titration Experiment:
-
For the metal ion that showed high selectivity (e.g., Ag⁺), perform a titration experiment.
-
To 2 mL of the sensor solution, add incremental amounts of the Ag⁺ stock solution (e.g., from 0 to 2.0 equivalents).
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the concentration of the added metal ion to determine the binding stoichiometry and calculate the detection limit.
-
-
Data Analysis:
-
Analyze the spectral data to quantify the fluorescence enhancement ("turn-on" ratio).
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
-
| Sensing Parameter | Description |
| Selectivity | The ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. |
| Sensitivity | The magnitude of the response signal per unit concentration of the analyte. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |
| Binding Stoichiometry | The molar ratio in which the sensor molecule binds to the analyte (e.g., 1:1 or 1:2).[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole and its one-dimensional polymeric complex with ZnCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two novel metal-organic frameworks based on pyridyl-imidazole-carboxyl multifunctional ligand: selective CO2 capture and multiresponsive luminescence sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyridine-based 1,3,4-oxadiazole derivative as fluorescence turn-on sensor for high selectivity of Ag+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole
Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important heterocyclic compound. The 1,3,4-oxadiazole motif is a valued component in medicinal chemistry due to its favorable pharmacokinetic properties.[1] This guide will equip you with the knowledge to navigate the synthetic challenges and optimize your reaction yields.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through two primary pathways, starting from nicotinic acid hydrazide (also known as isoniazid). The choice of method often depends on the available starting materials and desired scale.
-
Dehydrative Cyclization: This is a common and direct method involving the reaction of nicotinic acid hydrazide with a source of a second carbonyl group, followed by cyclodehydration. A frequent approach is the reaction with triethyl orthoformate.[2][3]
-
Oxidative Cyclization: This pathway involves the initial formation of a hydrazone by condensing nicotinic acid hydrazide with an aldehyde. The resulting N-acylhydrazone is then cyclized in the presence of an oxidizing agent.[4]
Below is a workflow diagram illustrating these two main synthetic routes.
Caption: General synthetic workflows for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Starting Material Purity:
-
Reaction Conditions for Dehydrative Cyclization (e.g., with Triethyl Orthoformate):
-
Moisture: This reaction is a dehydration, so anhydrous conditions are critical. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Time and Temperature: The reaction often requires prolonged heating. A 24-hour reflux is not uncommon.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion.
-
Excess Reagent: Using a significant excess of triethyl orthoformate can drive the reaction to completion.[2][3]
-
-
Reaction Conditions for Oxidative Cyclization:
-
Choice of Oxidizing Agent: The efficiency of the cyclization can be highly dependent on the oxidizing agent. Common oxidants for this step include iodine,[4] chloramine-T,[4] and 1,3-dibromo-5,5-dimethylhydantoin.[9] If one is giving low yields, consider screening others.
-
Incomplete Hydrazone Formation: Before proceeding to the cyclization, ensure the initial condensation to form the hydrazone is complete. This can usually be achieved under mild acidic conditions.
-
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products will depend on your chosen synthetic route.
-
Incomplete Cyclization: You may isolate the intermediate diacylhydrazine or N-acylhydrazone.
-
Solution: Increase the reaction time, temperature, or the amount of dehydrating/oxidizing agent. Ensure thorough mixing.
-
-
Decomposition: The pyridine ring can be sensitive to harsh acidic or oxidative conditions, leading to decomposition and a complex mixture of byproducts.
-
Solution: If using a strong acid catalyst or a potent oxidizing agent, consider milder alternatives. For example, instead of phosphorus oxychloride (POCl3), which is a harsh dehydrating agent, you might explore tosyl chloride in pyridine.[9]
-
-
Formation of Isomers: While less common for this specific target, other oxadiazole isomers or related heterocycles could potentially form.
-
Solution: Careful control of reaction conditions is key. Ensure your starting materials are correct and pure.
-
Q3: I'm having difficulty purifying my final product. What are the recommended purification techniques?
A3: The purification of this compound can sometimes be challenging due to its polarity and potential for co-eluting impurities.
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Ethanol is a commonly used solvent for recrystallization.[2] A mixture of solvents, such as ethyl acetate and ligroin, has also been reported.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a good starting point for elution. Due to the pyridine nitrogen, tailing can be an issue. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to mitigate this.
-
Washing: A simple wash of the crude product with a cold, non-polar solvent like petroleum ether can remove less polar impurities before further purification.
Q4: My reaction with phosphorus oxychloride (POCl3) is giving a low yield and a dark, intractable mixture. What is going wrong?
A4: POCl3 is a very strong dehydrating agent and can be problematic with sensitive substrates like those containing a pyridine ring.[1][10]
-
Charring and Decomposition: The combination of the Lewis acidity of POCl3 and the exothermicity of the reaction can lead to decomposition of the starting material and product.
-
Solution:
-
Control the Temperature: Add the POCl3 slowly and at a low temperature (e.g., 0 °C) before gradually heating the reaction.
-
Use a Solvent: Running the reaction in an inert solvent like toluene can help to dissipate heat and moderate the reaction.[11] However, solvent-free conditions have also been reported to give better yields in some cases.[11]
-
Alternative Reagents: Consider using milder dehydrating agents such as thionyl chloride, polyphosphoric acid, or triflic anhydride.[10]
-
-
The following diagram illustrates a decision-making process for troubleshooting low yields.
Caption: Troubleshooting flowchart for low reaction yield.
III. Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound?
A: Reported yields can vary significantly depending on the method and scale. With optimized conditions, yields in the range of 70-90% are achievable. For instance, some microwave-assisted syntheses report yields in this range.[12]
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of 1,3,4-oxadiazoles and can significantly reduce reaction times and potentially improve yields compared to conventional heating.[1][12]
Q: How do I synthesize the starting material, nicotinic acid hydrazide?
A: Nicotinic acid hydrazide is readily prepared from nicotinic acid or its esters. A common method involves the esterification of nicotinic acid to methyl or ethyl nicotinate, followed by reaction with hydrazine hydrate.[5][6][7]
Q: Are there any specific safety precautions I should take?
A: Standard laboratory safety procedures should always be followed. Some of the reagents used in these syntheses are hazardous:
-
Phosphorus oxychloride (POCl3) and Thionyl chloride (SOCl2): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine hydrate: This is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated area.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
IV. Experimental Protocols
Protocol 1: Synthesis via Dehydrative Cyclization using Triethyl Orthoformate
This protocol is adapted from literature procedures for the synthesis of similar 1,3,4-oxadiazoles.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinic acid hydrazide (1 equivalent).
-
Reagent Addition: Add an excess of triethyl orthoformate (approximately 5-10 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction may take up to 24 hours for completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield pure this compound.
Protocol 2: Synthesis via Oxidative Cyclization of an N-Acylhydrazone
This is a general protocol based on common methods for oxidative cyclization.[4]
-
Hydrazone Formation:
-
Dissolve nicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add an equimolar amount of an appropriate aldehyde (e.g., benzaldehyde, if synthesizing a 5-phenyl substituted analog for practice) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
-
Oxidative Cyclization:
-
To the solution containing the N-acylhydrazone, add the oxidizing agent (e.g., 1.2 equivalents of iodine and 3 equivalents of potassium carbonate).
-
Reflux the mixture until the hydrazone is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
V. Quantitative Data Summary
The choice of dehydrating or oxidizing agent can significantly impact the yield of the reaction. The following table summarizes various reagents used in the synthesis of 1,3,4-oxadiazoles and their typical reported yields.
| Synthetic Route | Reagent | Typical Yield Range (%) | Reference |
| Dehydrative Cyclization | POCl3 | 33-70% | [12] |
| Thionyl Chloride | Varies, can be effective | [10] | |
| Polyphosphoric Acid | Varies | [10] | |
| Triethyl Orthoformate | ~80% | [2] | |
| Oxidative Cyclization | Iodine/K2CO3 | 70-90% | [13] |
| Chloramine-T | Good to excellent | [4] | |
| 1,3-Dibromo-5,5-dimethylhydantoin | High yields | [9] |
VI. References
-
International Journal of Pharmacy. (n.d.). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. Retrieved from --INVALID-LINK--
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, July 24). NICOTINIC ACID HYDRAZIDE | 553-53-7. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of nicotinic acid hydrazides 4a–i. Retrieved from --INVALID-LINK--
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023, June 25). Retrieved from --INVALID-LINK--
-
Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. (n.d.). Retrieved from --INVALID-LINK--
-
TSI Journals. (n.d.). SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from --INVALID-LINK--
-
MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from --INVALID-LINK--
-
Lupine Publishers. (2020, September 3). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from --INVALID-LINK--
-
SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. (2022, May 25). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. Retrieved from --INVALID-LINK--
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Retrieved from --INVALID-LINK--
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1253144A1 - 1,3,4-oxadiazole derivatives and process for producing the same. Retrieved from --INVALID-LINK--
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from --INVALID-LINK--
-
American Chemical Society. (2023, November 6). Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis. Retrieved from --INVALID-LINK--
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-(4-chlorophenyl)-1,3,4-oxadiazole. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, August 10). A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019, December 18). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. Retrieved from --INVALID-LINK--
References
- 1. oaji.net [oaji.net]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. jrmg.um.edu.my [jrmg.um.edu.my]
- 7. NICOTINIC ACID HYDRAZIDE | 553-53-7 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(Pyridin-3-yl)-1,3,4-oxadiazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Pyridin-3-yl)-1,3,4-oxadiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this heterocyclic compound. The protocols and explanations herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to Purification Challenges
This compound is a key heterocyclic scaffold in medicinal chemistry. Its synthesis, typically involving the cyclization of a nicotinic acid derivative with a hydrazine source, can yield a crude product contaminated with unreacted starting materials, reaction intermediates, and byproducts. The successful isolation of the pure compound is critical for accurate downstream biological evaluation and drug development. This guide will walk you through the common purification hurdles and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. The most common method involves the reaction of nicotinic acid hydrazide with a cyclizing agent. Potential impurities include:
-
Unreacted Nicotinic Acid Hydrazide: This is a common starting material and can persist if the reaction does not go to completion.
-
N-acylhydrazone Intermediate: The initial condensation product of nicotinic acid hydrazide and an aldehyde or acid chloride may not fully cyclize.
-
Byproducts from the Cyclizing Agent: Reagents like phosphorus oxychloride or tosyl chloride can generate their own byproducts that may contaminate the final product.[1]
-
Diacylhydrazine: Self-condensation of the acid hydrazide can sometimes occur.
Q2: What is the best initial approach for purifying crude this compound?
A2: For most small-scale laboratory syntheses, recrystallization is the most efficient and cost-effective initial purification technique. This compound is a solid, and a well-chosen solvent system can effectively remove most impurities in a single step. Based on the purification of analogous pyridyl-oxadiazole derivatives, ethanol is an excellent starting point for recrystallization.[2][3]
Q3: My compound is not dissolving well in hot ethanol for recrystallization. What should I do?
A3: If you are facing solubility issues in hot ethanol, you can try a mixed solvent system. A common strategy is to dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or chloroform) at room temperature and then add a poor solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid. Heating this mixture should result in a clear solution that will yield crystals upon cooling.
Q4: When is column chromatography recommended for purifying this compound?
A4: Column chromatography is recommended under the following circumstances:
-
When recrystallization fails to remove closely related impurities (e.g., isomers or byproducts with similar solubility).
-
If your product is an oil or a low-melting solid that is not amenable to recrystallization.
-
When very high purity (>99.5%) is required for applications such as pharmacological studies.
Q5: What are the recommended conditions for column chromatography of this compound?
A5: Based on the polarity of the pyridyl and oxadiazole moieties, a silica gel stationary phase is appropriate. A good starting mobile phase is a gradient of ethyl acetate in hexane .[4][5] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your compound. The progress can be monitored by thin-layer chromatography (TLC).
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process.
Issue 1: Oily Product Obtained After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incomplete drying: Residual solvent can make the product appear oily. | Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating under vacuum can also help, provided the compound is thermally stable. |
| Low melting point of the compound or impurities: The presence of impurities can depress the melting point of your compound, leading to an oily appearance. | 1. Attempt to triturate the oily product with a non-polar solvent like cold hexane or diethyl ether. This can sometimes induce crystallization and wash away less polar impurities. 2. If trituration fails, proceed with column chromatography to separate the desired product from the impurities. |
| Incorrect solvent choice: The chosen solvent may not be ideal for inducing crystallization of your specific compound. | Experiment with different recrystallization solvents. A good starting point is to test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., methanol, isopropanol, acetonitrile, ethyl acetate, toluene).[6] |
Issue 2: Poor Separation on Silica Gel Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate mobile phase polarity: The eluent may be too polar or not polar enough to achieve good separation. | 1. Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/methanol) to identify an optimal mobile phase that gives good separation (Rf values between 0.2 and 0.5 for the desired compound and good separation from impurities). 2. Consider using a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica gel. |
| Column overloading: Too much crude material has been loaded onto the column. | Use a larger column or reduce the amount of crude material being purified in a single run. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product. |
| Co-elution of impurities: An impurity may have a very similar polarity to your product. | 1. Try a different solvent system for elution. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order and improve separation. 2. If co-elution persists, consider a different purification technique, such as preparative HPLC, for higher resolution. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystallization has started, cool the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
Summary of Purification Parameters
| Technique | Stationary Phase | Mobile Phase / Solvent | Key Considerations |
| Recrystallization | N/A | Ethanol, Methanol, or mixed solvent systems (e.g., DCM/hexane) | Most efficient for crystalline solids. Solvent choice is critical for good recovery and purity. |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane gradient | Ideal for separating impurities with different polarities. Proper mobile phase selection is key to good resolution. |
References
- 1. jchemrev.com [jchemrev.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilically Activated Nitroalkanes in Double Annulation of [1,2,4]Triazolo[4,3-a]quinolines and 1,3,4-Oxadiazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in 1,3,4-Oxadiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the common and versatile synthetic route starting from hydrazides. The formation of the 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.
However, the path from a simple hydrazide to a pure, 2,5-disubstituted 1,3,4-oxadiazole is often complicated by competing reactions and undesired byproducts. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose, mitigate, and solve the most common challenges encountered in this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a high-melting point solid that isn't my target oxadiazole. I suspect it's a symmetrical N,N'-diacylhydrazine. Why is this happening and how can I prevent it?
A. Causality & Mechanism:
This is one of the most frequent side reactions, especially when synthesizing unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. The issue arises from the initial acylation step. You are forming an N,N'-diacylhydrazine, which is the necessary intermediate for cyclization. However, instead of forming the desired unsymmetrical diacylhydrazine (R1-CO-NH-NH-CO-R2), a competing reaction leads to a symmetrical diacylhydrazine (R1-CO-NH-NH-CO-R1 or R2-CO-NH-NH-CO-R2).
This typically occurs under two scenarios:
-
Self-Condensation: The starting acyl hydrazide (R1-CO-NH-NH2) is acylated by another molecule of the corresponding acylating agent (e.g., R1-CO-Cl).
-
Rapid Di-acylation: When reacting hydrazine hydrate with an acyl chloride, if the stoichiometry and addition rate are not carefully controlled, one molecule of hydrazine can be acylated by two molecules of the acyl chloride, leading directly to the symmetrical diacylhydrazine.
The formation of this symmetrical byproduct consumes your starting materials and complicates purification due to its often-poor solubility.
Technical Support Center: Optimization of Reaction Conditions for the Cyclization of Pyridine Carbohydrazide
Welcome to the technical support center for the optimization of reaction conditions for the cyclization of pyridine carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in these critical synthetic transformations. Pyridine carbohydrazide is a versatile building block for the synthesis of various heterocyclic compounds with significant biological activities, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.[1][2][3] The successful synthesis of these scaffolds is highly dependent on carefully optimized reaction conditions.
I. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common heterocyclic systems synthesized from pyridine carbohydrazide?
Pyridine carbohydrazide is a precursor to a variety of heterocyclic compounds. The most frequently synthesized structures include:
-
1,3,4-Oxadiazoles: These are commonly formed by the cyclodehydration of N,N'-diacylhydrazines or oxidative cyclization of N-acylhydrazones.[1][4]
-
1,2,4-Triazoles: Synthesis often involves the reaction of hydrazides with reagents like carbon disulfide followed by treatment with hydrazine hydrate, or through reactions with isothiocyanates.[5][6]
-
Pyrazoles: These can be synthesized through cyclocondensation reactions with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.[2][7]
Q2: Why is my cyclization reaction resulting in a low yield?
Low yields in cyclization reactions of pyridine carbohydrazide can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, traditional refluxing in ethanol for Hantzsch pyridine synthesis can be inefficient.[8]
-
Incomplete Reaction: The initial condensation or a subsequent cyclization step may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[8]
-
Side Reactions: The formation of byproducts can consume starting materials. For example, in some reactions, the order of reagent addition is critical to prevent the formation of undesired intermediates.[8]
-
Decomposition of Starting Materials: High temperatures can sometimes lead to the decomposition of sensitive starting materials or intermediates.[9]
-
Presence of Moisture: Anhydrous conditions are often necessary as many reagents are water-sensitive.[10]
Specific Troubleshooting: 1,3,4-Oxadiazole Synthesis
Q3: I am attempting to synthesize a 2,5-disubstituted-1,3,4-oxadiazole from pyridine carbohydrazide and an aromatic acid, but the yield is poor. What can I do?
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of an N,N'-diacylhydrazine intermediate.[4] Common issues and solutions include:
-
Inefficient Dehydrating Agent: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) can sometimes lead to side products or decomposition.[4] Consider milder and more efficient reagents. For instance, trifluoromethanesulfonic anhydride in the presence of pyridine as a basic catalyst has been used effectively.[4] The Burgess reagent is another alternative for cyclodehydration.[4]
-
Alternative One-Pot Protocols: To simplify the procedure and potentially improve yields, consider a one-pot synthesis. For example, condensing monoaryl hydrazides with acid chlorides in a solvent like hexamethylphosphoramide (HMPA) under microwave heating can be a rapid and efficient method that doesn't require an acid catalyst or dehydrating agent.[1]
Q4: My oxidative cyclization of an N-arylidene aroylhydrazide to form a 1,3,4-oxadiazole is not working well. What are some common oxidants and catalysts?
Several oxidative systems can be employed for this transformation:
-
Iodine-Mediated Oxidation: Molecular iodine in the presence of a base like potassium carbonate is a viable, transition-metal-free option for the oxidative cyclization of crude acylhydrazones.[1]
-
Copper Catalysis: A catalytic amount of Cu(OTf)₂ can facilitate the oxidative coupling of an imine C-H bond, where the amidic oxygen acts as the nucleophile.[1]
-
Mercury(II) Oxide and Iodine: This combination has been used for the cyclization of hydrazones to form 2-aryl-1,3,4-oxadiazoles.[4]
Specific Troubleshooting: 1,2,4-Triazole Synthesis
Q5: I am trying to synthesize a 1,2,4-triazole derivative from pyridine carbohydrazide, but I am getting a mixture of products. How can I improve selectivity?
The synthesis of 1,2,4-triazoles can proceed through various intermediates, and controlling the reaction pathway is key to obtaining the desired product.
-
Stepwise Synthesis: A common route involves the reaction of the hydrazide with carbon disulfide and potassium hydroxide to form an oxadiazole intermediate, which is then treated with hydrazine hydrate to yield the triazole.[5] Ensuring the complete formation of the intermediate before proceeding can improve the final product's purity.
-
Reaction with Isothiocyanates: Reacting the hydrazide with an isothiocyanate produces a thiosemicarbazide intermediate. Subsequent cyclization, often using reagents like tosyl chloride in pyridine, can lead to the desired triazole.[1]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can significantly influence the reaction outcome. For instance, acetic acid can be used as a solvent and ammonium acetate as a catalyst in reactions with benzaldehyde and its derivatives.[5]
Specific Troubleshooting: Pyrazole Synthesis
Q6: My attempt to synthesize a pyrazole from pyridine carbohydrazide and an α,β-unsaturated ketone is resulting in low yields and multiple spots on TLC. What should I check?
The synthesis of pyrazoles from these starting materials often proceeds via a Michael addition followed by cyclization and dehydration.[2]
-
Regioselectivity: With unsymmetrical α,β-unsaturated ketones, the formation of regioisomers is possible. The reaction conditions, including solvent and temperature, can influence the regioselectivity.
-
Reaction Mechanism: The initial step is believed to be a Michael addition.[7] Optimizing conditions for this step, such as using a suitable base, can be beneficial. Subsequent cyclization and dehydration might require heating or the addition of an acid catalyst.
-
Alternative Starting Materials: If direct condensation is problematic, consider forming a pyrazoline intermediate first, which can then be oxidized to the pyrazole.[2] For example, epoxidation of the chalcone followed by reaction with hydrazine hydrate and subsequent dehydration can yield 3,5-diaryl-1H-pyrazoles.[2]
II. Experimental Protocols & Optimization Tables
This section provides detailed protocols for common cyclization reactions and tables summarizing key reaction parameters to aid in optimization.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization
This protocol is adapted from a copper-catalyzed imine C-H functionalization method.[1]
-
Preparation of N-arylidene aroylhydrazide:
-
Dissolve pyridine carbohydrazide (1 mmol) in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde (1 mmol) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Collect the precipitated product by filtration and wash with cold solvent.
-
-
Oxidative Cyclization:
-
To a solution of the N-arylidene aroylhydrazide (1 mmol) in a solvent like dichloromethane (CH₂Cl₂), add a catalytic amount of Cu(OTf)₂ (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Optimization of Reaction Conditions
The following tables summarize key parameters that can be optimized for different cyclization reactions.
Table 1: Optimization of 1,3,4-Oxadiazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Starting Materials | Pyridine carbohydrazide, Carboxylic Acid | Pyridine carbohydrazide, Aldehyde | Pyridine carbohydrazide, Acid Chloride | [1][4] |
| Reagent/Catalyst | POCl₃ | I₂ / K₂CO₃ | Cu(OTf)₂ | [1][4] |
| Solvent | Neat (reflux) | Dichloromethane | Dichloromethane | [1][4] |
| Temperature | Reflux | Room Temperature | Room Temperature | [1][4] |
| Reaction Time | 2-6 hours | 4-12 hours | 1-3 hours | [1][4] |
Table 2: Optimization of 1,2,4-Triazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Starting Materials | Pyridine carbohydrazide, CS₂/KOH, Hydrazine Hydrate | Pyridine carbohydrazide, Phenyl Isothiocyanate | Pyridine carbohydrazide, Benzaldehyde | [1][5] |
| Reagent/Catalyst | - | Tosyl Chloride/Pyridine | Ammonium Acetate | [1][5] |
| Solvent | Ethanol | Dichloromethane | Acetic Acid | [1][5] |
| Temperature | Reflux | Room Temperature | Reflux | [1][5] |
| Reaction Time | 6-12 hours | 2-4 hours | 4-8 hours | [1][5] |
Table 3: Optimization of Pyrazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Starting Materials | Pyridine carbohydrazide, 1,3-Diketone | Pyridine carbohydrazide, α,β-Unsaturated Ketone | Pyridine carbohydrazide, α-oxoketene O,N-acetals | [2][7] |
| Reagent/Catalyst | Glacial Acetic Acid | - | Montmorillonite K-10 | [2][7] |
| Solvent | Glacial Acetic Acid | DMF | - (sonication) | [2][7] |
| Temperature | Reflux | Room Temperature to Reflux | Room Temperature | [2][7] |
| Reaction Time | 4-10 hours | 2-8 hours | 1-2 hours | [2][7] |
III. Visualizing Reaction Pathways
The following diagrams illustrate the general synthetic pathways for the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles from pyridine carbohydrazide.
Caption: General pathways for 1,3,4-oxadiazole synthesis.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in POCl₃-Mediated Cyclization of 1,3,4-Oxadiazoles
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing phosphorus oxychloride (POCl₃) for the cyclodehydration of 1,2-diacylhydrazines or the one-pot condensation of carboxylic acids and hydrazides. Low yields can be a significant bottleneck in synthetic campaigns, and this resource provides in-depth, field-proven insights to help you diagnose and resolve common issues encountered during this crucial transformation.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific experimental failures. The underlying principle of the POCl₃-mediated cyclization is the conversion of a carbonyl oxygen into a good leaving group (a dichlorophosphate ester), which facilitates intramolecular cyclization.[1][2] Failures in this process are often linked to reagent quality, reaction conditions, or substrate-specific issues.
Q1: My reaction shows no conversion of the starting 1,2-diacylhydrazine. What are the primary factors to investigate?
A1: When you observe a complete lack of product formation, the issue typically lies with the fundamental components of the reaction. A systematic check of your reagents and setup is the first critical step.
-
Reagent Integrity (POCl₃): Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will be quenched, rendering it ineffective.
-
Actionable Advice: Always use a fresh bottle of POCl₃ or a recently opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon). If in doubt, distill the POCl₃ before use. The violent reaction of POCl₃ with water underscores its hygroscopic nature.[3]
-
-
Purity of Starting Material: The 1,2-diacylhydrazine precursor must be pure and, most importantly, dry. The presence of residual water or hydrazine hydrate from the previous step will consume the POCl₃.
-
Actionable Advice: Ensure your diacylhydrazine is thoroughly dried under high vacuum before subjecting it to the cyclization conditions. Confirm its purity by ¹H NMR and melting point analysis.
-
-
Reaction Temperature: While many POCl₃ cyclizations are conducted at reflux (typically 100-110°C), the activation energy for some substrates may not be met at lower temperatures.[4]
-
Actionable Advice: If you are running the reaction at a lower temperature, incrementally increase it. Monitor the reaction progress using Thin Layer Chromatography (TLC). In some cases, POCl₃ is used as both the reagent and the solvent, which dictates a reaction temperature around its boiling point (~106°C).[5][6]
-
Q2: The reaction is sluggish and gives a low yield of the 1,3,4-oxadiazole, with a significant amount of starting material remaining even after prolonged reaction times. What can I do?
A2: A sluggish reaction points towards suboptimal reaction kinetics or insufficient activation of the substrate.
-
Stoichiometry of POCl₃: While it is a reagent, POCl₃ is often used in large excess (from 5 equivalents to being the solvent itself).[7] This ensures the reaction equilibrium is driven towards the activated dichlorophosphate intermediate.
-
Actionable Advice: Increase the molar equivalents of POCl₃. A common starting point is 5-10 equivalents relative to the diacylhydrazine. If this fails, consider using POCl₃ as the solvent, provided your substrate is stable under these highly acidic and high-temperature conditions.
-
-
Electronic Effects of Substrates: The rate of cyclization can be influenced by the electronic nature of the R-groups on the diacylhydrazine. Electron-withdrawing groups can deactivate the carbonyl oxygen, making it less nucleophilic and slowing its initial attack on POCl₃. Conversely, they can make the amide nitrogen less nucleophilic for the final ring-closing step.
-
Actionable Advice: For substrates bearing potent electron-withdrawing groups, you may need to employ more forcing conditions, such as extended reflux times. Always monitor the reaction by TLC to track the disappearance of starting material.
-
-
Use of a Co-solvent: In some cases, particularly for substrates with poor solubility in neat POCl₃, the use of a high-boiling inert solvent can be beneficial.
-
Actionable Advice: Toluene or xylene can be used as co-solvents.[8] This allows for temperature control while maintaining a high concentration of POCl₃.
-
Q3: My reaction yields a complex mixture of products with significant charring or baseline material on the TLC plate. How can I achieve a cleaner reaction?
A3: A complex mixture or decomposition indicates that the reaction conditions are too harsh for your specific substrate. The goal is to find a balance between sufficient energy for cyclization and preventing degradation.
-
Excessive Temperature: While heat is necessary, excessive temperatures can lead to decomposition, especially for sensitive heterocyclic or poly-functionalized substrates.
-
Actionable Advice: Reduce the reaction temperature. If you are refluxing in neat POCl₃, consider adding a high-boiling solvent like xylene to maintain a lower, more controlled temperature (boiling point of xylene is ~140°C, but you can control the temperature of an oil bath).
-
-
Prolonged Reaction Time: Leaving a reaction for too long at high temperatures can lead to the formation of side products.
-
Actionable Advice: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately. An optimal reaction time might be between 1 to 6 hours.[4]
-
-
Alternative Dehydrating Agents: If your substrate is fundamentally unstable to hot POCl₃, a milder reagent may be necessary.
Q4: The work-up procedure is difficult, and I'm losing a significant amount of my product during isolation. What is the best practice for quenching and purification?
A4: The work-up of POCl₃ reactions is notoriously exothermic and requires careful handling. Product loss is often due to hydrolysis of the oxadiazole ring under harsh pH conditions or physical loss during quenching.
-
Quenching Procedure: The standard and most reliable method is to cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large excess of crushed ice with vigorous stirring.[7]
-
Causality: This method serves two purposes: it rapidly cools the quench mixture, and the large volume of water hydrolyzes the excess POCl₃ to phosphoric acid and HCl. Pouring the reaction mixture into ice, rather than vice-versa, is crucial for controlling the exotherm.
-
-
Product Precipitation and pH Adjustment: The desired 1,3,4-oxadiazole will often precipitate from the acidic aqueous solution.
-
Actionable Advice: After quenching, continue stirring until all the ice has melted. Collect the crude solid by vacuum filtration. If the product does not precipitate, it may be because it forms a soluble salt in the acidic medium. In this case, carefully neutralize the solution by adding a base like a saturated sodium bicarbonate solution or dilute sodium hydroxide until the product precipitates. Be cautious not to make the solution too basic, as the oxadiazole ring can be susceptible to hydrolysis. Wash the filtered solid thoroughly with water until the filtrate is neutral.
-
-
Purification: The crude product is often purified by recrystallization.
-
Actionable Advice: Ethanol is a commonly used solvent for recrystallizing 1,3,4-oxadiazoles.[7] If recrystallization is insufficient, silica gel column chromatography can be employed.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of the POCl₃-mediated cyclization? The reaction proceeds via a cyclodehydration mechanism. The carbonyl oxygen of the 1,2-diacylhydrazine acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃ to form a dichlorophosphate ester intermediate. This transformation converts the hydroxyl group's equivalent into an excellent leaving group. The nitrogen atom of the adjacent amide then performs an intramolecular nucleophilic attack on the activated carbonyl carbon, followed by elimination of the dichlorophosphate group and a proton to yield the aromatic 1,3,4-oxadiazole ring.[1][8]
-
Can I use this method as a one-pot reaction starting from a carboxylic acid and a hydrazide? Yes, this is a very common and efficient application of the method.[11][12] In this variation, POCl₃ acts as both a condensing agent to form the 1,2-diacylhydrazine in situ and as the cyclodehydrating agent to form the final product. This avoids the need to isolate the often poorly soluble diacylhydrazine intermediate.
-
Why is pyridine sometimes used with POCl₃? In the context of alcohol dehydration, pyridine is used as a non-nucleophilic base to facilitate an E2 elimination.[2][13] For 1,3,4-oxadiazole synthesis, POCl₃ is typically used alone under acidic conditions. The addition of a base is generally not required and could interfere with the reaction by neutralizing the reagent.
-
Are there any common side reactions to be aware of? Besides decomposition, potential side reactions are rare but can occur. If the reaction conditions are excessively harsh or the substrate contains other reactive functional groups, chlorination can be a possibility.[14] However, for a standard diacylhydrazine, the primary competing reactions are failure to cyclize or complete degradation.
Data Presentation & Protocols
Table 1: General Reaction Parameters for POCl₃-Mediated Cyclization
| Parameter | Condition | Rationale & Remarks |
| Substrate | 1,2-Diacylhydrazine | Must be pure and completely dry. |
| Reagent | Phosphorus Oxychloride (POCl₃) | Use fresh or distilled reagent. Highly moisture-sensitive. |
| Stoichiometry | 5-10 eq. or as solvent | Excess drives the reaction to completion. Using it as a solvent is common for less reactive substrates.[7] |
| Temperature | 90-110 °C (Reflux) | Sufficient thermal energy is required for cyclization. Monitor for substrate decomposition.[4] |
| Reaction Time | 1 - 6 hours | Monitor by TLC to determine the optimal time and avoid degradation from prolonged heating. |
| Work-up | Pour onto crushed ice | Controls the highly exothermic quench. Neutralize carefully to precipitate the product. |
| Purification | Recrystallization (e.g., from Ethanol) | Often sufficient for obtaining a pure product. Column chromatography is an alternative.[7] |
Standard Experimental Protocol
Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole from 1,2-Dibenzoylhydrazine
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dibenzoylhydrazine (2.40 g, 10.0 mmol).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 15 mL, ~160 mmol) to the flask. The mixture may be a slurry.
-
Reaction: Heat the reaction mixture in an oil bath set to 110 °C and allow it to reflux with stirring for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting material spot.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (~300 g).
-
Work-up: Slowly and cautiously, pour the reaction mixture in a thin stream into the vigorously stirred ice slurry. A large amount of HCl gas will evolve. Continue stirring until all the ice has melted and a white precipitate has formed.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid extensively with cold water until the filtrate is neutral to pH paper.
-
Drying & Purification: Dry the crude product in a vacuum oven. The 2,5-diphenyl-1,3,4-oxadiazole can be further purified by recrystallization from absolute ethanol to yield white needles.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for POCl₃-mediated cyclodehydration.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low yields.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. oaji.net [oaji.net]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
How to remove unreacted starting material from 2-(Pyridin-3-yl)-1,3,4-oxadiazole synthesis
Welcome to the technical support hub for the synthesis and purification of 2-(Pyridin-3-yl)-1,3,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable heterocyclic scaffold. Here, we address common purification issues in a practical, question-and-answer format, grounding each troubleshooting step in the fundamental principles of organic chemistry. Our goal is to empower you to not only solve immediate purification hurdles but also to understand the causality behind each technique.
I. Understanding the Primary Challenge: Starting Material Contamination
A prevalent issue in the synthesis of this compound is the presence of unreacted starting materials in the crude product. The most common synthetic route involves the cyclocondensation of nicotinic acid hydrazide with a one-carbon source, often an orthoester like triethyl orthoformate .
The purification challenge arises from the physicochemical similarities and differences between the starting hydrazide and the final oxadiazole product. A successful purification strategy must exploit the subtle distinctions in their properties.
II. Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My crude NMR shows a mixture of product and starting material. What is the quickest way to remove residual nicotinic acid hydrazide?
Answer: The most straightforward method is often a simple recrystallization , leveraging the differential solubility of the product and the starting material.
Expertise & Experience: Nicotinic acid hydrazide is a polar, crystalline solid with high solubility in protic solvents like water and ethanol[1][2]. The target compound, this compound, being a more rigid and less polar heterocyclic system, exhibits lower solubility in these solvents, particularly upon cooling.
Trustworthiness (Self-Validating Protocol): The success of this method relies on the visual confirmation of crystal formation upon cooling and the subsequent analytical verification of purity (e.g., by TLC or NMR) of the isolated solid.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin with ethanol. It is a reliable choice for this class of compounds[3][4].
-
Dissolution: Place your crude product in a flask and add a minimal amount of hot ethanol to dissolve the solid completely. If dissolution is difficult, your product may be heavily contaminated or "oiled out." If it dissolves too easily, ethanol may not be the ideal solvent for recrystallization.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to rinse away any remaining soluble impurities (like nicotinic acid hydrazide) clinging to the crystal surface.
-
Drying: Dry the purified crystals under vacuum.
| Compound | Key Property for Recrystallization |
| Nicotinic Acid Hydrazide | High solubility in hot and cold ethanol/water[1][2]. |
| This compound | Good solubility in hot ethanol, poor solubility in cold ethanol. |
FAQ 2: Recrystallization didn't work or led to low recovery. How can I use liquid-liquid extraction to purify my product?
Answer: An acid-base extraction is a highly effective and scalable method that exploits the significant difference in basicity (pKa) between the starting material's pyridine nitrogen and the product's pyridine nitrogen.
Expertise & Experience: The key is to select a pH that protonates the more basic starting material, rendering it water-soluble, while leaving the less basic product in the organic phase.
-
The predicted pKa of the conjugate acid of the pyridine nitrogen in This compound is approximately 2.04 [5]. The electron-withdrawing 1,3,4-oxadiazole ring significantly reduces the basicity of the adjacent pyridine nitrogen.
-
The predicted pKa of the conjugate acid of the pyridine nitrogen in nicotinic acid hydrazide is closer to that of pyridine (~5.2), and the hydrazide itself has basic character (predicted pKa of conjugate acid ~11.43)[1][6].
This large pKa difference allows for a selective extraction. By washing an organic solution of the crude product with a dilute acid (e.g., 1M HCl), the more basic nicotinic acid hydrazide will be protonated and move into the aqueous layer, while the much less basic oxadiazole product remains in the organic layer.
Authoritative Grounding: The principle of using pKa differences to separate organic compounds via extraction is a cornerstone of organic chemistry, detailed in standard texts like Vogel's Textbook of Practical Organic Chemistry.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The volume of the acid wash should be about one-third of the organic layer volume. Shake the funnel vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated nicotinic acid hydrazide salt.
-
Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the hydrazide.
-
Neutralization/Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Logical Workflow for Acid-Base Extraction
Caption: Acid-base extraction workflow for purification.
FAQ 3: My product is contaminated with a non-polar impurity, and extraction isn't working. How do I set up a column chromatography protocol?
Answer: Flash column chromatography is the method of choice for separating compounds with different polarities that are not easily separable by other means. The key is to develop an appropriate solvent system using Thin Layer Chromatography (TLC) first.
Expertise & Experience: Nicotinic acid hydrazide is highly polar and will likely remain at the baseline (Rf ≈ 0) in many common solvent systems. The this compound product is significantly less polar. A solvent system of ethyl acetate and hexanes is an excellent starting point. Based on literature for similar structures, a good separation can be achieved, with the product having a moderate Rf value[7][8].
Trustworthiness (Self-Validating Protocol): TLC allows you to visualize the separation before committing to a large-scale column. The ideal solvent system for column chromatography will give your desired product an Rf value between 0.25 and 0.40 .
Step-by-Step Chromatography Protocol:
-
TLC Analysis:
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems. Start with 30% ethyl acetate in hexanes and increase the polarity if the Rf is too low (e.g., 50% EtOAc, 70% EtOAc).
-
A system of 1:2 or 1:1 ethyl acetate/hexanes is a promising starting point for achieving good separation[7][8].
-
Visualize the spots under a UV lamp (254 nm). Your product should appear as a distinct spot, well-separated from any impurities.
-
-
Column Preparation:
-
Pack a glass column with silica gel using your chosen eluent system (the solvent mixture from TLC).
-
Ensure the silica bed is compact and level.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimum amount of the chromatography eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Collection:
-
Run the eluent through the column, applying gentle pressure (flash chromatography).
-
Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine the pure fractions containing your product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, purified this compound.
-
TLC Visualization of a Successful Separation
Caption: Idealized TLC showing separation of components.
III. Summary of Starting Material and Product Properties
| Property | Nicotinic Acid Hydrazide | This compound | Triethyl Orthoformate |
| Appearance | White crystalline powder[1] | Yellow/Brown solid[5][9] | Colorless liquid[6][7] |
| M.W. ( g/mol ) | 137.14[10] | 147.13[11] | 148.20[6] |
| Melting Point | 159-161 °C | 75-76 °C[5] | -76 °C[6] |
| Boiling Point | Decomposes | 291.5 °C (Predicted)[5] | 146 °C[6] |
| Solubility | Soluble in water (50 mg/mL), alcohol[1][2]. Low solubility in ethyl acetate. | Generally low water solubility[4]; soluble in common organic solvents (EtOAc, DCM, Chloroform). | Miscible with alcohols, ethers; slowly decomposes in water[6][7]. |
| pKa (of conjugate acid) | Pyridine N: ~3-5; Hydrazide N: ~11.4[1][6] | Pyridine N: ~2.04[5] | N/A |
IV. References
-
nicotinic acid hydrazide. (n.d.). In ChemicalBook. Retrieved January 4, 2026.
-
Triethyl orthoformate. (n.d.). In Grokipedia. Retrieved January 4, 2026.
-
Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. (2026). ACS Omega.
-
CAS 553-53-7: Nicotinic acid, hydrazide. (n.d.). In CymitQuimica. Retrieved January 4, 2026.
-
Nicotinic acid, hydrazide | C6H7N3O | CID 11112. (n.d.). In PubChem. Retrieved January 4, 2026.
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). Supporting Information.
-
Nicotinic hydrazide 97 553-53-7. (n.d.). In Sigma-Aldrich. Retrieved January 4, 2026.
-
Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (n.d.). Oriental Journal of Chemistry.
-
This compound. (n.d.). In PubChem. Retrieved January 4, 2026.
-
On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.). Journal of Chemical Thermodynamics.
-
Nicotinic acid hydrazide. (n.d.). In NIST WebBook. Retrieved January 4, 2026.
-
553-53-7, Nicotinic acid, hydrazide Formula. (n.d.). In ECHEMI. Retrieved January 4, 2026.
-
NICOTINIC ACID HYDRAZIDE | 553-53-7. (n.d.). In ChemicalBook. Retrieved January 4, 2026.
-
Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. (2025). American Chemical Society.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Appl. Sci.
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). PMC - NIH.
-
Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. (n.d.). Supporting Information.
-
2-(pyridin-2-yl)-1,3,4-oxadiazole. (n.d.). In Santa Cruz Biotechnology. Retrieved January 4, 2026.
-
Batch Versus Flow Lithiation-Substitution of 1,3,4-Oxadiazoles: Exploitation of Unstable Intermediates Using Flow Chemistry. (n.d.). In Heriot-Watt Research Portal. Retrieved January 4, 2026.
-
2-(1,3,4-Oxadiazol-2-yl)pyridine. (n.d.). In PubChem. Retrieved January 4, 2026.
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). ResearchGate.
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
-
1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. (2025). Request PDF.
-
3-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | 65943-95-5. (n.d.). In ChemicalBook. Retrieved January 4, 2026.
-
Application Notes and Protocols: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. (n.d.). In Benchchem. Retrieved January 4, 2026.
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). In NIH. Retrieved January 4, 2026.
-
THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. (2013). ResearchGate.
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024). ResearchGate.
-
Synthesis, Biological Activity and DFT Studies of 1,3,4-oxadiazole Ring in Combination with Pyridinium Salt. (n.d.). ResearchGate.
References
- 1. NICOTINIC ACID HYDRAZIDE price,buy NICOTINIC ACID HYDRAZIDE - chemicalbook [chemicalbook.com]
- 2. NICOTINIC ACID HYDRAZIDE | 553-53-7 [chemicalbook.com]
- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | 65943-95-5 [amp.chemicalbook.com]
- 6. NICOTINIC ACID HYDRAZIDE CAS#: 553-53-7 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Nicotinic acid, hydrazide | C6H7N3O | CID 11112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 2-(Pyridin-3-yl)-1,3,4-oxadiazole in different solvents
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Pyridin-3-yl)-1,3,4-oxadiazole. It addresses common stability issues encountered in various solvents and experimental conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: The solubility of this compound is dictated by its bicyclic aromatic structure. The 1,3,4-oxadiazole ring is a non-basic heterocycle, while the pyridine ring provides a basic nitrogen atom (pKa of pyridine is ~5.2) that allows for salt formation in acidic media, enhancing aqueous solubility. Generally, aryl-substituted 1,3,4-oxadiazoles have low solubility in water but are soluble in polar organic solvents.[1][2]
Solubility Profile Summary
| Solvent | Expected Solubility | Rationale & Expert Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for initial stock solution preparation. However, be aware that DMSO can be difficult to remove and may affect certain biological assays. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, a good choice for creating concentrated stock solutions. |
| Methanol (MeOH) / Ethanol (EtOH) | Moderately Soluble | Suitable for preparing working solutions. Solubility can be enhanced by gentle warming. |
| Acetonitrile (ACN) | Moderately Soluble | Commonly used as a mobile phase component in reverse-phase HPLC. Stability in ACN/water mixtures is generally good at neutral pH.[3][4] |
| Chloroform (CHCl₃) / Dichloromethane (DCM) | Soluble | Good solubility due to the overall organic character of the molecule. |
| Water | Sparingly Soluble | The pyridine nitrogen offers some affinity for water, but the overall molecule is largely hydrophobic.[2] |
| Aqueous Buffers (Acidic, pH < 4) | Moderately Soluble | Protonation of the pyridine nitrogen significantly increases aqueous solubility. Use of citrate or phosphate buffers is common. |
| Aqueous Buffers (Neutral/Basic, pH > 6) | Sparingly to Insoluble | The compound exists in its neutral, less soluble form. Stability issues may also arise at high pH. |
Q2: My compound is degrading in solution. What is the most likely cause?
A2: The 1,3,4-oxadiazole ring, while generally more stable than its 1,2,4-oxadiazole isomer, is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[3][5] The most common degradation pathway involves nucleophilic attack on the carbon atom between the two nitrogen atoms, leading to ring-opening. This process is accelerated at non-neutral pH and elevated temperatures.[3][4]
Q3: I observe a new, more polar peak in my HPLC analysis after storing my sample in a methanol/water mixture. What could this be?
A3: This is a classic sign of hydrolytic degradation. The oxadiazole ring has likely opened to form an N-acylhydrazidine intermediate, which could be further hydrolyzed to nicotinic hydrazide and a formate derivative. These degradation products are significantly more polar than the parent compound and will thus have shorter retention times on a reverse-phase HPLC column.
Q4: Are there any specific storage conditions recommended for this compound?
A4: Yes. For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for several months, but should be aliquoted to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh daily.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Root Cause | Troubleshooting Action & Scientific Rationale |
| Precipitation in Aqueous Buffer | pH-dependent solubility; Supersaturation. | Action: Ensure the buffer pH is sufficiently acidic (e.g., pH 3-5) to maintain protonation of the pyridine ring, which enhances solubility.[3] Rationale: The neutral form of the molecule is significantly less water-soluble. If preparing from a DMSO stock, do not exceed 1-2% DMSO in the final aqueous solution to avoid precipitation. |
| Inconsistent Results in Biological Assays | Compound degradation in media; Adsorption to plasticware. | Action: Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Include a stability assessment in your assay media by incubating the compound for the duration of the experiment and analyzing by HPLC. Rationale: Complex biological media can have a pH outside the optimal stability range (pH 3-5), and components can catalyze degradation.[3][4] |
| Appearance of Multiple Peaks in LC-MS | Degradation; Presence of impurities. | Action: Immediately re-analyze a freshly prepared sample from the solid material. If the new peaks are absent, degradation is confirmed. If they persist, the original material may be impure. Rationale: This distinguishes between instability in your experimental matrix and issues with the starting material's purity. Forced degradation studies can help identify and characterize potential degradants.[6][7] |
| Low Recovery from Solution | Adsorption to surfaces (e.g., vials, pipette tips). | Action: Use low-adsorption polypropylene labware. Silanizing glassware can also mitigate this issue. Rationale: Heterocyclic compounds can adsorb to glass and plastic surfaces, especially at low concentrations, leading to inaccurate concentration measurements. |
Visualizing Degradation & Stability Workflows
Potential Hydrolytic Degradation Pathway
The diagram below illustrates a plausible mechanism for the acid or base-catalyzed hydrolysis of the 1,3,4-oxadiazole ring. This is a primary stability concern when working in aqueous solutions outside of the optimal pH 3-5 range.[3][4]
Caption: Plausible hydrolytic degradation pathway of the 1,3,4-oxadiazole ring.
Experimental Workflow for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of a molecule.[6] The following workflow provides a systematic approach to evaluating the stability of this compound.
Caption: Systematic workflow for conducting a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound, consistent with ICH guidelines.[6][7]
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[8]
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in ACN to prepare a 1 mg/mL stock solution.
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a sealed vial.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light.
-
Control Sample: Mix 1 mL of stock with 1 mL of water. Keep at room temperature.
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before injection. Dilute all samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of ACN and water (e.g., with 0.1% formic acid) is often effective. A typical starting point could be 10% ACN, ramping to 90% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30-40°C.[8]
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by DAD scan, a lambda max of 235 nm has been reported for a similar structure).[8]
-
Analysis: Inject all samples. Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the parent peak area in stressed samples to the control sample at T=0.
-
Use the DAD to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
-
A good stability-indicating method will show baseline resolution between the parent peak and all degradant peaks.[9]
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. ajrconline.org [ajrconline.org]
- 8. jhas-nu.in [jhas-nu.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 1,3,4-Oxadiazole Derivatives for Biological Assays
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] However, a significant hurdle in the preclinical evaluation of these promising compounds is their frequently poor aqueous solubility. This challenge can lead to underestimated potency, unreliable assay results, and ultimately, the premature discontinuation of otherwise viable drug candidates.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource to anticipate, troubleshoot, and overcome the solubility challenges associated with 1,3,4-oxadiazole derivatives in biological assays. We will move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed, effective decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns researchers face when working with poorly soluble 1,3,4-oxadiazole derivatives.
Q1: Why are many 1,3,4-oxadiazole derivatives poorly soluble in aqueous media?
The low water solubility of many 1,3,4-oxadiazole derivatives is primarily due to their chemical structure. The presence of aryl substituents, which are common in these compounds, significantly increases their melting and boiling points and decreases their solubility in water.[2] These aromatic rings contribute to a rigid, planar structure and high lipophilicity (a tendency to dissolve in fats or lipids rather than water). This hydrophobicity makes it difficult for water molecules to surround and dissolve the compound, often leading to precipitation in the aqueous buffers used for biological assays.
Q2: What is the maximum acceptable concentration of DMSO for in vitro assays?
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds. However, it is not biologically inert and can be toxic to cells at higher concentrations. While the tolerance can be cell-line specific, a general guideline is to keep the final concentration of DMSO at or below 0.5% in the assay medium.[3][4] Many researchers aim for a maximum of 0.1% to minimize any potential artifacts.[4][5] It is always best practice to perform a vehicle control experiment, testing the effect of the highest concentration of DMSO used on your specific cell line or assay system to ensure it does not impact the results.[5]
Q3: Can I use other organic solvents besides DMSO? What are the potential risks?
Yes, other water-miscible organic solvents, often called co-solvents, can be used. Common examples include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[6][] The primary goal of a co-solvent is to reduce the polarity of the aqueous medium, thereby increasing the solubility of a nonpolar drug.[8] However, like DMSO, these solvents can have their own biological effects and toxicities. The choice of co-solvent should be carefully considered based on the specific assay and cell type, and a vehicle control is essential.
Q4: My compound precipitates when I dilute my stock solution into the assay buffer. What should I do?
This is a classic sign of exceeding the compound's kinetic solubility. Kinetic solubility refers to the concentration at which a compound, rapidly diluted from a high-concentration stock (like DMSO), begins to precipitate.[9][10] This is different from thermodynamic solubility, which is the true equilibrium solubility of the solid compound in the buffer.[11][12] To address this, you can try several strategies, which are detailed in the Troubleshooting Guides below:
-
Lower the final concentration of your compound.
-
Increase the percentage of co-solvent (e.g., DMSO), being mindful of the toxicity limits.
-
Employ a serial dilution method, gradually introducing the compound to the aqueous environment.
-
Utilize solubilizing excipients like cyclodextrins.
Q5: How can I quickly assess the solubility of my compound before starting a large-scale experiment?
A simple and effective method is a "shake-flask" solubility assay.[9] This can be performed under kinetic or thermodynamic conditions. For a quick kinetic assessment, you can prepare a high-concentration stock solution in DMSO and then make serial dilutions into your aqueous assay buffer.[9] The formation of a precipitate, which can be observed visually or measured more accurately with techniques like nephelometry (light scattering), will give you an estimate of the kinetic solubility limit.[9] This early assessment can save significant time and resources by identifying potential solubility issues upfront.
Section 2: Troubleshooting Guides - Step-by-Step Protocols
This section provides detailed, actionable protocols to systematically address and overcome solubility issues.
Guide 1: Systematic Co-Solvent Screening
The use of co-solvents is a primary strategy to increase the aqueous solubility of a lipophilic compound.[13][14] By blending a water-miscible organic solvent with the aqueous buffer, you effectively lower the polarity of the solvent system, making it more favorable for the hydrophobic 1,3,4-oxadiazole derivative to remain in solution.[][15]
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of your 1,3,4-oxadiazole derivative (e.g., 10-20 mM) in 100% DMSO.[3] Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Selection of Co-solvents: Choose a panel of biologically compatible co-solvents to test. Common choices include DMSO, ethanol, and PEG 400.[6][]
-
Preparation of Co-solvent/Buffer Mixtures: Prepare a series of your final assay buffer containing different percentages of each co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Addition and Observation: Add a small volume of your compound's DMSO stock to each co-solvent/buffer mixture to achieve your desired final concentration. Mix well and incubate at the assay temperature for a set period (e.g., 1-2 hours for kinetic solubility).[9]
-
Assessment of Precipitation: Visually inspect each sample for any signs of precipitation (cloudiness, solid particles). For a more quantitative measure, you can use a plate-based nephelometer to measure light scattering or analyze the supernatant concentration via UV-Vis spectroscopy or LC-MS after centrifugation.[9]
| Co-Solvent | Concentration (v/v) | Visual Observation (at 50 µM Compound) |
| DMSO | 0.5% | Precipitation |
| DMSO | 1.0% | Slight Haze |
| DMSO | 2.0% | Clear Solution |
| Ethanol | 1.0% | Heavy Precipitation |
| Ethanol | 2.0% | Precipitation |
| PEG 400 | 1.0% | Clear Solution |
| PEG 400 | 2.0% | Clear Solution |
graph TD { A[Start: Prepare High-Conc. Stock in 100% DMSO] --> B{Select Co-solvents (DMSO, EtOH, PEG 400)}; B --> C[Prepare Buffer with Varying % Co-solvent]; C --> D{Add Compound Stock to Buffer}; D --> E{Incubate & Observe}; E --> F{Precipitate Formed?}; F -- Yes --> G[Increase % Co-solvent or Try Another]; F -- No --> H[Proceed with Assay]; G --> C; H --> I[End: Optimal Co-solvent System Found];node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; C; D; E; G; H; I; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B; F; edge[color="#4285F4"];
}
Caption: Workflow for selecting an appropriate co-solvent system.
Guide 2: pH Modification for Ionizable Derivatives
For 1,3,4-oxadiazole derivatives that contain ionizable functional groups (weak acids or bases), altering the pH of the assay buffer can be a highly effective method to improve solubility.[][13] The solubility of such compounds is pH-dependent, a relationship described by the Henderson-Hasselbalch equation.[16][17][18] By adjusting the pH to a level where the compound is predominantly in its ionized (charged) form, its solubility in aqueous media can be significantly increased.[19]
-
Determine Compound pKa: If not already known, determine the pKa of your compound. This can be done experimentally or through in silico prediction tools. The pKa is the pH at which the compound is 50% ionized.
-
Prepare Buffers: Prepare a series of biological buffers with a range of pH values around the compound's pKa (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). Ensure the chosen buffers have sufficient buffering capacity at their respective pH values.
-
Equilibrate Compound: Add an excess of the solid compound to each buffer. If starting from a DMSO stock, add it to the buffer and observe for precipitation.
-
Measure Solubility: After an equilibration period (e.g., 24 hours for thermodynamic solubility), separate the undissolved solid by centrifugation or filtration.[9] Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Select Optimal pH: Choose the pH that provides the required solubility without compromising the stability of the compound or the integrity of the biological assay.
Trustworthiness Check: When using pH modification, it is crucial to verify that the altered pH does not negatively impact your biological target (e.g., enzyme activity, cell viability). Always run a pH control (buffer without compound) in your assay. Incorporating pH-modifying agents into formulations can create a microenvironment with a suitable pH to improve solubility.[20]
Guide 3: Utilizing Excipients for Enhanced Solubilization
When co-solvents and pH modification are insufficient or incompatible with the assay system, formulation with solubilizing excipients offers a powerful alternative.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like many 1,3,4-oxadiazole derivatives, forming inclusion complexes.[23][24] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[21][25]
-
Select a Cyclodextrin: Common choices for pharmaceutical applications include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.
-
Prepare Compound-Cyclodextrin Complex:
-
Kneading Method: Make a paste of the compound and cyclodextrin with a small amount of a water/organic solvent mixture. Knead thoroughly, then dry and pulverize.[22]
-
Co-evaporation Method: Dissolve the compound in an organic solvent and the cyclodextrin in water. Mix the two solutions, and then evaporate the solvents to obtain the solid complex.[22]
-
-
Assess Solubility Enhancement: Perform a solubility study (as described in Guide 2) comparing the solubility of the free compound with the compound-cyclodextrin complex in your assay buffer.
-
Validate in Assay: Confirm that the cyclodextrin itself does not interfere with your biological assay by running a cyclodextrin-only control.
Surfactants like Tween 80 or Cremophor EL can increase solubility by forming micelles in aqueous solution.[6] The hydrophobic core of the micelle can entrap the poorly soluble compound, allowing it to be dispersed in the buffer.
Authoritative Caution: Surfactants must be used with extreme caution. They can permeabilize cell membranes, disrupt protein structures, and interfere with assay readouts.[26] The use of surfactants can also impact the growth of microorganisms and the effectiveness of certain antimicrobials.[27][28] Their use should be a last resort, and extensive control experiments are mandatory to validate the assay results.
Caption: Decision tree for selecting a solubilization strategy.
Section 3: Best Practices & Preventative Measures
-
Early Assessment is Key: Characterize the solubility of your lead compounds as early as possible. This allows for solubility issues to be addressed through medicinal chemistry efforts, such as by adding polar or flexible substituents to disrupt crystal packing and improve hydration.[29][30]
-
Proper Stock Solution Handling: Always prepare stock solutions with accuracy, using high-quality solvents and precise measurements.[31][32][33] Store them appropriately (e.g., at -20°C or -80°C, protected from light if necessary) to prevent degradation or precipitation over time.[34]
-
The "Art of Dilution": When diluting your concentrated DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent the formation of localized high concentrations of the compound that can lead to immediate precipitation.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the solubility challenges posed by 1,3,4-oxadiazole derivatives, ensuring the generation of reliable and accurate data in their biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. longdom.org [longdom.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 18. microbenotes.com [microbenotes.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. humapub.com [humapub.com]
- 23. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 24. scielo.br [scielo.br]
- 25. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media [frontiersin.org]
- 27. Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media - PMC [pmc.ncbi.nlm.nih.gov]
- 28. (PDF) Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. (2016) | Christina Nielsen | 141 Citations [scispace.com]
- 29. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. fastercapital.com [fastercapital.com]
- 32. bitesizebio.com [bitesizebio.com]
- 33. info.gbiosciences.com [info.gbiosciences.com]
- 34. phytotechlab.com [phytotechlab.com]
Challenges in the scale-up synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole
Welcome to the dedicated technical support guide for the synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, from lab-scale experiments to the challenges of process scale-up. Here, we address common issues, provide in-depth troubleshooting, and answer frequently asked questions to support your research and development endeavors.
I. Overview of Synthetic Strategies
The most prevalent and industrially viable route to this compound involves the cyclodehydration of nicotinohydrazide. This is typically achieved by reacting nicotinohydrazide with an orthoester, such as triethyl orthoformate, or through the use of a dehydrating agent like phosphorus oxychloride (POCl₃). The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.
II. Troubleshooting Guide: From Lab Bench to Scale-Up
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Common Laboratory-Scale Synthesis Issues
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to an incomplete reaction. Let's break down the potential causes and their remedies:
-
Insufficient Dehydrating Agent: In reactions utilizing dehydrating agents like POCl₃, a stoichiometric or slight excess is crucial to drive the reaction to completion. Ensure accurate measurement and dispensing of the reagent.
-
Moisture Contamination: The presence of water can consume the dehydrating agent and hinder the cyclization. It is imperative to use anhydrous solvents and properly dried glassware.
-
Low Reaction Temperature: While higher temperatures can lead to side reactions, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate. A careful optimization of the temperature profile is recommended.
-
Poor Mixing: In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper contact between reactants.
Question 2: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
Answer:
Byproduct formation is a common challenge. The nature of the byproduct can often provide clues to the underlying issue.
-
Unreacted Starting Material: This is often the primary "byproduct." Its presence indicates an incomplete reaction (refer to Question 1).
-
Side Reactions with POCl₃: Phosphorus oxychloride is a highly reactive reagent and can lead to the formation of chlorinated impurities or other side products if not controlled properly.[1][2][3] Gradual addition of POCl₃ at a controlled temperature is crucial.
-
Thermal Degradation: The 1,3,4-oxadiazole ring is generally thermally stable, but prolonged exposure to high temperatures, especially in the presence of strong acids or bases, can lead to degradation.[4]
To minimize byproducts:
-
Optimize Reaction Conditions: A design of experiments (DoE) approach can be beneficial to identify the optimal temperature, reaction time, and reagent stoichiometry.
-
Controlled Reagent Addition: For exothermic reactions, especially with POCl₃, controlled addition of the reagent is critical to manage the reaction temperature and prevent runaway reactions that can lead to byproduct formation.[5][6][7][8][9]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Scale-Up Synthesis Challenges
Question 3: We are scaling up the synthesis and are concerned about the safe handling of phosphorus oxychloride (POCl₃). What are the key safety considerations?
Answer:
Phosphorus oxychloride is a corrosive and highly reactive chemical, and its handling on a large scale requires stringent safety protocols.
-
Exothermic Reaction: The reaction of POCl₃ with nicotinohydrazide is exothermic.[6] On a larger scale, the heat generated can be significant and must be effectively managed to prevent a thermal runaway.[7][8]
-
Solution: Utilize a jacketed reactor with efficient cooling capabilities. Implement a slow, controlled addition of POCl₃, and monitor the internal temperature of the reactor in real-time.
-
-
Reaction with Water: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas.[3][10]
-
Solution: Ensure all equipment is scrupulously dried before use. Have an appropriate quenching strategy and a scrubbing system in place to handle any potential off-gassing.
-
-
Quenching: The quenching of residual POCl₃ is a critical step. Incomplete hydrolysis can lead to the accumulation of energetic metastable intermediates.[1]
-
Solution: Develop and validate a robust quenching protocol. This may involve the slow addition of the reaction mixture to a cooled, stirred base solution (e.g., sodium bicarbonate or sodium hydroxide). In-situ monitoring techniques like Raman spectroscopy can be used to ensure the complete destruction of reactive intermediates.[1]
-
Table 1: Key Safety Parameters for POCl₃ Handling
| Parameter | Recommendation | Rationale |
| Reactor Type | Jacketed glass-lined or Hastelloy reactor | Provides good heat transfer and chemical resistance. |
| Addition Rate | Slow, controlled addition via a dosing pump | Prevents rapid temperature increase and potential runaway. |
| Temperature Monitoring | Continuous monitoring of internal reaction temperature | Essential for process control and safety. |
| Emergency Cooling | Have an emergency cooling system in place | To quickly cool the reactor in case of an exotherm. |
| Quenching Procedure | Slow addition to a cooled, stirred basic solution | Neutralizes acidic byproducts and safely hydrolyzes excess POCl₃. |
| Off-Gas Treatment | Scrubber system with a suitable neutralizing agent | To capture and neutralize any evolved HCl gas. |
Question 4: We are facing difficulties in purifying this compound on a larger scale due to its high polarity. What are the recommended purification strategies?
Answer:
The purification of polar compounds like this compound can indeed be challenging, especially at scale.[11]
-
Crystallization: This is often the most efficient and scalable purification method for solid compounds.
-
Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent or solvent system for crystallization. The ideal solvent should have good solubility for the product at elevated temperatures and poor solubility at lower temperatures.
-
Polymorphism: Be aware of the potential for polymorphism, where the compound can exist in different crystalline forms with varying physical properties.[12][13][14][15] A polymorph screen is advisable during process development.
-
-
Chromatography: While often used at the lab scale, traditional silica gel chromatography can be challenging for highly polar compounds.
-
Alternative Stationary Phases: Consider using more polar stationary phases like alumina or employing reverse-phase chromatography with polar-modified C18 columns.[16][17]
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the purification of polar compounds on a preparative scale.
-
Table 2: Comparison of Purification Methods for Scale-Up
| Method | Advantages | Disadvantages | Best Suited For |
| Crystallization | Highly scalable, cost-effective, can provide high purity. | Requires suitable solvent system, potential for polymorphism. | Large-scale production. |
| Column Chromatography | Good for separating closely related impurities. | Can be expensive and time-consuming at scale, solvent-intensive. | Small to medium scale, or for high-value products. |
| Supercritical Fluid Chromatography (SFC) | Fast, uses less organic solvent, good for polar compounds. | Requires specialized equipment, higher initial investment. | Chiral separations and purification of moderately polar compounds. |
III. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common and commercially available starting material is nicotinic acid, which is first converted to its corresponding ester and then to nicotinohydrazide.[18][19] Nicotinohydrazide is the direct precursor for the cyclization reaction.
Q2: Which cyclization reagent is preferred for large-scale synthesis, triethyl orthoformate or phosphorus oxychloride?
Both reagents are effective. The choice often depends on factors like cost, safety, and the desired purity profile.
-
Triethyl orthoformate: Generally considered a milder reagent. The reaction often requires higher temperatures and longer reaction times. The workup is typically simpler.
-
Phosphorus oxychloride (POCl₃): A more reactive and powerful dehydrating agent, leading to faster reaction times and often higher yields.[19] However, its handling requires more stringent safety precautions, especially on a large scale.[1][3]
Q3: Can other dehydrating agents be used for the cyclization step?
Yes, a variety of other dehydrating agents have been reported for the synthesis of 1,3,4-oxadiazoles, including thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess reagent.[18][19] The suitability of these reagents for the synthesis of this compound would need to be evaluated on a case-by-case basis, considering factors like functional group tolerance and scalability.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and a reference standard of the product, you can track the consumption of the starting material and the formation of the product over time.
Q5: What are the expected physical properties of this compound?
This compound is typically a solid at room temperature. Its melting point and other physical properties will depend on its purity and crystalline form.
IV. Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using Phosphorus Oxychloride
Materials:
-
Nicotinohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of nicotinohydrazide (1 equivalent) in the chosen anhydrous solvent, slowly add phosphorus oxychloride (1.1 equivalents) at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the time determined by reaction monitoring (typically 2-4 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
V. Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of this compound using POCl₃.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues in the synthesis.
VI. References
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. --INVALID-LINK--
-
Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Chemistry – An Asian Journal. --INVALID-LINK--
-
Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. --INVALID-LINK--
-
Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. ChemicalBook. --INVALID-LINK--
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules. --INVALID-LINK--
-
Synthesis of heterocycles by intramolecular cyclization. Química Orgánica. --INVALID-LINK--
-
Improved Protocol Toward 1,3,4-Oxadiazole-2(3H)-thiones and Scale-up Synthesis in the Presence of SDS as a Micelle Promoted Catalyst. Acta Chimica Slovenica. --INVALID-LINK--
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. --INVALID-LINK--
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry. --INVALID-LINK--
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Assay and Drug Development Technologies. --INVALID-LINK--
-
Large-scale preparative countercurrent chromatography for separation of polar compounds. Journal of Chromatography A. --INVALID-LINK--
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. --INVALID-LINK--
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. --INVALID-LINK--
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. --INVALID-LINK--
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. --INVALID-LINK--
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Semantic Scholar. --INVALID-LINK--
-
PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals. --INVALID-LINK--
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. --INVALID-LINK--
-
For highly polar compound, how to do the purification? ResearchGate. --INVALID-LINK--
-
Phosphorus oxychloride. PubChem. --INVALID-LINK--
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. --INVALID-LINK--
-
Eco‐friendly approaches to 1,3,4‐oxadiazole derivatives: A comprehensive review of green synthetic strategies. Journal of Heterocyclic Chemistry. --INVALID-LINK--
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. --INVALID-LINK--
-
Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Journal of Drug Delivery and Therapeutics. --INVALID-LINK--
-
Improved Protocol Toward 1,3,4-Oxadiazole-2(3H)-thiones and Scale-up Synthesis in the Presence of SDS as a Micelle Promoted Catalyst. ResearchGate. --INVALID-LINK--
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. --INVALID-LINK--
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. --INVALID-LINK--
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. --INVALID-LINK--
-
Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Molecules. --INVALID-LINK--
-
Intramolecular Cyclization. Encyclopedia. --INVALID-LINK--
-
Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications. --INVALID-LINK--
-
Purification. University of Rochester. --INVALID-LINK--
-
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. --INVALID-LINK--
-
Methods and reaction mixtures for controlling exothermic reactions. Google Patents. --INVALID-LINK--
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. --INVALID-LINK--
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. --INVALID-LINK--
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers. --INVALID-LINK--
-
Managing Excessive Heat in Exothermic Chemical Reactions. ResearchGate. --INVALID-LINK--
-
Controlling exothermic reactions with AVA Lab Control Software. YouTube. --INVALID-LINK--
References
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- 15. researchgate.net [researchgate.net]
- 16. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative study of 2-(Pyridin-3-yl)-1,3,4-oxadiazole and its isomers' biological activity
A Comparative Guide to the Biological Activity of 2-(Pyridin-yl)-1,3,4-oxadiazole Isomers
In the landscape of medicinal chemistry, heterocyclic scaffolds serve as foundational blueprints for the development of novel therapeutic agents. Among these, the 1,3,4-oxadiazole ring is a privileged structure, renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] When appended with a pyridine ring, a new dimension of biological potential is unlocked, owing to the pyridine's ability to engage in hydrogen bonding and its presence in numerous established pharmaceuticals. This guide provides a comparative analysis of the three positional isomers of 2-(Pyridin-yl)-1,3,4-oxadiazole: the 2-pyridyl, 3-pyridyl, and 4-pyridyl derivatives. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying structure-activity relationships (SAR) that govern their efficacy.
Introduction to Pyridyl-1,3,4-oxadiazoles
The 1,3,4-oxadiazole core is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[4][5] The introduction of a pyridine substituent can significantly modulate these properties. The position of the nitrogen atom within the pyridine ring (ortho, meta, or para relative to the oxadiazole linkage) influences the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby dictating its interaction with biological targets. This guide aims to dissect these subtle yet critical differences to inform rational drug design and development.
General Synthesis Pathway
The synthesis of 2-(Pyridin-yl)-1,3,4-oxadiazoles is typically achieved through a reliable and straightforward pathway. The causality behind this common experimental choice lies in the ready availability of starting materials and the high-yielding nature of the reactions.
A prevalent method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[3] This process generally follows these steps:
-
Hydrazide Formation: The corresponding pyridine carboxylic acid (picolinic, nicotinic, or isonicotinic acid) is first converted to its methyl or ethyl ester. This ester is then reacted with hydrazine hydrate, typically in a refluxing alcoholic solvent, to yield the respective pyridine carbohydrazide.
-
Acylation: The pyridine carbohydrazide can then be acylated with a second carboxylic acid or acid chloride.
-
Cyclodehydration: The resulting diacylhydrazine is cyclized using a dehydrating agent. Common choices for this critical step include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂), to yield the final 2,5-disubstituted 1,3,4-oxadiazole.[3]
Alternatively, oxidative cyclization of N-acylhydrazones, formed by condensing the pyridine carbohydrazide with an aldehyde, provides another efficient route.[6]
Experimental Workflow: General Synthesis
Below is a diagram illustrating the common synthetic workflow for producing these compounds.
Caption: General synthetic workflow for pyridyl-1,3,4-oxadiazoles.
Comparative Biological Activities
While a single study directly comparing all three isomers across multiple biological assays is rare, we can synthesize findings from various sources to build a comparative picture. The location of the pyridine nitrogen is a key determinant of activity.
The anticancer potential of pyridyl-oxadiazoles is significant, often linked to the inhibition of specific enzymes crucial for cancer cell survival.[7][8]
A notable target is telomerase , an enzyme highly activated in tumor cells that maintains telomere length, leading to cellular immortality.[9] Studies on a series of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives demonstrated potent telomerase inhibition.[9] While this study focused on the 4-pyridyl isomer, the data suggests that the para-positioning of the nitrogen allows for optimal interactions within the enzyme's active site.
Another critical enzyme family is the Histone Deacetylases (HDACs) . One study found that a compound featuring a 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide structure was a prominent inhibitor of HDAC8, affecting breast cancer cell lines.[8]
In the context of tyrosinase inhibition , a study identified 3-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pyridine (a 3-pyridyl isomer) as a more potent inhibitor than the standard L-mimosine, with an IC50 of 2.18 µM.[1] Furthermore, the compound 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole was identified as a potent inhibitor of thymidine phosphorylase , another important anticancer target.[8]
Comparative Anticancer & Enzyme Inhibition Data
| Isomer Position | Target Enzyme | Reported Activity (IC₅₀) | Reference Compound | Source |
| 4-Pyridyl | Telomerase | Potent Inhibition (Specific IC₅₀ varies with side chain) | - | [9] |
| 3-Pyridyl | Tyrosinase | 2.18 µM | L-mimosine (3.68 µM) | [1] |
| 3-Pyridyl | Thymidine Phosphorylase | Potent Inhibition | 7-deazaxanthin | [8] |
| 2-Pyridyl | Breast Cancer Cells (MCF-7) | Potent (IC₅₀ = 1.2 µM for a complex derivative) | 5-Fluorouracil (IC₅₀ = 21.9 µM) | [10] |
This table synthesizes data from multiple sources; direct comparison should be made with caution due to varying experimental conditions.
The data suggests that the 3-pyridyl and 4-pyridyl isomers are particularly effective as enzyme inhibitors. The nitrogen at the 3-position may act as a crucial hydrogen bond acceptor, while the 4-pyridyl isomer's geometry might allow for deeper penetration into active sites. The 2-pyridyl isomer also shows high potency, particularly in complex hybrid molecules.[10][11]
Pyridyl-oxadiazoles have demonstrated broad-spectrum antimicrobial activity.[2] The mechanism is often attributed to the toxophoric −N=C–O− moiety of the oxadiazole ring, which can interfere with microbial cellular processes.[12]
One study highlighted N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, a 4-pyridyl derivative, for its potent antimycobacterial activity against both susceptible and drug-resistant M. tuberculosis strains, with MICs ranging from 4–8 µM.[2] Another derivative incorporating a 4-pyridyl moiety showed strong to moderate effects against C. tetani, B. subtilis, S. typhi, and E. coli.[2]
While less specific quantitative data is available for direct comparison, the literature frequently reports potent antimicrobial activity for derivatives of all three isomers. The choice of other substituents on the oxadiazole ring often plays a more dominant role in defining the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity Data
| Isomer Position | Target Organism | Reported Activity (MIC) | Reference Compound | Source |
| 4-Pyridyl | M. tuberculosis | 4–8 µM | Isoniazid | [2] |
| 2-Pyridyl | S. aureus, E. coli | Promising results (specific MICs not stated) | Ampicillin | [13] |
Structure-Activity Relationship (SAR) Insights
The collective data allows for the formulation of key SAR insights:
-
Positional Influence: The nitrogen atom's position in the pyridine ring is critical. The 3- and 4-pyridyl isomers often exhibit superior activity in enzyme inhibition assays. This is likely due to the nitrogen's role as a hydrogen bond acceptor, which is sterically more accessible and electronically favored in the meta and para positions compared to the ortho (2-pyridyl) position, where chelation or steric hindrance can occur.
-
Electronic Effects: The pyridine ring is electron-withdrawing, which influences the electronic properties of the entire molecule. This can enhance binding to biological targets.
-
Lipophilicity and Bioavailability: The pyridine moiety can improve the molecule's pharmacokinetic properties. The nitrogen atom can be protonated at physiological pH, increasing water solubility, which is a crucial factor for bioavailability.
Logical Relationship: Isomer Position and Activity
The following diagram illustrates the hypothetical relationship between the isomer structure and its potential for biological interaction.
Caption: SAR model of pyridyl-oxadiazole isomers.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
To provide a self-validating and trustworthy methodology, this section details the protocol for assessing the anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(Pyridin-yl)-1,3,4-oxadiazole isomers against a selected cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO to create a 10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment. The choice of this initial density is crucial to ensure cells are in the logarithmic growth phase during the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µM) in culture medium from the 10 mM stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The comparative analysis reveals that all three positional isomers of 2-(pyridin-yl)-1,3,4-oxadiazole are promising scaffolds for drug development. The available data points towards a nuanced structure-activity relationship where the 3- and 4-pyridyl isomers often demonstrate superior performance in enzyme inhibition , likely due to more favorable steric and electronic properties for target binding. However, potent activity is also observed for 2-pyridyl derivatives, especially within larger molecular constructs.
Future research should focus on direct, head-to-head comparative studies of these three isomers against a wide panel of biological targets. This would provide a more definitive understanding of the SAR and enable more precise drug design. Furthermore, exploring hybrid molecules that combine the pyridyl-oxadiazole core with other known pharmacophores could lead to the development of next-generation therapeutics with enhanced potency and selectivity.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation on Quantitative Structure-Activity Relationships of 1,3,4-Oxadiazole Derivatives as Potential Telomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
2-(Pyridin-3-yl)-1,3,4-oxadiazole vs. 1,3,4-thiadiazole derivatives: a comparative analysis.
An In-Depth Comparative Analysis for Drug Development Professionals: 2-(Pyridin-3-yl)-1,3,4-oxadiazole vs. 1,3,4-Thiadiazole Derivatives
Introduction: Two Heterocyclic Scaffolds of Pharmacological Significance
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are five-membered heterocyclic scaffolds that command significant attention. Their structural features, particularly their role as bioisosteres of amides and esters, grant them favorable properties for interacting with biological targets. The 1,3,4-oxadiazole ring is noted for the presence of a toxophoric -N=C-O- linkage, which can be crucial for its biological activity[1][2]. Similarly, the 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, can interfere with DNA replication processes and possesses a mesoionic character that may enhance its ability to cross cellular membranes[3][4].
This guide presents a comparative analysis of a specific subset of the oxadiazole family, this compound, against the broader and extensively studied 1,3,4-thiadiazole derivatives. We will delve into their synthesis, chemical properties, and a range of biological activities, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for decision-making in scaffold selection and molecular design.
I. Synthesis and Chemical Properties: A Tale of Two Heterocycles
The synthetic accessibility and chemical stability of a scaffold are paramount considerations in drug discovery. While both 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are readily synthesized, the choice of starting materials and reaction conditions dictates the efficiency and diversity of the resulting derivatives.
Synthesis of this compound Derivatives
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those with a pyridin-3-yl moiety, typically involves the cyclization of acylhydrazides or the oxidative cyclization of N-acylhydrazones. A common and efficient method involves the condensation of an acid hydrazide with a carboxylic acid, followed by cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride. Microwave-assisted synthesis has also been employed to shorten reaction times and improve yields.
Synthesis of 1,3,4-Thiadiazole Derivatives
The construction of the 1,3,4-thiadiazole ring is most frequently achieved through the reaction of thiosemicarbazide or its derivatives with carboxylic acids, acid chlorides, or aldehydes. Acid-catalyzed cyclization using strong acids like concentrated sulfuric acid (H₂SO₄) is a classic and widely used method[5]. Alternatively, oxidative cyclization using reagents such as ferric chloride (FeCl₃) can also yield the desired thiadiazole core[6]. The choice of synthetic route can be influenced by the desired substitution pattern on the thiadiazole ring.
Comparative Overview of Synthetic Routes
| Feature | This compound Derivatives | 1,3,4-Thiadiazole Derivatives |
| Common Starting Materials | Nicotinic acid hydrazide, various carboxylic acids/acid chlorides | Thiosemicarbazide, various carboxylic acids/aldehydes |
| Key Cyclization Reagents | POCl₃, Burgess reagent, HATU, I₂/HgO, microwave irradiation | Concentrated H₂SO₄, POCl₃, Lawesson's reagent, FeCl₃, I₂ |
| General Reaction Conditions | Often requires dehydrating agents, can be performed under mild to reflux conditions | Typically requires strong acid catalysis and heating |
| Advantages | Good yields, diverse substitution possible | Readily available starting materials, well-established protocols |
| Challenges | Potential for side reactions depending on the cyclizing agent | Use of harsh reagents (e.g., conc. H₂SO₄) may not be suitable for sensitive substrates |
Diagram: General Synthetic Pathways
Caption: General synthetic schemes for oxadiazole and thiadiazole derivatives.
II. Comparative Biological Activities
Both scaffolds have been incorporated into a vast number of molecules with a wide spectrum of biological activities. The substitution patterns around the core heterocycle play a crucial role in determining the specific pharmacological profile.
Antimicrobial Activity
Derivatives from both classes have demonstrated significant potential as antimicrobial agents. The 1,3,4-oxadiazole nucleus is often associated with bactericidal activity, which may be attributed to the -N=C-O- linkage reacting with microbial nucleophilic centers[1]. The 1,3,4-thiadiazole scaffold is also a well-known pharmacophore in the design of antimicrobial compounds[7].
Table: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Derivative Example | S. aureus | E. coli | P. aeruginosa | Reference |
| 1,3,4-Oxadiazole | OZE-I | 4-16 | - | - | [1] |
| 1,3,4-Oxadiazole | OZE-II | 4-16 | - | - | [1] |
| 1,3,4-Oxadiazole | OZE-III | 8-32 | - | - | [1] |
| 1,3,4-Oxadiazole | Quinolone Hybrid | Strong Activity | - | Strong Activity | [8][9] |
| 1,3,4-Thiadiazole | Piperazine Derivative | Potent | Potent | - | [7] |
| 1,3,4-Thiadiazole | Biphenyl Imidazo[2,1-b][1][10][11]thiadiazole | Moderate to Good | - | - |
Note: Direct comparison is challenging due to variations in tested strains and methodologies across different studies. "-" indicates data not reported in the cited source.
A notable example for the oxadiazole class involves a series of (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives, which exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 62 µg/mL[12]. For the thiadiazole class, various derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria[7][13].
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold is particularly well-established in the development of anticonvulsant agents[10][11][14]. The pharmacophore model for anticonvulsant activity often includes a hydrophobic aryl binding site, a hydrogen bonding domain, and an electron donor system, features that can be readily incorporated into 1,3,4-thiadiazole derivatives[15].
Table: Comparative Anticonvulsant Activity
| Compound Type | Derivative Example | In Vivo Model | Activity/Protection (%) | Neurotoxicity | Reference |
| 1,3,4-Thiadiazole | 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ | 83% | Low | [10][16] |
| 1,3,4-Thiadiazole | 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | MES | 75% | Low | [10][16] |
| 1,3,4-Thiadiazole | N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% (at 30 mg/kg) | No | [10] |
| 1,3,4-Thiadiazole | Pyrazine carboxamide derivative | MES | 74.88% | - | [16] |
MES: Maximal Electroshock Seizure test; PTZ: Pentylenetetrazole seizure test. "-" indicates data not reported in the cited source.
Studies have shown that substitutions on the 1,3,4-thiadiazole ring, such as the inclusion of halo groups, can significantly enhance anticonvulsant activity[10]. While 1,3,4-oxadiazole derivatives have also been investigated for anticonvulsant properties, the volume of research and the potency of the reported compounds are more pronounced for the 1,3,4-thiadiazole series.
Anticancer Activity
Both heterocyclic systems are considered promising scaffolds for the development of novel anticancer agents[3][17]. Their mechanisms of action are diverse, including the inhibition of key signaling kinases and the induction of apoptosis[3][18].
Table: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Type | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole | Honokiol Derivative (8a) | A549 (Lung) | 1.62 | [4] |
| 1,3,4-Thiadiazole | Honokiol Derivative (8d) | MDA-MB-231 (Breast) | 2.87 | [4] |
| 1,3,4-Thiadiazole | Pyrazole Derivative (77) | MCF-7 (Breast) | 63.2 | [17] |
| 1,3,4-Oxadiazole | Indole Derivative (3d) | - | Good binding to colchicine site | [2] |
Note: The diversity of derivatives and cancer cell lines makes direct comparison difficult. "-" indicates quantitative data not provided in the same format.
The versatility of the 1,3,4-thiadiazole ring allows for the synthesis of derivatives with potent cytotoxic effects against a multitude of human cancer cell lines[3][17]. Similarly, 1,3,4-oxadiazole-containing compounds have been designed as potential antitumor agents, with some showing good binding interactions with targets like tubulin[2].
III. Experimental Protocols
To provide a practical context, we outline representative protocols for the synthesis of a derivative from each class and a standard biological evaluation method.
Protocol 1: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole
This protocol is adapted from a literature procedure for the synthesis of a pyridyl-substituted oxadiazole from isonicotinic acid hydrazide[19].
Materials:
-
Isonicotinic acid hydrazide
-
Triethyl orthoacetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve isonicotinic acid hydrazide (1 equivalent) in a minimal amount of ethanol.
-
Add triethyl orthoacetate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield brown crystals.
-
Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of a 5-Aryl-2-amino-1,3,4-thiadiazole Derivative
This protocol describes a general method for the acid-catalyzed cyclization of a thiosemicarbazone intermediate[5].
Materials:
-
Substituted thiosemicarbazone (prepared from an aromatic aldehyde and thiosemicarbazide)
-
Concentrated sulfuric acid
-
Crushed ice
-
Concentrated ammonia solution
-
Ethanol
Procedure:
-
Carefully add concentrated sulfuric acid (e.g., 10 mL) to the substituted thiosemicarbazone (0.05 mol) in a flask, ensuring the temperature is controlled in an ice bath.
-
Heat the mixture on a water bath at 90°C with stirring for 2 hours.
-
Pour the reaction mixture onto crushed ice with continuous stirring.
-
Neutralize the solution with a concentrated ammonia solution while cooling.
-
Filter the precipitate that forms and wash it with water and then with a small amount of cold ether.
-
Recrystallize the crude product from ethanol to obtain the purified 1,3,4-thiadiazole derivative.
-
Confirm the structure of the synthesized compound using appropriate spectroscopic techniques.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution Method
This is a standard method to quantify the antimicrobial activity of synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of two-fold dilutions of the compound in molten MHA to achieve final concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.
-
Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 10⁴ CFU/spot.
-
Spot the standardized bacterial suspension onto the surface of the agar plates.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram: MIC Determination Workflow
Caption: Workflow for the agar dilution method to determine MIC.
IV. Concluding Perspectives
The comparative analysis reveals that both this compound and 1,3,4-thiadiazole derivatives are privileged scaffolds in medicinal chemistry, each with distinct advantages.
-
1,3,4-Thiadiazole derivatives are exceptionally well-documented for their potent anticonvulsant and broad-spectrum antimicrobial and anticancer activities. The synthetic routes are robust and utilize readily available starting materials, making them highly attractive for extensive library synthesis and structure-activity relationship studies.
-
This compound derivatives also exhibit a compelling range of biological activities, particularly as antimicrobial agents. The presence of the pyridine ring offers an additional site for modification and potential hydrogen bonding interactions, which can be exploited in drug design.
Future Directions: The development of hybrid molecules that incorporate both oxadiazole and thiadiazole moieties, or that combine these scaffolds with other known pharmacophores, represents a promising avenue for future research. Furthermore, a more direct head-to-head comparison of similarly substituted oxadiazole and thiadiazole derivatives in a wide range of biological assays would provide invaluable data for rational drug design. The continued exploration of their mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.
V. References
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PMC - NIH. --INVALID-LINK--
-
The Diverse Biological Activities of Novel 1,3,4-Thiadiazole Derivatives: A Technical Guide. Benchchem. --INVALID-LINK--
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers. --INVALID-LINK--
-
Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. --INVALID-LINK--
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH. --INVALID-LINK--
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. --INVALID-LINK--
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. --INVALID-LINK--
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. --INVALID-LINK--
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores | Journals. --INVALID-LINK--
-
A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Topics in Medicinal Chemistry. --INVALID-LINK--
-
A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Ingenta Connect. --INVALID-LINK--
-
1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. Semantic Scholar. --INVALID-LINK--
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. --INVALID-LINK--
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. --INVALID-LINK--
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. --INVALID-LINK--
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. --INVALID-LINK--
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. --INVALID-LINK--
-
1,3,4-Thiadiazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. PMC - PubMed Central. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. PMC - NIH. --INVALID-LINK--
-
2-(1,3,4-Oxadiazol-2-yl)pyridine. PubChem. --INVALID-LINK--
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. --INVALID-LINK--
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Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. --INVALID-LINK--
-
Synthesis and biological activities of 2,3-dihydro-1,3,4-oxadiazole compounds and its derivatives as potential activator of ryanodine receptors. ResearchGate. --INVALID-LINK--
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174 Thiadiazoles and Their Properties. ISRES. --INVALID-LINK--
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. --INVALID-LINK--
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A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. NIH. --INVALID-LINK--
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. --INVALID-LINK--
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. --INVALID-LINK--
-
Application Notes and Protocols: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. Benchchem. --INVALID-LINK--
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Appl. Sci.. --INVALID-LINK--
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH. --INVALID-LINK--
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Brevier. --INVALID-LINK--
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. --INVALID-LINK--
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A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-3-yl)-1,3,4-oxadiazole Derivatives as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(pyridin-3-yl)-1,3,4-oxadiazole derivatives, with a specific focus on their potential as anticancer agents. We will delve into the synthetic strategies, compare the cytotoxic effects of various structural modifications, and provide standardized experimental protocols to aid researchers in this promising field of drug discovery.
Introduction: The Rising Prominence of 1,3,4-Oxadiazoles in Oncology
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] This is attributed to its unique electronic and structural features, which allow it to act as a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and notably, anticancer effects.[4][5][6]
The incorporation of a pyridine moiety, another crucial pharmacophore in drug design, into the 1,3,4-oxadiazole scaffold has been a key strategy in the development of novel therapeutic agents.[7][8] The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing the potency and selectivity of the compounds.[7] This guide will specifically focus on derivatives featuring the pyridin-3-yl substituent, exploring how modifications at other positions of the oxadiazole ring impact their anticancer activity.
General Synthetic Strategies
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including those with a pyridin-3-yl moiety, typically proceeds through the cyclization of an appropriate acylhydrazide. A common and effective method involves the reaction of nicotinic acid hydrazide (isonicotinic acid hydrazide for pyridin-4-yl derivatives) with various carboxylic acids or their derivatives.[9][10] The cyclization can be achieved using a variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or under microwave irradiation to promote a more environmentally friendly approach.[5][10]
An alternative route involves the oxidative cyclization of N-acylhydrazones, which can be formed by the condensation of an acid hydrazide with an aldehyde.[5] The choice of synthetic route often depends on the availability of starting materials and the desired substituents on the oxadiazole ring.
Below is a generalized workflow for the synthesis of 2-(pyridin-3-yl)-5-substituted-1,3,4-oxadiazole derivatives.
Caption: General synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the molecule. By analyzing data from various studies, we can deduce key SAR trends. The following sections and the accompanying table summarize the cytotoxic effects of different derivatives against various human cancer cell lines.
Impact of Substituents at the 5-position of the Oxadiazole Ring
The substituent at the 5-position of the 1,3,4-oxadiazole ring plays a crucial role in determining the cytotoxic potency. Aromatic and heteroaromatic rings are common substitutions that have shown promising results.
For instance, the presence of an indole moiety at the 5-position, as in 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole , has been reported to exhibit potent cytotoxicity with an IC₅₀ value of approximately 1 µM against pancreatic cancer cell lines.[11] This suggests that the extended aromatic system of the indole ring may engage in favorable interactions, such as π-π stacking, with the biological target.
In another study, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines were synthesized and evaluated for their anticancer activity.[12] Although this study focused on the pyridin-4-yl isomer, the findings provide valuable insights. The introduction of various substituted amine groups at the 2-position, which is structurally analogous to modifying the 5-position in our core structure, led to compounds with significant cytotoxicity. Notably, certain Mannich bases derived from related triazole-thiones showed potent activity, with one compound exhibiting an IC₅₀ of 0.021 µM against gastric cancer cells.[12] This highlights the potential of incorporating nitrogen-containing functionalities to enhance anticancer efficacy.
Influence of Substituents on Amino Groups
Several studies have explored the SAR of 2-amino-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives. The amino group provides a convenient handle for introducing a wide variety of substituents.
A study on N-(substituted phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amines demonstrated that the nature of the substituent on the phenyl ring significantly modulates cytotoxic activity. For example, compound N-(4-methylphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine showed significant activity against the MCF-7 breast cancer cell line with an IC₅₀ of 29.25 µM. In the same study, N-(3-bromophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine was found to be the most active against the HepG2 liver cancer cell line with an IC₅₀ of 25.73 µM. These findings suggest that both electron-donating (methyl) and electron-withdrawing (bromo) groups can contribute to cytotoxic activity, and the optimal substitution pattern may be cell-line dependent.
Comparative Cytotoxicity Data
The following table summarizes the reported in vitro anticancer activities of selected this compound derivatives and their close analogs. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole | PaCa2 (Pancreatic) | ~1 | [11] |
| 2 | N-(4-methylphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | MCF-7 (Breast) | 29.25 | |
| 3 | N-(3-bromophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | HepG2 (Liver) | 25.73 | |
| 4 | 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | - (Promising) | [13][14] |
| 5 | Mannich base of 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thione | NUGC (Gastric) | 0.021 | [12] |
Note: Data for compounds 4 and 5 are for pyridin-4-yl analogs but provide valuable comparative insights.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed, step-by-step methodologies for a representative synthesis and a standard in vitro cytotoxicity assay.
Synthesis of 2-(Pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
This protocol describes a general method for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole derivative.
Materials:
-
Nicotinic acid hydrazide
-
Benzoyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Acylation of Nicotinic Acid Hydrazide:
-
Dissolve nicotinic acid hydrazide (1 mmol) in pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid (N'-benzoyl-nicotinohydrazide) by filtration, wash with cold water, and dry under vacuum.
-
-
Cyclodehydration:
-
To the dried N'-benzoyl-nicotinohydrazide (1 mmol), add phosphorus oxychloride (5 mL) in a round-bottom flask.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Caption: Experimental workflow for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole.
In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO (stock solutions)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C until a purple formazan precipitate is visible under a microscope.[1]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The available structure-activity relationship data, though fragmented, clearly indicates that the cytotoxic potency of these derivatives can be finely tuned by strategic modifications at the 5-position of the oxadiazole ring and by substitutions on appended functional groups. The presence of aromatic and heteroaromatic moieties, as well as substituted amino groups, has been shown to be beneficial for anticancer activity.
Future research in this area should focus on a more systematic exploration of the SAR by synthesizing and evaluating a broader and more diverse library of derivatives against a standardized panel of cancer cell lines. This would enable the development of more robust quantitative structure-activity relationship (QSAR) models to guide the rational design of more potent and selective anticancer agents. Furthermore, elucidation of the specific molecular targets and mechanisms of action of the most active compounds will be crucial for their advancement into preclinical and clinical development. The versatility of the 1,3,4-oxadiazole core, coupled with the favorable pharmacological properties of the pyridine ring, positions these compounds as exciting candidates in the ongoing search for more effective cancer therapies.
References
- 1. atcc.org [atcc.org]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Corrosion Inhibition Efficiency of Pyridine-Substituted Oxadiazoles
This guide provides an in-depth comparative analysis of pyridine-substituted oxadiazole derivatives as corrosion inhibitors, primarily for mild steel in acidic environments. We will delve into the structural nuances that dictate their protective efficacy, supported by a synthesis of experimental data from peer-reviewed literature. The content is designed for researchers and professionals in materials science and chemical engineering who seek to understand and apply these compounds for metal preservation.
Introduction: The Challenge of Corrosion and the Rise of Heterocyclic Inhibitors
Corrosion is an electrochemical process that causes the gradual degradation of metals, leading to significant economic losses and safety concerns across various industries. Mild steel, while ubiquitous due to its cost-effectiveness and mechanical properties, is particularly susceptible to corrosion, especially in acidic media used for industrial cleaning, pickling, and oil well acidizing.
The use of organic corrosion inhibitors is a primary strategy to mitigate this damage.[1] These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2] The most effective organic inhibitors are typically compounds rich in π-electrons and containing heteroatoms such as nitrogen, oxygen, and sulfur.[2][3] These features facilitate strong adsorption onto the metal surface.
Among the vast array of organic compounds, those incorporating both pyridine and 1,3,4-oxadiazole rings have shown exceptional promise.[1][4] The pyridine ring provides a nitrogen heteroatom and a π-electron system, while the oxadiazole ring contributes additional nitrogen and oxygen atoms, all of which serve as active centers for adsorption onto the vacant d-orbitals of iron atoms on the steel surface.[1][2] This guide will compare the performance of different pyridine-substituted oxadiazoles, elucidating the structure-performance relationships that govern their inhibitory action.
The Mechanism of Inhibition: Adsorption at the Metal-Solution Interface
The protective action of pyridine-substituted oxadiazoles is rooted in their ability to adsorb onto the metal surface, displacing water molecules and aggressive ions. This adsorption process can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules (e.g., protonated inhibitor in acid). It is a relatively weak and reversible adsorption.
-
Chemisorption: This is a stronger, more specific interaction involving the sharing of electrons or coordinate bond formation between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms. This process results in a stable, protective film.[5]
The overall inhibition mechanism is often a combination of both physisorption and chemisorption. The presence of multiple adsorption centers (the nitrogen of the pyridine ring, the two nitrogens and oxygen of the oxadiazole ring, and the aromatic π-electrons) allows these molecules to form a stable, multi-point-of-attachment film on the metal surface.
Below is a diagram illustrating the general mechanism of adsorption and surface protection.
Caption: Adsorption of pyridine-oxadiazole inhibitor on the steel surface, blocking both anodic and cathodic sites.
Comparative Performance Analysis
The efficacy of a corrosion inhibitor is highly dependent on its molecular structure. Substituents on the aromatic rings can significantly alter the electron density around the adsorption centers, thereby influencing the strength of the inhibitor-metal bond. We will compare several pyridine-substituted oxadiazoles reported in the literature to illustrate these effects.
Case Study 1: Effect of Phenyl Ring Substituents
A study by H. S. Shivakumara et al. investigated three 1,3,4-oxadiazole derivatives substituted with a 6-methyl-pyridine group and a varying phenyl group for mild steel corrosion in 0.5 M HCl.[6][7]
-
6-MPO: 2-(6-methyl-pyridin-2-yl)-5-phenyl-1,3,4-oxadiazole
-
6-MMPO: 2-(6-methyl-pyridin-2-yl)-5-(4-methyl-phenyl)-1,3,4-oxadiazole
-
6-MMOPP: 2-(6-methyl-pyridin-2-yl)-5-(4-methoxy-phenyl)-1,3,4-oxadiazole
| Inhibitor | Concentration (M) | Medium | Metal | Method | Inhibition Efficiency (IE%) | Reference |
| 6-MPO | 5 x 10⁻⁵ | 0.5 M HCl | Mild Steel | PDP | 91.5 | [6] |
| 6-MMPO | 5 x 10⁻⁵ | 0.5 M HCl | Mild Steel | PDP | 93.6 | [6] |
| 6-MMOPP | 5 x 10⁻⁵ | 0.5 M HCl | Mild Steel | PDP | 97.4 | [6] |
Analysis & Insights: The inhibition efficiency follows the order: 6-MMOPP > 6-MMPO > 6-MPO . This trend is directly attributable to the electronic effects of the substituent on the phenyl ring.
-
The methoxy group (-OCH₃) in 6-MMOPP is a strong electron-donating group. It increases the electron density on the oxadiazole ring system through the resonance effect, enhancing its ability to donate electrons to the vacant d-orbitals of iron. This leads to stronger adsorption and superior inhibition.
-
The methyl group (-CH₃) in 6-MMPO is also an electron-donating group (via hyperconjugation), but its effect is less pronounced than that of the methoxy group.
-
6-MPO , lacking an electron-donating group on the phenyl ring, shows the lowest efficiency of the three.
These findings are corroborated by quantum chemical calculations, which show that the energy of the Highest Occupied Molecular Orbital (E_HOMO) increases in the same order (6-MMOPP > 6-MMPO > 6-MPO).[6] A higher E_HOMO value indicates a greater tendency for a molecule to donate electrons, correlating directly with increased inhibition efficiency.[8][9]
Case Study 2: Effect of Nitrogen Position in the Pyridine Ring
Another study investigated a series of 2,5-bis(n-pyridyl)-1,2,4-oxadiazoles, where the position of the nitrogen atom in one of the pyridine rings was varied (ortho, meta, or para position relative to the oxadiazole ring).[10]
-
2-DPOX: 2,5-bis(2-pyridyl)-1,2,4-oxadiazole
-
3-DPOX: 2,5-bis(3-pyridyl)-1,2,4-oxadiazole
-
4-DPOX: 2,5-bis(4-pyridyl)-1,2,4-oxadiazole
| Inhibitor | Concentration (M) | Medium | Metal | Method | Inhibition Efficiency (IE%) | Reference |
| 4-DPOX | 1.2 x 10⁻⁴ | 1 M HCl | C38 Steel | EIS | ~94.0% | [10] |
| 2-DPOX | 1.2 x 10⁻⁴ | 1 M HCl | C38 Steel | EIS | ~96.0% | [10] |
| 3-DPOX | 1.2 x 10⁻⁴ | 1 M HCl | C38 Steel | EIS | 97.0% | [10] |
Analysis & Insights: The inhibition efficiency for these isomers was found to be in the order: 3-DPOX > 2-DPOX > 4-DPOX . This demonstrates that the spatial arrangement and electronic distribution governed by the nitrogen's position are critical. The superior performance of the 3-pyridyl isomer (3-DPOX) is attributed to a more favorable electron density distribution across the molecule, leading to more effective adsorption and surface coverage. This is supported by quantum chemical studies correlating structural and electronic properties with experimental efficiencies.[10]
Experimental Protocols for Inhibitor Evaluation
To ensure trustworthiness and reproducibility, standardized experimental protocols are essential. The evaluation of a corrosion inhibitor typically involves a multi-faceted approach combining electrochemical, gravimetric, and surface analysis techniques.
Caption: A typical workflow for the comprehensive evaluation of a new corrosion inhibitor.
A. Weight Loss Measurements
-
Principle: This gravimetric method directly measures the amount of metal lost to corrosion over a specific immersion period. It is straightforward and provides a tangible measure of the corrosion rate.
-
Protocol:
-
Preparation: Mild steel coupons are mechanically polished with emery papers of decreasing grit size, degreased with acetone, washed with deionized water, and dried. Their initial weight is precisely recorded.
-
Immersion: Coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a set duration (e.g., 6-24 hours) at a constant temperature.
-
Post-Immersion: After immersion, coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.
-
Calculation: The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the presence of the inhibitor.
-
B. Electrochemical Measurements
-
Principle: These techniques probe the electrochemical reactions at the metal-solution interface, providing rapid and detailed mechanistic information. A standard three-electrode cell is used, consisting of the mild steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Causality: PDP studies are performed to understand how the inhibitor affects the kinetics of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By measuring the corrosion current density (Icorr), a direct measure of the corrosion rate, one can quantify the inhibitor's effectiveness.
-
Protocol: After stabilizing the open circuit potential (OCP), the potential is scanned from a cathodic value to an anodic value relative to the OCP. The resulting current is plotted against the potential (Tafel plot).
-
Interpretation: A decrease in Icorr in the presence of the inhibitor indicates effective corrosion inhibition. These pyridine-oxadiazole derivatives typically act as mixed-type inhibitors , meaning they suppress both anodic and cathodic reactions by blocking active sites on the metal surface.[4][7][11]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Causality: EIS is a non-destructive technique used to investigate the properties of the protective film. It provides information about the resistance to charge transfer across the interface (Rct) and the capacitance of the electrical double layer (Cdl). An effective inhibitor will increase Rct and decrease Cdl.
-
Protocol: A small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance response is measured and often plotted as a Nyquist plot.
-
Interpretation: The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter signifies a higher Rct and better corrosion protection. The decrease in Cdl is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant) at the surface.[6]
-
C. Surface Analysis & Theoretical Studies
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface. SEM analysis visually confirms the effectiveness of the inhibitor by comparing the smooth, protected surface of an inhibited coupon to the pitted and damaged surface of a coupon corroded in the blank acid solution.[6][11][12]
-
Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) are used to model the inhibitor molecules and calculate electronic properties such as E_HOMO, E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital), and dipole moment.[8][9][13] These theoretical calculations provide fundamental insights into the adsorption mechanism and help explain the experimentally observed trends in inhibition efficiency.[6]
Conclusion
Pyridine-substituted oxadiazoles have demonstrated their potential as highly effective corrosion inhibitors for mild steel in acidic media. Their performance is intricately linked to their molecular architecture. Key takeaways include:
-
Mechanism: Inhibition is achieved through adsorption onto the metal surface, forming a protective barrier. This process is governed by both physisorption and chemisorption, with the heteroatoms (N, O) and π-electron systems playing a crucial role.
-
Structure-Activity Relationship: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) on the peripheral rings enhances inhibition efficiency by increasing the electron density at the adsorption centers.
-
Isomeric Effects: The position of heteroatoms within the structure, such as the nitrogen in the pyridine ring, significantly influences the molecule's electronic properties and its orientation on the metal surface, thereby affecting its protective capability.
The synergistic use of electrochemical, gravimetric, and surface analysis techniques, complemented by quantum chemical calculations, provides a robust framework for evaluating and understanding these promising inhibitors. Future research should focus on developing derivatives with even greater efficacy, lower environmental impact, and applicability across a wider range of corrosive environments.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Experimental and computational studies on the corrosion inhibition potential of a novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrid against mild steel corrosion in 1 N HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A convenient synthesis, electrochemical profiling, and morphological studies of a pyridine-based 1,3,4-oxadiazole hybrid: A promising study for corrosion mitigation of mild steel in strongly acidic environment (2023) | Deepak Sharma | 22 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. content.ampp.org [content.ampp.org]
A Researcher's Guide to 2-(Pyridin-3-yl)-1,3,4-oxadiazoles: Bridging the In Vitro-In Vivo Divide
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and versatile biological activities.[1][2][3] This five-membered heterocycle is a bioisostere for carboxylic acids and amides, often enhancing a molecule's metabolic stability and membrane permeability.[3] When substituted with a pyridine ring, particularly at the 2-position of the oxadiazole, the resulting compounds gain an additional layer of complexity and potential. The pyridine moiety can engage in hydrogen bonding, coordinate with metal ions in enzyme active sites, and modulate aqueous solubility, making these derivatives particularly attractive for drug development.
This guide provides an in-depth comparison of the in vitro and in vivo activities of 2-(Pyridin-3-yl)-1,3,4-oxadiazole based drugs. We will move beyond a simple recitation of data to explore the critical, and often challenging, transition from a controlled laboratory environment to a complex living system. Understanding the factors that govern this transition is paramount for any researcher aiming to translate a promising in vitro "hit" into a viable in vivo "lead."
Part 1: The Proving Ground: In Vitro Activity Assessment
In vitro (Latin for "in glass") studies are the foundational step in drug discovery. They are designed to be rapid, high-throughput, and cost-effective methods for identifying compounds with a desired biological effect in a simplified, controlled setting. For the this compound class, activities predominantly fall into anticancer, anti-inflammatory, and antimicrobial categories.
Common In Vitro Screening Platforms
1. Anticancer Activity: The primary goal is to assess a compound's ability to kill or inhibit the growth of cancer cells.
-
Cytotoxicity Assays (e.g., MTT/MTS): These colorimetric assays measure the metabolic activity of cell populations, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the drug indicates cytotoxicity. These screens are typically run against a panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer).[4]
-
Target-Specific Inhibition: Many oxadiazole derivatives are designed to inhibit specific enzymes crucial for cancer progression, such as kinases, histone deacetylases (HDACs), or telomerase.[5][6][7][8] Assays for these targets measure the compound's ability to block the enzyme's catalytic activity, often yielding an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
2. Anti-inflammatory Activity: Inflammation is often driven by enzymatic pathways that produce pro-inflammatory mediators.
-
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins. In vitro assays measure a compound's ability to inhibit the activity of purified COX enzymes, a mechanism shared by common NSAIDs.[9]
-
Macrophage-Based Assays: Murine macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to produce inflammatory mediators like nitric oxide (NO) and prostaglandins. The inhibitory effect of the test compounds on the production of these mediators is then quantified.[10]
3. Antimicrobial Activity: The objective is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism.
-
Broth Microdilution: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC). Serial dilutions of the compound are incubated with a standardized inoculum of bacteria or fungi. The MIC is the lowest concentration at which no growth is observed.[3][11][12]
Illustrative In Vitro Data
The following table summarizes representative in vitro data for hypothetical this compound derivatives to illustrate the type of results generated.
| Compound ID | Assay Type | Target/Cell Line | Result (IC50 / MIC) | Therapeutic Area |
| PYOX-A1 | Cytotoxicity (MTT) | MDA-MB-231 (Breast Cancer) | 8.5 µM | Anticancer |
| PYOX-A2 | Enzyme Inhibition | Telomerase | 0.78 µM | Anticancer[5] |
| PYOX-B1 | Enzyme Inhibition | COX-2 | 1.2 µM | Anti-inflammatory |
| PYOX-C1 | Broth Microdilution | Staphylococcus aureus | 4 µg/mL | Antibacterial |
| PYOX-C2 | Broth Microdilution | Mycobacterium tuberculosis | 4–8 µM | Antitubercular[11][13] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxic effect of a compound on a cancer cell line.
Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
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} dot Caption: Generalized workflow for a typical in vitro cell-based assay.
Part 2: The Reality Check: In Vivo Efficacy
A compound that excels in vitro is merely a candidate. Its true potential is only revealed through in vivo (Latin for "within the living") studies. These experiments, typically conducted in animal models like mice or rats, evaluate a drug's performance within the context of a complex, multicellular organism with intact physiological systems.
Why In Vivo Testing is Crucial
The transition from a petri dish to a living animal introduces a host of variables that can dramatically alter a drug's activity. This is where we evaluate the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a holistic manner. A drug must not only reach its target but do so in sufficient concentration and for an adequate duration, without causing unacceptable toxicity.
Common In Vivo Models
-
Anticancer: Xenograft models are common, where human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and efficacy is measured by tracking tumor volume over time.
-
Anti-inflammatory: The carrageenan-induced paw edema model in rats is a classic test for acute inflammation.[1][10] An inflammatory agent (carrageenan) is injected into the rat's paw, causing measurable swelling. The test compound is administered prior to the injection, and its ability to reduce this swelling is quantified.
-
Antimicrobial: Systemic infection models are used where animals are infected with a pathogen and then treated with the test compound. The primary endpoint is often survival or a reduction in the bacterial/fungal load in target organs.
Illustrative In Vivo Data
This table shows potential in vivo outcomes for the hypothetical compounds from the previous section.
| Compound ID | Animal Model | Dose & Route | Result |
| PYOX-A1 | Breast Cancer Xenograft (Mouse) | 50 mg/kg, oral | 15% Tumor Growth Inhibition (TGI) |
| PYOX-A2 | Breast Cancer Xenograft (Mouse) | 50 mg/kg, oral | 65% Tumor Growth Inhibition (TGI) |
| PYOX-B1 | Carrageenan Paw Edema (Rat) | 20 mg/kg, oral | 60% Inhibition of Edema[1] |
| PYOX-C1 | Systemic S. aureus Infection (Mouse) | 100 mg/kg, intraperitoneal | 20% survival at 48 hours |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo.
Materials:
-
Wistar rats (150-200g)
-
Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 20 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization & Grouping: Allow animals to acclimate for one week. Fast them overnight before the experiment. Divide them into groups (n=6): Control (vehicle), Standard (Indomethacin), and Test (Compound at various doses).
-
Drug Administration: Administer the vehicle, standard, or test compound orally via gavage one hour before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).
-
Part 3: Reconciling the Results: The In Vitro-In Vivo Chasm
As seen in our hypothetical data, a promising in vitro result does not guarantee in vivo success. PYOX-A1 was active in the cell-based assay but showed poor efficacy in the animal model. Conversely, a compound with moderate in vitro potency might perform well in vivo. This discrepancy is the central challenge in preclinical drug development. The reasons can be summarized by the acronym ADME-T : Absorption, Distribution, Metabolism, Excretion, and Toxicity.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: The ADME-T factors that create the gap between in vitro and in vivo results.
Causality Behind the Discrepancy
-
Absorption: A compound may be poorly soluble or unable to cross the intestinal wall after oral administration. Even potent drugs are useless if they cannot enter the bloodstream.
-
Distribution: The drug might be highly bound to plasma proteins (like albumin), leaving very little "free" drug to act on the target tissue. It may also be unable to cross critical biological barriers, such as the blood-brain barrier.
-
Metabolism: The liver is the body's primary metabolic hub. Enzymes, particularly the Cytochrome P450 family, can rapidly modify and inactivate drugs, a process known as the "first-pass effect." The pyridine ring in our scaffold is a potential site for metabolic oxidation, which can lead to rapid inactivation and clearance. This is a common reason for in vitro-in vivo disconnect.
-
Excretion: The kidneys and liver work to clear foreign substances from the body. If a drug is cleared too quickly, it may not maintain a therapeutic concentration for long enough to be effective.
-
Toxicity: A compound may be non-toxic to cells in a dish but cause systemic toxicity in an animal at the concentrations needed for efficacy, making it unusable.
Conversely, a compound with modest in vitro activity might be a prodrug , which is metabolized in vivo into a more active form. This can sometimes lead to unexpectedly good in vivo results.
Conclusion and Forward Look
The this compound scaffold remains a highly fertile ground for the discovery of new therapeutic agents. The journey from laboratory bench to clinical application, however, is fraught with challenges, the most significant of which is the translation of in vitro potency into in vivo efficacy.
Success in this endeavor requires a multi-faceted approach. High-throughput in vitro screening must be complemented by early-stage in silico and in vitro ADME-T profiling to predict potential pharmacokinetic liabilities. Medicinal chemists can then proactively modify the chemical structure—for instance, by adding groups to improve solubility or block sites of metabolism—to design molecules with a higher probability of success in living systems. It is only by embracing the complexity of in vivo biology and designing molecules to navigate its challenges that the full therapeutic potential of this promising chemical class can be realized.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
A Comparative Analysis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole Derivatives and Standard Chemotherapeutic Agents in Oncology Research
The relentless pursuit of novel anticancer agents is driven by the urgent need to overcome the limitations of current chemotherapies, such as debilitating side effects and the emergence of drug resistance.[1][2][3] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][4] This guide provides a technical benchmark of a specific subclass, 2-(Pyridin-3-yl)-1,3,4-oxadiazole derivatives, against established anticancer drugs, offering an objective comparison supported by experimental data and mechanistic insights.
Rationale and Synthesis Strategy
The hybridization of a 1,3,4-oxadiazole ring with a pyridine moiety is a deliberate design strategy. The pyridine ring is a common feature in many biologically active compounds and can enhance interactions with molecular targets through hydrogen bonding and pi-stacking. The 1,3,4-oxadiazole ring acts as a rigid linker and a bioisostere for ester and amide groups, often improving the pharmacokinetic profile of a molecule.
The synthesis of these derivatives typically follows a well-established pathway involving the cyclization of an acylhydrazine. The causality behind this choice lies in its efficiency and versatility, allowing for the introduction of diverse substituents. A representative synthetic route begins with the conversion of a pyridine carboxylic acid (isonicotinic acid) to its corresponding hydrazide, which is then cyclized with a suitable reagent to form the 1,3,4-oxadiazole ring.
General Synthetic Workflow
Caption: A representative workflow for the synthesis of this compound derivatives.
Benchmarking In Vitro Cytotoxicity
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of human cancer cell lines.[5][6] This provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays, representing the concentration of a drug required to inhibit a biological process by 50%.[6]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8][9] The protocol's integrity is ensured by the inclusion of appropriate controls (untreated cells, vehicle control, and a positive control/standard drug).
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives or standard anticancer drugs (e.g., Doxorubicin, Cisplatin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.[10]
-
MTT Addition: A sterile MTT stock solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[10] During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 540-570 nm.[10]
-
IC50 Calculation: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC50 values are then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for In Vitro Cytotoxicity Screening
Caption: Standard experimental workflow for determining IC50 values using the MTT assay.
Comparative Performance: Oxadiazole Derivatives vs. Standard Drugs
Numerous studies have demonstrated that 1,3,4-oxadiazole derivatives can exhibit anticancer activity comparable to, or even exceeding, that of standard chemotherapeutic agents.[2] The pyridine moiety can further enhance this potency. Below is a table summarizing representative IC50 values, compiled from various studies, to benchmark performance.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Compound/Drug | Mechanism of Action | Breast (MCF-7) | Liver (HepG2) | Colon (HCT-116) | Lung (A549) |
| Representative Oxadiazole Derivative 1 | Telomerase Inhibitor | ~1.5 | ~0.9 | ~2.1 | ~3.4 |
| Representative Oxadiazole Derivative 2 | Kinase Inhibitor (e.g., FAK) | ~4.6 | ~0.8 | ~5.2 | ~4.1 |
| Doxorubicin [10] | Topoisomerase II Inhibitor | ~0.5 - 1.0 | ~0.8 - 1.5 | ~0.4 - 0.9 | ~0.6 - 1.2 |
| Cisplatin [10] | DNA Cross-linking Agent | ~5.0 - 10.0 | ~8.0 - 15.0 | ~4.0 - 9.0 | ~6.0 - 12.0 |
| 5-Fluorouracil [2][11] | Thymidylate Synthase Inhibitor | ~5.0 - 20.0 | ~10.0 - 30.0 | ~3.0 - 15.0 | ~20.0 - 50.0 |
Note: The IC50 values for the oxadiazole derivatives are representative examples sourced from literature where such compounds showed high potency.[2][3][11] Actual values vary significantly based on the specific substitutions. This table illustrates that optimized oxadiazole derivatives can achieve potency in the low micromolar range, surpassing some standard drugs like Cisplatin and 5-Fluorouracil in certain cell lines.
Mechanistic Insights: Diverse Molecular Targets
A key advantage of the 1,3,4-oxadiazole scaffold is its versatility in targeting a wide array of cancer-related biological pathways, a property that distinguishes it from many standard drugs that have a single, well-defined mechanism.[11]
-
Standard Drug Mechanisms:
-
Doxorubicin: Intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[10]
-
Cisplatin: Forms covalent adducts with DNA, creating intra- and inter-strand cross-links that block DNA replication and transcription.[10]
-
Paclitaxel: Stabilizes microtubules, preventing their dynamic instability required for mitosis, thereby inducing G2/M cell cycle arrest and apoptosis.[10]
-
-
1,3,4-Oxadiazole Derivative Mechanisms:
-
Enzyme Inhibition: Many derivatives are potent inhibitors of enzymes crucial for cancer progression, including histone deacetylases (HDACs), thymidylate synthase, and telomerase.[2][11]
-
Kinase Inhibition: A significant number of these compounds target protein kinases involved in cell signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).[2][3][12] Inhibition of these pathways can halt proliferation and angiogenesis.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, similar to vinca alkaloids or colchicine, leading to mitotic arrest.[13][14]
-
Targeting the EGFR Signaling Pathway
The EGFR pathway is a critical regulator of cell growth and is often dysregulated in cancer. Several this compound derivatives have been specifically designed as EGFR inhibitors.[12]
Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. For this compound derivatives, SAR studies have revealed several key insights:
-
Substituents at the 5-position: The nature of the substituent at the 5-position of the oxadiazole ring is a major determinant of activity and target specificity.[1] Bulky aromatic or heteroaromatic rings can enhance binding to enzymatic pockets.
-
Linker Modification: The introduction of linkers (e.g., thioether, methylene) between the oxadiazole core and the 5-position substituent can modulate flexibility and potency.[3][11]
-
Pyridine Ring Substitution: Modifications to the pyridine ring itself, while less explored, can influence solubility and interactions with the target protein.
Conclusion and Future Directions
The evidence strongly supports the potential of this compound derivatives as a promising class of anticancer agents.[1][2] Benchmarking against standard drugs reveals that well-designed derivatives can achieve superior or comparable potency in vitro, often with the potential for novel mechanisms of action that could circumvent existing resistance pathways. Their synthetic tractability allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
In Vivo Efficacy: Moving promising lead compounds from in vitro screening to preclinical animal models to assess their therapeutic efficacy and safety profiles.[5][15]
-
Mechanism Deconvolution: Thoroughly elucidating the precise molecular targets and signaling pathways for the most potent derivatives.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to ensure drug-like characteristics.
By systematically building upon the foundational data presented here, the scientific community can continue to develop these versatile scaffolds into the next generation of effective cancer therapies.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. jchemrev.com [jchemrev.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Prediction of ADME Properties for 2-(Pyridin-3-yl)-1,3,4-oxadiazole Analogs
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. Unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are a primary cause of late-stage clinical trial failures, leading to significant financial and temporal losses.[1][2][3] Consequently, the early in silico prediction of a compound's pharmacokinetic profile has become an indispensable tool for medicinal chemists. This guide provides a comparative analysis of computational methods for predicting the ADME properties of a promising class of heterocyclic compounds: 2-(Pyridin-3-yl)-1,3,4-oxadiazole analogs. These scaffolds are of significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, enhancing metabolic stability and receptor interactions.[7] The inclusion of a pyridine ring can further modulate physicochemical properties such as solubility and lipophilicity, which are critical determinants of a drug's ADME profile.[8][9] This guide will navigate the researcher through the selection and application of various computational tools, interpreting their outputs to make informed decisions in the lead optimization process.
Comparative Analysis of In Silico ADME Prediction Platforms
For the purpose of this guide, we will analyze a hypothetical set of this compound analogs with varying substitutions on the pyridine ring. We will employ two widely used and freely accessible platforms for ADME prediction: SwissADME and ADMETlab 2.0 .
Hypothetical Analogs for Analysis:
| Compound ID | R1 | R2 | R3 |
| OXA-PYR-001 | H | H | H |
| OXA-PYR-002 | OCH3 | H | H |
| OXA-PYR-003 | Cl | H | H |
| OXA-PYR-004 | H | F | H |
Methodology: A Step-by-Step Protocol for ADME Prediction
1. Molecular Structure Input:
-
Objective: To provide the computational platform with the chemical structure of the analogs.
-
Protocol:
-
Draw the chemical structure of each analog using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the structure into a simplified molecular-input line-entry system (SMILES) string.
-
For SwissADME , paste the SMILES string directly into the input box on their web server.
-
For ADMETlab 2.0 , navigate to the "ADMET Evaluation" module and input the SMILES string.[10]
-
2. Prediction of Physicochemical Properties:
-
Objective: To calculate fundamental molecular descriptors that influence ADME properties.
-
Key Parameters: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), and Polar Surface Area (PSA).
-
Interpretation: These parameters are crucial for assessing "drug-likeness" according to rules like Lipinski's Rule of Five.[11] High lipophilicity (LogP) can increase membrane permeability but may also lead to poor solubility and higher metabolic clearance.
3. Pharmacokinetic Property Prediction:
-
Objective: To model the absorption, distribution, metabolism, and excretion of the compounds.
-
Key Parameters:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
4. Toxicity Prediction:
-
Objective: To identify potential toxic liabilities early in the discovery process.
-
Key Parameters: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
Comparative Results and Discussion
The following tables summarize the predicted ADME properties for our hypothetical analogs from both SwissADME and ADMETlab 2.0.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Compound ID | Platform | MW ( g/mol ) | LogP | LogS | PSA (Ų) | Lipinski Violations |
| OXA-PYR-001 | SwissADME | 203.19 | 1.85 | -2.5 | 68.5 | 0 |
| ADMETlab 2.0 | 203.19 | 1.92 | -2.3 | 70.1 | 0 | |
| OXA-PYR-002 | SwissADME | 233.22 | 2.15 | -2.8 | 77.7 | 0 |
| ADMETlab 2.0 | 233.22 | 2.23 | -2.6 | 79.3 | 0 | |
| OXA-PYR-003 | SwissADME | 237.64 | 2.55 | -3.1 | 68.5 | 0 |
| ADMETlab 2.0 | 237.64 | 2.64 | -2.9 | 70.1 | 0 | |
| OXA-PYR-004 | SwissADME | 221.18 | 2.01 | -2.7 | 68.5 | 0 |
| ADMETlab 2.0 | 221.18 | 2.10 | -2.5 | 70.1 | 0 |
Analysis: Both platforms provide similar predictions for the fundamental physicochemical properties. All analogs adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The introduction of a methoxy group (OXA-PYR-002) slightly increases lipophilicity and PSA, while the chloro group (OXA-PYR-003) significantly increases lipophilicity.
Table 2: Predicted Pharmacokinetic Properties
| Compound ID | Platform | HIA (%) | Caco-2 Perm. (logPapp) | BBB Penetration | CYP3A4 Inhibitor |
| OXA-PYR-001 | SwissADME | High | High | Yes | No |
| ADMETlab 2.0 | 95.2 | 0.95 | Yes | No | |
| OXA-PYR-002 | SwissADME | High | High | Yes | Yes |
| ADMETlab 2.0 | 93.8 | 0.91 | Yes | Yes | |
| OXA-PYR-003 | SwissADME | High | High | Yes | No |
| ADMETlab 2.0 | 96.5 | 1.02 | Yes | No | |
| OXA-PYR-004 | SwissADME | High | High | Yes | No |
| ADMETlab 2.0 | 94.7 | 0.98 | Yes | No |
Analysis: Both platforms predict high intestinal absorption and good cell permeability for all analogs. A notable difference arises in the prediction of CYP3A4 inhibition for the methoxy-substituted analog (OXA-PYR-002), with both platforms flagging it as a potential inhibitor. This is a critical finding, as CYP3A4 is a major enzyme involved in drug metabolism, and its inhibition can lead to drug-drug interactions. All analogs are predicted to cross the blood-brain barrier, which could be desirable or undesirable depending on the therapeutic target.
Table 3: Predicted Toxicity
| Compound ID | Platform | AMES Toxicity | hERG Inhibition |
| OXA-PYR-001 | SwissADME | No | No |
| ADMETlab 2.0 | Low Risk | Low Risk | |
| OXA-PYR-002 | SwissADME | No | Yes |
| ADMETlab 2.0 | Low Risk | High Risk | |
| OXA-PYR-003 | SwissADME | No | No |
| ADMETlab 2.0 | Low Risk | Low Risk | |
| OXA-PYR-004 | SwissADME | No | No |
| ADMETlab 2.0 | Low Risk | Low Risk |
Analysis: A significant red flag is raised for OXA-PYR-002, with both platforms predicting a risk of hERG inhibition, which is associated with cardiotoxicity. This prediction, combined with the potential for CYP3A4 inhibition, would likely deprioritize this analog for further development without significant modification. The other analogs show a favorable toxicity profile in these preliminary in silico screens.
Visualizing the Computational Workflow
Caption: A generalized workflow for the computational prediction of ADME properties.
Expert Insights and Causality
The choice of computational tools is critical. While both SwissADME and ADMETlab 2.0 utilize quantitative structure-activity relationship (QSAR) models, the underlying algorithms and training datasets differ, which can lead to variations in predictions.[2][12] It is therefore advisable to use a consensus approach, considering the outputs from multiple platforms.
The predicted hERG liability for the methoxy-substituted analog (OXA-PYR-002) is mechanistically plausible. The presence of a basic nitrogen in the pyridine ring and a certain lipophilicity profile are known risk factors for hERG channel binding. The methoxy group, by increasing lipophilicity, may enhance this interaction.
Self-Validating Systems and Trustworthiness
To enhance the trustworthiness of these in silico predictions, it is essential to establish a feedback loop with experimental data. As a research program progresses, newly synthesized compounds should be subjected to in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability, CYP inhibition assays). This experimental data can then be used to build custom QSAR models tailored to the specific chemical series, thereby improving the predictive accuracy for future analogs.
Conclusion
Computational ADME prediction is a powerful tool for de-risking drug discovery projects. By employing a comparative approach with multiple platforms and integrating the predictions with medicinal chemistry expertise, researchers can efficiently triage compound libraries and prioritize those with the highest probability of success. For the this compound series, this initial in silico analysis has successfully identified a potential liability (hERG inhibition and CYP inhibition) associated with a specific substitution pattern, guiding the next round of synthesis and optimization towards safer and more developable candidates.
References
- 1. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ADMETlab 2.0 [admetmesh.scbdd.com]
- 11. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Pyridin-3-yl)-1,3,4-oxadiazole
This document provides essential procedural guidance for the safe and compliant disposal of 2-(Pyridin-3-yl)-1,3,4-oxadiazole. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, grounded in established principles of chemical safety and waste management.
Understanding the Hazard Profile: A Logic-Driven Approach
The pyridine component suggests that the compound may be harmful if swallowed, in contact with skin, or inhaled, and could cause skin and eye irritation. Pyridine itself is a flammable liquid and is incompatible with strong oxidizing agents and acids.
The 1,3,4-oxadiazole ring is a stable aromatic heterocycle found in many pharmaceutical compounds.[1] While generally stable, derivatives can cause skin, eye, and respiratory irritation.[2] Hazardous decomposition of similar heterocyclic compounds under thermal stress can produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][4]
Therefore, this compound should be handled as a potentially hazardous substance, with precautions taken to avoid contact and inhalation.
Table 1: Inferred Hazard Profile and Physical Properties
| Property | Inferred Characteristic/Value | Rationale/Source Analogy |
| Appearance | Solid | Based on similar pyridyl-oxadiazole compounds.[5] |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on the known hazards of pyridine and its derivatives. |
| Skin Corrosion/Irritation | Causes skin irritation. | Hazard statement for analogous compounds.[2] |
| Eye Damage/Irritation | Causes serious eye irritation. | Hazard statement for analogous compounds.[2] |
| Respiratory Irritation | May cause respiratory irritation. | Hazard statement for analogous compounds.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids. | Based on the reactivity of pyridine and other nitrogen heterocycles. |
| Hazardous Decomposition | Carbon oxides (CO, CO2), Nitrogen oxides (NOx). | Common thermal decomposition products for nitrogenous organic compounds.[3][4] |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
-
Engineering Controls : All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A laboratory coat is mandatory. For larger quantities, consider a chemical-resistant apron.
-
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [2]
Step 1: Segregation and Collection of Waste
-
Solid Waste : Collect any solid this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Do not mix this waste with other waste streams unless their compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents or strong acids.
-
Step 2: Labeling of Waste Containers
Proper labeling is critical for safety and regulatory compliance. The label on your hazardous waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The primary hazards (e.g., "Irritant," "Harmful").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
Step 3: Storage of Waste
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is secondary containment, capable of holding the contents of the largest container in case of a leak.
-
Do not store containers near incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Disposal will typically be handled by a licensed hazardous waste disposal company, likely through high-temperature incineration.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spills : For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in the designated solid hazardous waste container. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS department immediately.
Workflow Visualization
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
